Product packaging for 2-Pyrazin-2-YL-ethylamine dihydrochloride(Cat. No.:CAS No. 878740-89-7)

2-Pyrazin-2-YL-ethylamine dihydrochloride

Cat. No.: B1487724
CAS No.: 878740-89-7
M. Wt: 196.07 g/mol
InChI Key: CCRJOCAEFXEXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyrazin-2-YL-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl2N3 B1487724 2-Pyrazin-2-YL-ethylamine dihydrochloride CAS No. 878740-89-7

Properties

IUPAC Name

2-pyrazin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h3-5H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJOCAEFXEXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695974
Record name 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878740-89-7
Record name 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878740-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, potential biological activities, and safety considerations, offering insights grounded in established scientific principles.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its presence in numerous biologically active compounds and clinically approved drugs.[1] Derivatives of pyrazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] this compound, as a derivative, holds promise as a versatile building block for the synthesis of novel therapeutic agents.[4]

Chemical Identity and Physicochemical Properties

This compound is the dihydrochloride salt of the parent compound 2-(pyrazin-2-yl)ethan-1-amine. The salt form enhances stability and solubility, making it more amenable for research and development purposes.

PropertyValueSource(s)
IUPAC Name 2-(pyrazin-2-yl)ethan-1-amine dihydrochloride
Synonyms 2-(2-Aminoethyl)pyrazine dihydrochloride
CAS Number Not explicitly found for dihydrochloride; 5321-59-5 for the free base.[5]
Molecular Formula C₆H₁₁Cl₂N₃Calculated
Molecular Weight 196.08 g/mol Calculated
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol.Inferred from salts
Predicted pKa ~9.10 ± 0.10 for the primary amine (free base).

Synthesis of this compound

A common and effective method for the synthesis of 2-(pyrazin-2-yl)ethan-1-amine involves the reduction of 2-(pyrazin-2-yl)acetonitrile. This nitrile precursor can be synthesized from 2-bromopyrazine. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt.

Proposed Synthetic Pathway

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Bromopyrazine B 2-(Pyrazin-2-yl)acetonitrile A->B  NaCN or KCN,  Pd catalyst,  Solvent (e.g., DMF)   C 2-(Pyrazin-2-yl)ethan-1-amine (Free Base) B->C  Catalytic Hydrogenation (e.g., Pd/C, H₂)  or Chemical Reduction (e.g., LiAlH₄)   D 2-Pyrazin-2-YL-ethylamine dihydrochloride C->D  Excess HCl in  a suitable solvent  (e.g., Ether, Ethanol)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyrazin-2-yl)acetonitrile

This protocol describes a general procedure for the reduction of a nitrile to a primary amine via catalytic hydrogenation, a common and effective method.[6][7]

Materials:

  • 2-(Pyrazin-2-yl)acetonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(pyrazin-2-yl)acetonitrile in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)ethan-1-amine.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the pyrazine ring protons and the ethylamine side chain protons. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for N-H stretching (as -NH₃⁺) in the range of 3200-2800 cm⁻¹, C-H stretching of the aromatic ring and the alkyl chain, and C=N and C=C stretching vibrations of the pyrazine ring. The broadness of the N-H stretch is a key indicator of the ammonium salt.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the parent ion (free base) and provide fragmentation patterns that can aid in structural elucidation.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, GC-MS can be a powerful tool for both separation and identification.

Analytical_Workflow Analytical Workflow for Characterization cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Confirmation A Synthesized Compound B Purity Assessment (HPLC) A->B C ¹H and ¹³C NMR B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Structural Confirmation and Purity >95% C->F D->F E->F

Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of pyrazine derivatives has shown significant promise in several therapeutic areas.

Neuropharmacology

Pyrazine derivatives have been investigated for their potential as neuroprotective agents. Some analogs have shown the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][8]

Furthermore, the structural similarity of 2-Pyrazin-2-YL-ethylamine to known dopamine transporter (DAT) ligands suggests its potential to modulate dopaminergic neurotransmission.[9][10] The dopamine transporter is a key target for drugs used to treat conditions such as ADHD, depression, and substance abuse. Further research is warranted to determine the binding affinity and functional activity of this compound at the dopamine transporter.

Signaling_Pathway Hypothesized Neuroprotective Mechanism A Oxidative Stress / Excitotoxicity B Neuronal Damage A->B C 2-Pyrazin-2-YL-ethylamine (or derivative) D Neuroprotective Pathways (e.g., Antioxidant response, Anti-apoptotic signaling) C->D Activation E Modulation of Dopamine Transporter (DAT) C->E Potential Binding D->B Inhibition F Altered Dopaminergic Neurotransmission E->F

Caption: Hypothesized neuroprotective mechanisms of pyrazine derivatives.

Other Potential Applications
  • Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.[11]

  • Anticancer Agents: The pyrazine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[12][13]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended.[12][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

Conclusion and Future Directions

This compound is a valuable chemical entity with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its potential biological activities, particularly in the realm of neuropharmacology, warrant further investigation. Future research should focus on the development of a specific and optimized synthesis protocol, comprehensive characterization of its physicochemical and spectral properties, and in-depth biological evaluation to elucidate its mechanism of action and therapeutic potential.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Pyrazin-2-YL-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a strategic, field-tested approach to molecular structure confirmation. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols. This guide is grounded in authoritative scientific principles and provides detailed methodologies for spectroscopic and crystallographic analyses, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical synthesis.

Introduction: The Significance of Structural Verification

2-Pyrazin-2-YL-ethylamine is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents targeting various biological pathways.[1][2] The dihydrochloride salt form enhances its stability and solubility, making it a common intermediate in drug development pipelines.[1] Accurate and unambiguous structural elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and functionality of the molecule. This guide will walk through a multi-faceted analytical approach to confirm the structure of this compound, integrating data from several instrumental techniques to build an unassailable structural proof.

Heterocyclic amines, such as pyrazine derivatives, possess unique chemical and biological properties.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs.[5] Its electron-deficient nature influences the reactivity and spectroscopic properties of the molecule.[6] Understanding these fundamental characteristics is crucial for interpreting the analytical data that follows.

The logical flow for the structural elucidation of a novel or synthesized batch of this compound is a systematic process. It begins with preliminary characterization and proceeds through a series of increasingly detailed spectroscopic and crystallographic analyses.

structure_elucidation_workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Physical_Properties Physical & Chemical Properties (Appearance, Solubility, MP) MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Physical_Properties->MS Initial Confirmation NMR NMR Spectroscopy (1H & 13C) (Connectivity & Environment) MS->NMR Molecular Formula FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Corroboration X-Ray Single Crystal X-Ray Diffraction (3D Molecular Structure) FTIR->X-Ray Final Confirmation

References

An In-Depth Technical Guide to the Synthesis of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyrazin-2-yl)ethylamine dihydrochloride is a significant heterocyclic compound, often utilized as a crucial building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyrazine ring linked to an ethylamine side chain, imparts specific physicochemical properties that are desirable in drug discovery and development. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis

A logical approach to the synthesis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary disconnection is at the dihydrochloride salt, leading to the free base, 2-(pyrazin-2-yl)ethanamine. The ethylamine side chain can be retrosynthetically derived from a nitrile group, pointing to 2-cyanopyrazine as a key intermediate. This intermediate, in turn, can be synthesized from the commercially available and inexpensive 2-methylpyrazine. This retrosynthetic strategy is outlined in the diagram below.

G Target 2-(Pyrazin-2-yl)ethylamine Dihydrochloride Free_Base 2-(Pyrazin-2-yl)ethanamine Target->Free_Base Salt Formation Nitrile 2-Cyanopyrazine Free_Base->Nitrile Nitrile Reduction Starting_Material 2-Methylpyrazine Nitrile->Starting_Material Ammoxidation

Caption: Retrosynthetic pathway for 2-(Pyrazin-2-yl)ethylamine dihydrochloride.

Synthesis of the Key Intermediate: 2-Cyanopyrazine

The synthesis of 2-cyanopyrazine is a critical step in the overall pathway. Several methods have been reported for its preparation, each with its own set of advantages and disadvantages.

Synthesis Route for 2-CyanopyrazineStarting MaterialReagents/ConditionsAdvantagesDisadvantages
Ammoxidation2-MethylpyrazineNH₃, O₂ (Air), Catalyst (e.g., V-Mo-P oxides)High atom economy, uses inexpensive starting materials, continuous process possible.[1][2][3]Requires high temperatures and specialized catalytic reactors.
Cyanation of Halopyrazine2-BromopyrazineMetal cyanide (e.g., K₄[Fe(CN)₆]), Pd catalystMilder reaction conditions.[4]Use of toxic cyanides, more expensive starting material.
From PyrazinecarboxamidePyrazinamideDehydrating agentDirect conversion.Pyrazinamide is a relatively expensive starting material.

The most industrially viable and efficient route is the gas-phase catalytic ammoxidation of 2-methylpyrazine.[1][2][3] This process involves the reaction of 2-methylpyrazine with ammonia and oxygen (typically from air) over a solid-state catalyst at elevated temperatures.

Gas-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This reaction is a highly effective method for converting the methyl group of 2-methylpyrazine directly into a nitrile group. The key to this transformation is the catalyst, which typically consists of a mixture of metal oxides, such as vanadium, molybdenum, and phosphorus oxides, on a solid support like alumina or silica.[1][2]

G cluster_reactants Reactants cluster_conditions Conditions 2-Methylpyrazine 2-Methylpyrazine 2-Cyanopyrazine 2-Cyanopyrazine 2-Methylpyrazine->2-Cyanopyrazine Ammonia Ammonia Ammonia->2-Cyanopyrazine Oxygen (Air) Oxygen (Air) Oxygen (Air)->2-Cyanopyrazine Catalyst (V-Mo-P oxides) Catalyst (V-Mo-P oxides) Catalyst (V-Mo-P oxides)->2-Cyanopyrazine High Temperature (350-540 °C) High Temperature (350-540 °C) High Temperature (350-540 °C)->2-Cyanopyrazine

Caption: Ammoxidation of 2-methylpyrazine to 2-cyanopyrazine.

The reaction proceeds at temperatures in the range of 350-540 °C.[3] The molar ratio of the reactants is a critical parameter, with an excess of ammonia and air being used to drive the reaction towards the desired product and minimize side reactions. The conversion of 2-methylpyrazine can be high, with good selectivity for 2-cyanopyrazine.[3]

Reduction of 2-Cyanopyrazine to 2-(2-Pyrazinyl)ethylamine

The conversion of the nitrile group in 2-cyanopyrazine to a primary amine is a standard reduction reaction in organic synthesis. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which typically produces the desired amine with minimal byproducts.

Catalytic Hydrogenation

In this process, 2-cyanopyrazine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol or methanol under a pressurized atmosphere of hydrogen.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitrile onto the surface of the metal catalyst. The hydrogen atoms are then added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

Formation of the Dihydrochloride Salt

The final step in the synthesis is the conversion of the free base, 2-(2-pyrazinyl)ethylamine, into its dihydrochloride salt. This is achieved by treating a solution of the amine with an excess of hydrochloric acid (HCl). The two basic nitrogen atoms in the pyrazine ring and the primary amine readily accept protons from the acid to form the stable dihydrochloride salt, which often precipitates from the solution and can be easily isolated by filtration.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride, starting from 2-cyanopyrazine.

Step 1: Reduction of 2-Cyanopyrazine

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-cyanopyrazine (1.0 eq) and a suitable solvent such as ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-pyrazinyl)ethylamine as an oil. This crude product can be used directly in the next step or purified by distillation under reduced pressure if necessary.

Step 2: Formation of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

  • Dissolution: Dissolve the crude 2-(2-pyrazinyl)ethylamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) or a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the mixture at a low temperature for a period of time to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove any impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 2-(Pyrazin-2-yl)ethylamine dihydrochloride.

Characterization

The identity and purity of the synthesized 2-(Pyrazin-2-yl)ethylamine dihydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis pathway detailed in this guide, commencing from the readily available 2-methylpyrazine, represents a robust and efficient method for the preparation of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. The key steps, including the catalytic ammoxidation of 2-methylpyrazine and the subsequent catalytic hydrogenation of the resulting 2-cyanopyrazine, are well-established and scalable processes. This technical guide provides a solid foundation for researchers and scientists to produce this valuable chemical intermediate for further applications in drug discovery and development.

References

A Technical Guide to the Identification and Validation of Potential Biological Targets for 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazin-2-YL-ethylamine dihydrochloride is a heterocyclic amine that, while primarily utilized as a versatile building block in organic synthesis, belongs to a class of compounds—pyrazines—that are of significant interest in medicinal chemistry. The pyrazine scaffold is a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad range of biological activities. These include treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and hepatitis C (Paritaprevir)[1]. The therapeutic diversity of pyrazine-containing molecules underscores the potential for novel derivatives to interact with a variety of biological targets[2].

However, for many pyrazine derivatives, including this compound, the specific molecular targets remain uncharacterized. This lack of mechanistic understanding presents a significant bottleneck in harnessing their full therapeutic potential. The primary challenge lies in deconvoluting the complex interactions of a small molecule within the vast proteome of a cell to identify the specific protein(s) through which it exerts its biological effects.

This in-depth technical guide provides a comprehensive, multi-pronged workflow for the identification and validation of the potential biological targets of this compound and other novel small molecules. As a Senior Application Scientist, the methodologies presented herein are grounded in established, field-proven techniques, emphasizing not just the "how" but the "why" behind each experimental choice. The aim is to equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to systematically unravel the mechanism of action of uncharacterized compounds, transforming them from simple chemical entities into potential therapeutic leads.

Part 1: Initial Target Hypothesis Generation (In Silico & Analogue-Based Approaches)

Before embarking on extensive and resource-intensive experimental work, a logical first step is to generate a plausible set of initial target hypotheses. This can be achieved through a combination of analogue-based reasoning and computational modeling.

Leveraging Analogue Information

The biological activity of a small molecule is often related to its chemical structure. By examining the known targets of compounds structurally similar to this compound, we can infer potential target classes. The pyrazine ring is a common feature in a multitude of bioactive compounds, particularly kinase inhibitors[3][4].

Pyrazine-Based Drug Primary Target(s) Therapeutic Area
Bortezomib 26S ProteasomeOncology
Gefitinib Epidermal Growth Factor Receptor (EGFR) KinaseOncology
Erdafitinib Fibroblast Growth Factor Receptor (FGFR) KinaseOncology
Gilteritinib FLT3, AXL Tyrosine KinasesOncology[5]
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Oncology, Autoimmune Disorders[5]
Pyrazinamide Fatty Acid Synthase I (FASI) in M. tuberculosisInfectious Disease

This table summarizes the primary targets of several well-known pyrazine-containing drugs, highlighting the prevalence of kinases as a target class.

Given the prevalence of pyrazine-based kinase inhibitors, it is a reasonable hypothesis that this compound may interact with one or more protein kinases.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to screen for potential interactions between a small molecule and a vast library of macromolecular targets.

  • Pharmacophore Modeling and Virtual Screening: A pharmacophore model of this compound can be generated to define the essential three-dimensional arrangement of chemical features responsible for its potential biological activity. This model can then be used to screen large databases of protein structures (e.g., the Protein Data Bank) to identify proteins with binding pockets that can accommodate the pharmacophore.

  • Inverse Docking: In this approach, this compound is computationally "docked" into the binding sites of a large collection of proteins with known structures. The binding energies are calculated for each interaction, and the proteins with the most favorable binding energies are considered potential targets[6].

  • Shape-Based Similarity Searching: This method compares the 3D shape of this compound to libraries of compounds with known biological targets. The underlying principle is that molecules with similar shapes are likely to bind to similar proteins.

These in silico approaches can generate a ranked list of potential protein targets, providing a valuable starting point for experimental validation.

cluster_0 In Silico Target Fishing Workflow Compound_Structure 2-Pyrazin-2-YL-ethylamine dihydrochloride Structure Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Inverse_Docking Inverse Docking (Protein Structure Library) Compound_Structure->Inverse_Docking Shape_Based_Search Shape-Based Similarity (Ligand Databases) Compound_Structure->Shape_Based_Search Virtual_Screening Virtual Screening (Protein Databases) Pharmacophore_Modeling->Virtual_Screening Ranked_Targets Ranked List of Potential Targets Virtual_Screening->Ranked_Targets Inverse_Docking->Ranked_Targets Shape_Based_Search->Ranked_Targets cluster_1 Affinity Chromatography-Mass Spectrometry Workflow Biotinylated_Probe Biotinylated 2-Pyrazin-2-YL-ethylamine Probe Immobilization Immobilization Biotinylated_Probe->Immobilization Streptavidin_Beads Streptavidin-Coated Magnetic Beads Streptavidin_Beads->Immobilization Incubation Incubation & Binding Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Wash Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spectrometry Target_ID Target Identification Mass_Spectrometry->Target_ID cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating_Step Heat Cells to a Range of Temperatures Cell_Treatment->Heating_Step Lysis Cell Lysis Heating_Step->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein Centrifugation->Protein_Quantification Melting_Curve Generate Melting Curve Protein_Quantification->Melting_Curve Target_Engagement Assess Target Engagement Melting_Curve->Target_Engagement cluster_3 Hypothetical Signaling Pathway Modulation Compound 2-Pyrazin-2-YL-ethylamine dihydrochloride Kinase_A Kinase A Compound->Kinase_A Inhibition Substrate_1 Substrate 1 Kinase_A->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Activation Cellular_Response Cellular Response (e.g., Apoptosis) Substrate_2->Cellular_Response

References

2-Pyrazin-2-YL-ethylamine dihydrochloride CAS number 159630-86-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride (CAS: 159630-86-1): A Versatile Building Block in Modern Drug Discovery

Section 1: Introduction and Strategic Importance

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems, have cemented its role in a multitude of clinically approved drugs.[2][3] Within this vital chemical class, this compound emerges as a particularly valuable and versatile starting material.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a deeper understanding of the compound's synthesis, characterization, and strategic application. As a bifunctional molecule—possessing a reactive primary amine and an electronically distinct pyrazine core—it offers a gateway to novel chemical entities. Its utility is especially pronounced in the exploration of therapeutics for neuropharmacology and oncology, where pyrazine-containing molecules have shown significant promise.[4][5][6] This document will elucidate the causality behind its use, providing both theoretical grounding and practical, field-proven methodologies.

Section 2: Physicochemical and Structural Characteristics

The compound's utility is fundamentally derived from its structure. The ethylamine side chain provides a nucleophilic handle for a wide array of synthetic transformations, such as amide bond formation or reductive amination, while the pyrazine ring dictates the molecule's overall physicochemical properties, including solubility, metabolic stability, and potential for specific receptor interactions.[3]

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 159630-86-1 [4][7]
Molecular Formula C₆H₁₁Cl₂N₃ Calculated
Molecular Weight 196.08 g/mol Calculated
Appearance Light yellow to dark brown solid [4][5]
Purity Available in grades ≥95% (NMR) to ≥99% (LCMS) [4][5][8]
Solubility Soluble in water [4][5]

| Storage Conditions | 0 - 8 °C, under inert gas |[4][5] |

The dihydrochloride salt form is critical for its practical application. It enhances the compound's stability and water solubility, simplifying its handling and use in aqueous reaction media or for preparing stock solutions for biological screening.

Section 3: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and efficient laboratory-scale synthesis proceeds via the reduction of 2-(pyrazin-2-yl)acetonitrile.

G start 2-(Pyrazin-2-yl)acetonitrile reductant Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) start->reductant product_base 2-Pyrazin-2-YL-ethylamine (Free Base) reductant->product_base acid 2 eq. HCl (in Ether or IPA) product_base->acid final_product This compound (CAS: 159630-86-1) acid->final_product

Caption: Proposed synthetic workflow for this compound.

Protocol 3.1: Synthesis via Nitrile Reduction

This protocol is a representative method based on standard organic chemistry principles. Researchers should first consult literature for specific examples and perform appropriate risk assessments.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve 2-(pyrazin-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the complete reduction of the nitrile to the primary amine without affecting the aromatic pyrazine ring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Salt Formation: Concentrate the filtrate under reduced pressure to yield the crude free base as an oil. Dissolve the oil in isopropanol (IPA) or diethyl ether and cool to 0 °C. Add a 2M solution of HCl in the chosen solvent (2.0-2.2 eq.) dropwise with stirring.

  • Purification: The dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold solvent (ether), and dry under vacuum to yield the final product. The purity should be assessed via HPLC and the identity confirmed by ¹H NMR and Mass Spectrometry.

Section 4: Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The primary amine serves as a key attachment point for building molecular complexity and diversity, enabling chemists to rapidly generate libraries of novel compounds for screening.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Potential Therapeutic Leads core 2-Pyrazin-2-YL-ethylamine Dihydrochloride amide Amide Coupling (R-COOH, EDC/HOBt) core->amide sulfonamide Sulfonylation (R-SO₂Cl, Base) core->sulfonamide reductive Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive kinase Kinase Inhibitors amide->kinase antimicrobial Antimicrobial Agents sulfonamide->antimicrobial gpcr GPCR Ligands reductive->gpcr

Caption: Application of the core scaffold in generating diverse therapeutic leads.

This "scaffold-based" approach is a cornerstone of modern medicinal chemistry.[9][10] By starting with a common core like 2-Pyrazin-2-YL-ethylamine, R&D efforts can be streamlined. The pyrazine moiety can be designed to fit into a specific pocket of a target protein, while the appended groups, added via the ethylamine handle, can be modified to optimize potency, selectivity, and pharmacokinetic properties.[11]

Section 5: Postulated Biological Activity and Mechanism of Action

While specific biological data for the title compound is limited, as it is primarily a synthetic intermediate, the vast body of literature on pyrazine derivatives allows for well-grounded postulations. Pyrazine-containing molecules are known to act on a wide range of biological targets.[1][2][6] A prominent example is their role as kinase inhibitors, where the pyrazine nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the ATP-binding site.[12]

G cluster_0 Kinase ATP-Binding Site (Simplified) cluster_1 Hypothetical Inhibitor hinge Hinge Region (e.g., NH of Leu) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrazine Core inhibitor->hinge H-Bond sidechain Ethyl-Amide Sidechain (Derived from title compound) sidechain->hydrophobic Hydrophobic Interaction

Caption: Hypothetical binding mode of a pyrazine-based kinase inhibitor.

A derivative synthesized from 2-Pyrazin-2-YL-ethylamine could hypothetically bind to a protein kinase as shown above. The pyrazine core would anchor the molecule in the active site via hydrogen bonding, while the synthetically appended moiety would occupy a nearby hydrophobic pocket, conferring potency and selectivity. This model underscores the rationale for using this compound as a starting point for developing targeted therapies, particularly in oncology.

Section 6: Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug discovery. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol 6.1: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method; conditions may need to be optimized for specific instruments and columns.

  • System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. The use of TFA as an ion-pairing agent is critical for obtaining sharp, symmetrical peaks for basic compounds like this amine.

  • Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (based on the pyrazine chromophore).

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% Mobile Phase B for 2 minutes, then ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥97% is typically required for use in medicinal chemistry synthesis.[8]

Section 7: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Avoid contact with skin and eyes.[15] Do not breathe dust.[16] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[15]

  • Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (0 - 8 °C).[4][5] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[13][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13][15]

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

Section 8: Conclusion

This compound (CAS: 159630-86-1) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its combination of a reactive primary amine, a medicinally relevant pyrazine core, and favorable physical properties makes it an ideal starting point for constructing libraries of novel compounds. By understanding its synthesis, characterization, and the rationale behind its application, researchers can fully leverage its potential to develop the next generation of targeted therapeutics.

References

An In-depth Technical Guide to 2-(Pyrazin-2-yl)ethanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(pyrazin-2-yl)ethanamine dihydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, and its significant applications, particularly in the realm of neuropharmacology and cell signaling.

Core Molecular and Physicochemical Properties

2-(Pyrazin-2-yl)ethanamine, in its free base and various salt forms, is a critical starting material in organic synthesis. The dihydrochloride salt is of particular interest due to its stability and solubility characteristics, which are advantageous for various chemical transformations and biological assays.

Molecular Formula and Weight

The chemical identity of 2-(pyrazin-2-yl)ethanamine and its common salt forms are summarized below. The molecular formula for the dihydrochloride is derived from the addition of two equivalents of hydrogen chloride to the free base.

Compound Form CAS Number Molecular Formula Molecular Weight ( g/mol )
Free Base5321-59-5C₆H₉N₃123.16[1]
Monohydrochloride159630-86-1C₆H₁₀ClN₃159.62
Monohydrochloride HydrateN/AC₆H₁₂ClN₃O177.63[2]
Dihydrochloride 878740-89-7 C₆H₁₁Cl₂N₃ 196.08

Note: The molecular formula and weight for the dihydrochloride are calculated based on the addition of two HCl molecules to the free base.

Synthesis of the 2-(Pyrazin-2-yl)ethanamine Scaffold

The synthesis of the 2-(pyrazin-2-yl)ethanamine core is a crucial process for its subsequent use in the development of more complex molecules. A common and effective synthetic route involves the reduction of a nitrile precursor, which can be synthesized from a commercially available chloropyrazine.

A plausible and efficient synthetic pathway starts from 2-chloropyrazine. This route involves a nucleophilic substitution with a cyanide source to form 2-cyanomethylpyrazine, followed by reduction to the desired ethylamine.

SynthesisWorkflow Start 2-Chloropyrazine Step1 Nucleophilic Substitution (e.g., KCN, DMSO) Start->Step1 Intermediate 2-Cyanomethylpyrazine Step1->Intermediate Step2 Reduction (e.g., LiAlH4, THF or H2/Catalyst) Intermediate->Step2 Product 2-(Pyrazin-2-yl)ethanamine Step2->Product

Caption: A general synthetic workflow for 2-(pyrazin-2-yl)ethanamine.

Causality in Experimental Choices

The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is critical for the efficient conversion of the nitrile group in 2-cyanomethylpyrazine to the primary amine in 2-(pyrazin-2-yl)ethanamine. These methods are favored for their high yield and reliability in reducing nitriles without affecting the pyrazine ring.

Applications in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 2-(pyrazin-2-yl)ethanamine moiety serves as a versatile building block for introducing this key heterocycle into novel therapeutic agents.

Neuropharmacology: Monoamine Oxidase (MAO) Inhibitors

Derivatives of 2-(pyrazin-2-yl)ethanamine have been investigated as potent inhibitors of monoamine oxidase (MAO), particularly MAO-A.[3][4] MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism for the treatment of depression and anxiety disorders.[3][5]

The ethylamine side chain of the molecule can mimic the structure of endogenous monoamine neurotransmitters, allowing it to interact with the active site of the MAO enzyme. The pyrazine ring can be further functionalized to enhance binding affinity and selectivity for MAO-A over MAO-B.[4][6]

Cell Signaling: Gαq-Protein Ligands

Recent research has identified tetrahydroimidazo[1,2-a]pyrazine derivatives as cell-permeable compounds that can preferentially silence Gαq proteins.[5][7][8] Gαq proteins are a family of G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C, leading to the generation of intracellular second messengers. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular and neurological disorders. The 2-(pyrazin-2-yl)ethanamine scaffold is a core component in the synthesis of these Gαq inhibitors.[7][8]

Experimental Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory potential of a novel compound derived from 2-(pyrazin-2-yl)ethanamine against human MAO-A. This is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

Materials and Reagents
  • Human recombinant MAO-A

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic probe)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., clorgyline)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Black 96-well microplate

Assay Procedure
  • Prepare Reagents:

    • Prepare a working solution of the MAO-A enzyme in assay buffer.

    • Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red in assay buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer containing a final DMSO concentration of ≤1%.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 50 µL of the appropriate compound dilution or vehicle control.

    • Add 50 µL of the MAO-A enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the detection cocktail to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

MAO_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare MAO-A Solution Add_Enzyme Add MAO-A Enzyme & Incubate Prep_Enzyme->Add_Enzyme Prep_Cocktail Prepare Detection Cocktail Add_Cocktail Initiate Reaction with Detection Cocktail Prep_Cocktail->Add_Cocktail Prep_Compound Prepare Compound Dilutions Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Cocktail Measure_Fluorescence Measure Fluorescence Over Time Add_Cocktail->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Calculate IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Experimental workflow for the MAO-A inhibition assay.

Conclusion

2-(Pyrazin-2-yl)ethanamine dihydrochloride is a compound of significant interest due to its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazine core is a key pharmacophore that imparts favorable properties for drug candidates targeting complex systems such as the central nervous system and G-protein signaling pathways. The synthetic accessibility of this compound, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry and drug discovery.

References

Spectroscopic Characterization of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this compound. While experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent chemical moieties: a pyrazine ring, an ethylamine side chain, and a dihydrochloride salt form.

Introduction to 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

2-(Pyrazin-2-yl)ethylamine is a heterocyclic amine that holds potential as a building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various research and development applications. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in complex matrices.

Chemical Structure:

This guide will now delve into the predicted spectroscopic data for this molecule across three key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Pyrazin-2-yl)ethylamine dihydrochloride, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the ethylamine side chain. The dihydrochloride form will influence the chemical shift of the protons adjacent to the amine group.

Key Predicted Resonances:

  • Pyrazine Ring Protons: The pyrazine ring has three aromatic protons. Due to the asymmetry introduced by the ethylamine substituent, these protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm).[2][3] The coupling between these adjacent protons would likely result in a complex splitting pattern (e.g., doublet, triplet, or doublet of doublets).

  • Ethylamine Side Chain Protons:

    • -CH₂- (adjacent to pyrazine): These two protons form a triplet and are expected to resonate at approximately δ 3.0-3.5 ppm. The deshielding effect of the aromatic pyrazine ring influences this chemical shift.

    • -CH₂- (adjacent to amine): These two protons, also a triplet, will be significantly deshielded due to the adjacent positively charged ammonium group (-NH₃⁺). Their chemical shift is predicted to be in the range of δ 3.2-3.8 ppm.[4][5]

    • -NH₃⁺ Protons: The protons of the ammonium group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature, but is generally expected in the δ 7.0-8.5 ppm region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Key Predicted Resonances:

  • Pyrazine Ring Carbons: The pyrazine ring contains four carbon atoms. The carbon atom attached to the ethylamine group will have a distinct chemical shift compared to the other three. These are expected to appear in the aromatic region (δ 140-160 ppm).[6]

  • Ethylamine Side Chain Carbons:

    • -CH₂- (adjacent to pyrazine): This carbon is expected to resonate around δ 35-45 ppm.[7]

    • -CH₂- (adjacent to amine): This carbon will also be in a similar region, likely around δ 38-48 ppm, influenced by the electron-withdrawing ammonium group.[7]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 2-(Pyrazin-2-yl)ethylamine dihydrochloride would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts due to its high polarity.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Diagram of Expected NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Integration & Peak Picking H->I J Structure Elucidation I->J

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 2-(Pyrazin-2-yl)ethylamine dihydrochloride is expected to show characteristic absorption bands for the amine salt, the aromatic pyrazine ring, and the aliphatic ethyl chain.

Key Predicted Absorption Bands:

  • N-H Stretching (Ammonium Salt): A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹.[8][9][10] This is a characteristic feature of primary amine hydrochlorides and is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.

  • C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the pyrazine ring.[2]

  • C-H Stretching (Aliphatic): Medium to strong bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl side chain.[10]

  • N-H Bending (Ammonium Salt): A medium to strong band is anticipated around 1500-1600 cm⁻¹, which is characteristic of the asymmetric N-H bending (scissoring) vibration of the -NH₃⁺ group.[10][11]

  • C=N and C=C Stretching (Aromatic Ring): Medium to weak absorption bands are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.[3][12]

  • C-N Stretching: A weak to medium absorption is expected in the 1000-1250 cm⁻¹ range, corresponding to the C-N stretching vibration.[13]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 2-(Pyrazin-2-yl)ethylamine dihydrochloride is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Diagram of Predicted IR Data Interpretation:

IR_Interpretation cluster_functional_groups Functional Groups cluster_ir_regions Expected IR Absorption Regions (cm-1) Molecule 2-(Pyrazin-2-yl)ethylamine dihydrochloride Ammonium -NH3+ Molecule->Ammonium Pyrazine Pyrazine Ring Molecule->Pyrazine Ethyl -CH2-CH2- Molecule->Ethyl NH_stretch 2400-3200 (broad, strong) N-H Stretch Ammonium->NH_stretch NH_bend 1500-1600 N-H Bend Ammonium->NH_bend Aromatic_CH_stretch 3010-3100 Aromatic C-H Stretch Pyrazine->Aromatic_CH_stretch Ring_stretch 1400-1600 C=N, C=C Stretch Pyrazine->Ring_stretch Aliphatic_CH_stretch 2850-3000 Aliphatic C-H Stretch Ethyl->Aliphatic_CH_stretch

Caption: Key functional groups and their expected IR regions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

For 2-(Pyrazin-2-yl)ethylamine dihydrochloride, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method ideal for polar and ionic compounds.

Key Predicted Ions:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed, where 'M' is the free base, 2-(pyrazin-2-yl)ethylamine. The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 124.17.

  • Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for heterocyclic amines include:

    • Loss of ammonia (NH₃): A fragment ion corresponding to the loss of ammonia (17 amu) from the protonated molecule might be observed, resulting in an ion at m/z 107.1.[14]

    • Cleavage of the ethyl side chain: Cleavage of the C-C bond in the ethyl chain could lead to fragments. For instance, the formation of a pyrazinylmethyl cation (m/z 94.06) is a plausible fragmentation pathway.

    • Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although this typically requires higher collision energies.[14]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an ESI-MS spectrum would be:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 124.17) as the precursor ion and inducing fragmentation in a collision cell.

Summary of Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons (pyrazine ring): δ 8.5-9.0 ppm (complex splitting)- Ethyl -CH₂- (adjacent to pyrazine): δ 3.0-3.5 ppm (triplet)- Ethyl -CH₂- (adjacent to amine): δ 3.2-3.8 ppm (triplet)- Ammonium -NH₃⁺: δ 7.0-8.5 ppm (broad singlet)
¹³C NMR - Pyrazine ring carbons: δ 140-160 ppm- Ethyl chain carbons: δ 35-48 ppm
IR Spectroscopy - N-H stretch (ammonium): 2400-3200 cm⁻¹ (broad, strong)- Aromatic C-H stretch: 3010-3100 cm⁻¹- Aliphatic C-H stretch: 2850-3000 cm⁻¹- N-H bend (ammonium): 1500-1600 cm⁻¹- Aromatic ring C=N, C=C stretch: 1400-1600 cm⁻¹
Mass Spectrometry - [M+H]⁺ (where M is the free base): m/z ≈ 124.17- Major fragments may include loss of NH₃ (m/z 107.1) and cleavage of the ethyl chain.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. By understanding the expected NMR, IR, and MS data based on the compound's chemical structure, researchers can more effectively identify and characterize this molecule in their studies. The experimental protocols outlined herein offer a starting point for obtaining high-quality spectroscopic data. It is important to note that actual experimental values may vary slightly depending on the specific instrumental conditions and sample preparation methods used.

References

The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Heterocycle That Shaped Flavors and Fights Disease

To the dedicated researcher, the intricate world of organic chemistry is a landscape of endless possibilities. Within this landscape, certain molecular scaffolds emerge as cornerstones of innovation, their unassuming structures belying a profound impact on science and medicine. The pyrazine ring, a simple six-membered heterocycle with two nitrogen atoms in a para arrangement, is a quintessential example of such a scaffold. From the rich aroma of roasted coffee to the life-saving efficacy of modern therapeutics, the journey of pyrazine chemistry is a compelling narrative of discovery, ingenuity, and the relentless pursuit of knowledge.

This technical guide is designed for those at the forefront of scientific exploration—researchers, chemists, and drug development professionals. It is not a mere recitation of facts but a curated exploration of the pyrazine core, grounded in the principles of scientific integrity and practical application. We will delve into the historical milestones that brought this heterocycle to the forefront of chemical research, dissect the foundational and cutting-edge synthetic methodologies that enable its derivatization, and explore its multifaceted applications, particularly in the realm of medicinal chemistry. Our journey will be guided by a commitment to technical accuracy, providing not just the "what" but the "why" behind experimental choices, and offering practical insights to empower your own research endeavors.

I. A Historical Perspective: From "Amarone" to a Ubiquitous Scaffold

The story of pyrazine begins in the mid-19th century, a period of foundational discoveries in organic chemistry.[1] In 1844, the French chemist Auguste Laurent, known for his work on chemical nomenclature and the nucleus theory, conducted a dry distillation of what was then known as "amarone," a product of the reaction between benzoyl chloride and ammonia.[2] This process yielded a crystalline substance which he named, but its true structure remained elusive. It wasn't until over half a century later, in 1897, that Snape and Brooke revisited this work and correctly identified the compound as 2,3,5,6-tetraphenylpyrazine, finally elucidating the structure of the pyrazine ring that Laurent had unknowingly synthesized.[3]

The early 20th century saw the discovery of pyrazines in the natural world, forever linking them to the sensory experience of flavor and aroma. Researchers investigating the chemistry of roasted foods, such as coffee and cocoa, identified various alkylpyrazines as key contributors to their characteristic nutty and roasted notes.[4] This discovery was a direct consequence of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4] The realization that these simple heterocycles were responsible for such complex and desirable flavors spurred further investigation into their formation and properties.

The mid-20th century marked a pivotal moment in the history of pyrazines with the discovery of their therapeutic potential. The synthesis and subsequent identification of the antitubercular activity of pyrazinamide in the 1950s was a landmark achievement. This discovery demonstrated that the pyrazine scaffold could serve as a pharmacophore, a crucial component of a molecule responsible for its biological activity. This opened the door to the exploration of pyrazine derivatives as a rich source of potential new drugs, a field of research that continues to expand and yield significant breakthroughs to this day.

II. Foundational and Modern Synthetic Methodologies

The ability to synthesize a diverse array of pyrazine derivatives is fundamental to exploring their potential in various scientific disciplines. Over the decades, a range of synthetic strategies has been developed, from classical named reactions to modern, highly efficient catalytic methods.

Classical Pyrazine Syntheses: The Cornerstones of Pyrazine Chemistry

Two classical methods, the Staedel-Rugheimer and Gutknecht syntheses, laid the groundwork for pyrazine chemistry and are still utilized for the preparation of specific pyrazine architectures.[5]

This method involves the reaction of an α-haloketone with ammonia. The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[5]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis [6]

  • Preparation of the α-Amino Ketone:

    • Dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

    • Add an excess of aqueous ammonia to the solution and stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Self-Condensation and Oxidation:

    • Gently heat the reaction mixture to facilitate the self-condensation of the in-situ formed α-aminoacetophenone into the dihydropyrazine intermediate.

    • Introduce an oxidizing agent, such as copper(II) sulfate, and continue heating under reflux to promote the oxidation to 2,5-diphenylpyrazine.

    • Alternatively, air can be bubbled through the reaction mixture to effect the oxidation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield pure 2,5-diphenylpyrazine.

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. However, it differs in the preparation of this key intermediate, which is typically generated by the reduction of an α-oximino ketone.[7]

Experimental Protocol: General Procedure for the Gutknecht Synthesis of a Substituted Pyrazine [8]

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent such as ethanol.

    • Add a solution of sodium nitrite in water, followed by the slow addition of hydrochloric acid, while maintaining the reaction temperature below 10°C.

    • Stir the reaction mixture for several hours until the formation of the α-oximino ketone is complete, as monitored by TLC.

    • Isolate the α-oximino ketone by filtration or extraction.

  • Reduction to the α-Amino Ketone and Dimerization:

    • Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).

    • The in-situ formed α-amino ketone will then undergo self-condensation to form the dihydropyrazine intermediate.

  • Oxidation:

    • Oxidize the dihydropyrazine to the aromatic pyrazine using an oxidizing agent like copper(II) sulfate or by bubbling air through the reaction mixture.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture and extract the pyrazine product with an organic solvent.

    • Purify the crude product by distillation or column chromatography.

Gutknecht_Synthesis ketone Starting Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone Nitrosation (NaNO₂, HCl) amino_ketone α-Amino Ketone oximino_ketone->amino_ketone Reduction (e.g., Zn/HOAc) dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-Condensation pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation (e.g., CuSO₄, Air)

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Modern Synthetic Approaches: Expanding the Chemical Space

While the classical methods are still valuable, modern organic synthesis has introduced a plethora of new techniques for the construction and functionalization of the pyrazine ring, offering greater efficiency, versatility, and access to a wider range of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of functionalized aromatic compounds, and pyrazines are no exception.[9] These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, starting from readily available halopyrazines.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid [12]

  • Reaction Setup:

    • To a dry reaction vessel, add 2-chloropyrazine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyrazine.

Suzuki_Coupling chloropyrazine 2-Chloropyrazine aryl_pyrazine 2-Arylpyrazine chloropyrazine->aryl_pyrazine boronic_acid Arylboronic Acid boronic_acid->aryl_pyrazine catalyst Pd Catalyst Base, Solvent catalyst->aryl_pyrazine

Caption: Generalized scheme for the Suzuki-Miyaura cross-coupling reaction.

III. Pyrazines in Drug Discovery and Development: From Concept to Clinic

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates.[13] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for the design of novel therapeutic agents.

Pyrazinamide: A Cornerstone of Tuberculosis Treatment

Pyrazinamide is a first-line antitubercular drug that plays a crucial role in shortening the duration of tuberculosis therapy. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[14][15] The exact mechanism of action of POA is still a subject of active research, but several models have been proposed. One prominent theory suggests that POA inhibits the mycobacterial fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall.[16][17] Another proposed mechanism involves the disruption of membrane transport and energetics in Mycobacterium tuberculosis.[18]

Pyrazinamide_MOA PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Hydrolysis Inhibition Inhibition POA->Inhibition FAS1 Fatty Acid Synthase I (FAS-I) Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Disruption Cell_Wall->Disruption PncA Pyrazinamidase (pncA) PncA->POA Inhibition->FAS1

Caption: Proposed mechanism of action of Pyrazinamide.

Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that contains a pyrazine moiety and is a potent and reversible inhibitor of the 26S proteasome.[6] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[19] By inhibiting the proteasome, bortezomib disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells. One of the key pathways affected by bortezomib is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[20][21][22] Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-survival genes.

Bortezomib_MOA Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-survival Genes Nucleus->Transcription

Caption: Simplified mechanism of action of Bortezomib via inhibition of the NF-κB pathway.

IV. Isolation and Analysis of Pyrazines from Natural Sources

The study of pyrazines in their natural context, particularly in food and flavor chemistry, requires robust methods for their extraction, isolation, and identification.

Solid-Phase Microextraction (SPME) for Volatile Pyrazine Analysis

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from various matrices.[4][23] It is particularly well-suited for the analysis of pyrazines in food products like coffee and roasted malt.[24][25]

Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines in Roasted Coffee [24][25]

  • Sample Preparation:

    • Weigh a specific amount of finely ground roasted coffee (e.g., 2 g) into a headspace vial.

    • Seal the vial with a PTFE-faced silicone septum.

  • Headspace Extraction:

    • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20 minutes) to allow the volatile pyrazines to partition into the headspace.

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption of the pyrazines.

    • Separate the desorbed compounds on a suitable capillary column (e.g., DB-5ms).

    • Identify the pyrazines based on their mass spectra and retention times by comparison with authentic standards and mass spectral libraries.

    • Quantify the pyrazines using an internal or external standard method.

SPME_Workflow Sample Coffee Sample in Vial Heating Heating & Equilibration Sample->Heating Extraction HS-SPME Extraction Heating->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis Identification Identification & Quantification Analysis->Identification

Caption: General workflow for HS-SPME-GC-MS analysis of pyrazines.

V. Conclusion and Future Outlook

The journey of the pyrazine ring, from its serendipitous synthesis in the 19th century to its current status as a versatile scaffold in medicinal chemistry and flavor science, is a testament to the power of chemical exploration. This guide has provided a comprehensive overview of the key historical milestones, synthetic methodologies, and applications of pyrazine compounds, with a focus on providing practical, actionable information for researchers.

The future of pyrazine research is bright and full of potential. The development of new catalytic methods will undoubtedly lead to even more efficient and selective ways to synthesize novel pyrazine derivatives. In the realm of drug discovery, the pyrazine core will continue to be a valuable building block for the design of targeted therapies for a wide range of diseases. Furthermore, a deeper understanding of the complex chemistry of the Maillard reaction will enable greater control over the formation of desirable flavor and aroma compounds in food products. As we continue to unravel the complexities of this seemingly simple heterocycle, the pyrazine ring is poised to remain at the forefront of chemical innovation for years to come.

VI. References

  • Britannica, T. Editors of Encyclopaedia (2025, December 12). Auguste Laurent. Encyclopedia Britannica. --INVALID-LINK--

  • Cianci, J. I., & Crick, D. C. (2014). The bewildering antitubercular action of pyrazinamide. PMC. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. --INVALID-LINK--

  • Ong, K. T., Liu, Z. Q., & Tay, M. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. --INVALID-LINK--

  • Zimhony, O., Cox, J. S., Welch, J. T., Vilcheze, C., & Jacobs, W. R. Jr. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. PubMed. --INVALID-LINK--

  • Ong, K. T., Liu, Z. Q., & Tay, M. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. --INVALID-LINK--

  • Ong, K. T., Liu, Z. Q., & Tay, M. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. --INVALID-LINK--

  • Shi, W., Zhang, X., Jiang, X., & Zhang, Y. (2011). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. --INVALID-LINK--

  • Boshoff, H. I., & Mizrahi, V. (2000). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. NIH. --INVALID-LINK--

  • Zhang, Y., & Mitchison, D. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. --INVALID-LINK--

  • Hideshima, T., Ikeda, H., Chauhan, D., Okawa, Y., Raje, N., Podar, K., ... & Anderson, K. C. (2007). Bortezomib inhibits canonical NF-κB activity by downregulating the expression of p65 and p50 in T-ALL cells. ResearchGate. --INVALID-LINK--

  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. --INVALID-LINK--

  • IRJMETS. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. --INVALID-LINK--

  • Sung, M. H., & Simon, R. (2004). Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells. NIH. --INVALID-LINK--

  • Ho, Y. J., & Lin, C. W. (2022). Targeting NF-κB Signaling for Multiple Myeloma. MDPI. --INVALID-LINK--

  • Choudhary, D., Garg, S., Jain, P., Sharma, A., Kumar, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. --INVALID-LINK--

  • Moon, S. W., Kim, J. H., Kim, J. M., & Chung, H. (2018). Regulation of NF-kB signaling pathway after treatment of bortezomib.... ResearchGate. --INVALID-LINK--

  • Hamid, A. A. (2023). History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. --INVALID-LINK--

  • Selleck Chemicals. (n.d.). NF-κB Signaling | NF-kappaB Pathway. --INVALID-LINK--

  • Wikipedia. (n.d.). Heterocyclic compound. --INVALID-LINK--

  • Reusch, W. (n.d.). Heterocyclic Compounds. MSU chemistry. --INVALID-LINK--

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). --INVALID-LINK--

  • TROINDIA. (2018, May 7). AN OVERVIEW ON HETEROCYCLIC COMPOUNDS AND THEIR VERSATILE APPLICATIONS. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine Derivatives. --INVALID-LINK--

  • Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. OUCI. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropylpyrazine. --INVALID-LINK--

  • Zhou, Q., & Qian, M. C. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. NIH. --INVALID-LINK--

  • Britannica, T. Editors of Encyclopaedia (2025, December 12). Auguste Laurent. Encyclopedia Britannica. --INVALID-LINK--

  • Kumar, A., Singh, A., Kumar, S., & Singh, R. (2018). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 59(42), 3786-3790. --INVALID-LINK--

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Solid-phase microextraction-gas chromatography mass spectrometry and multivariate analysis for the characterization of roasted coffees | Request PDF. --INVALID-LINK--

  • E3S Web of Conferences. (2021). Optimization of solid phase microextraction conditions for determination of triazines. --INVALID-LINK--

  • Asano, Y., & Hibi, M. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH. --INVALID-LINK--

  • MDPI. (2020). Solid-Phase Microextraction. --INVALID-LINK--

  • Risticevic, S., Lord, H., & Pawliszyn, J. (2010). Protocol for solid-phase microextraction method development. Semantic Scholar. --INVALID-LINK--

  • Wright, S. W. (2012). ChemInform Abstract: Gutknecht Pyrazine Synthesis. ResearchGate. --INVALID-LINK--

  • Zhang, J., Wang, Y., & Tang, B. Z. (2015). Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission. PMC. --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Pyrazine Scaffold

2-Pyrazin-2-YL-ethylamine dihydrochloride is a versatile heterocyclic compound featuring a pyrazine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2][3] While often utilized as a synthetic intermediate, its structural similarity to known neuropharmacological agents suggests potential intrinsic biological activity.[1] The pyrazine moiety is a key pharmacophore in compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs).[4][5]

Notably, the ethylamine side chain attached to a heterocyclic ring is a common feature in ligands of the histamine H3 receptor (H3R), a GPCR predominantly expressed in the central nervous system (CNS).[6][7] The H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[7][8] Consequently, H3 receptor antagonists are under investigation for their therapeutic potential in cognitive and sleep disorders.[7][8]

This guide provides a comprehensive framework for the in vitro characterization of this compound, postulating it as a potential histamine H3 receptor antagonist. The following protocols are designed to rigorously assess its binding affinity, functional activity, and downstream cellular effects.

PART 1: Foundational Protocols - Receptor Interaction and Functional Activity

The initial characterization of a novel compound involves determining its direct interaction with the putative target and its functional consequence. For this compound, the primary hypothesis to test is its affinity for and functional modulation of the histamine H3 receptor.

Histamine H3 Receptor Binding Assay

This protocol aims to determine the binding affinity (Ki) of this compound for the H3 receptor through competitive displacement of a radiolabeled ligand.

Rationale: A competitive binding assay is a fundamental technique to quantify the interaction between a test compound and its receptor. By measuring the concentration-dependent displacement of a known high-affinity radioligand, we can calculate the inhibitory constant (Ki) of the test compound, a direct measure of its binding affinity.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing H3R (e.g., HEK293-hH3R) prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Nα-methylhistamine) prep4->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound and free radioligand via filtration assay3->assay4 analysis1 Quantify bound radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for H3 Receptor Competitive Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes, a known concentration of a suitable H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.[8]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled H3 receptor ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[8]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on G-protein activation.

Rationale: The H3 receptor is a Gi-coupled GPCR.[8] In its active state, it facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. An antagonist will block agonist-induced [³⁵S]GTPγS binding, while an inverse agonist will reduce the basal (constitutive) level of [³⁵S]GTPγS binding.

Signaling Pathway:

H3R H3 Receptor G_protein Gi/o Protein (GDP-bound) H3R->G_protein Promotes GDP/GTP exchange G_alpha_active Gαi/o-[³⁵S]GTPγS (Active) G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist H3 Agonist Agonist->H3R Activates Antagonist 2-Pyrazin-2-YL-ethylamine dihydrochloride Antagonist->H3R Blocks Agonist Binding GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->G_alpha_active Binds

Caption: H3R-mediated G-protein activation and antagonist inhibition.

Step-by-Step Protocol:

  • Assay Setup:

    • Use the same H3 receptor-expressing cell membranes as in the binding assay.

    • In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and GDP.

    • To determine antagonist activity, add a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of this compound.

    • To determine inverse agonist activity, omit the agonist and add varying concentrations of the test compound.

  • Incubation and Termination:

    • Incubate the plate to allow for G-protein activation and the binding of [³⁵S]GTPγS.[8]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

    • For antagonist activity, plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the test compound to determine the IC50.

    • For inverse agonist activity, plot the % decrease in basal [³⁵S]GTPγS binding versus the log concentration of the test compound to determine the IC50.

PART 2: Cellular Assays - Downstream Signaling and Neurotransmitter Release

Following the initial receptor-level characterization, it is crucial to assess the compound's effects in a more physiological, cell-based context.

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation or inhibition on a key downstream second messenger, cyclic AMP (cAMP).

Rationale: The Gi-coupled H3 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An H3 receptor antagonist would block this agonist-induced decrease. This assay provides a robust measure of the compound's functional activity in intact cells.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate H3 receptor-expressing cells in a suitable multi-well format and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a combination of an H3 receptor agonist and forskolin (a direct activator of adenylyl cyclase).

    • Incubate to allow for cAMP production.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[8]

    • Plot the cAMP levels against the log concentration of the test compound to determine its effect on agonist-inhibited cAMP accumulation.

Neurotransmitter Release Assay from Brain Slices

This ex vivo assay provides a more physiologically relevant assessment of the compound's ability to modulate neurotransmitter release.

Rationale: As H3 receptors act as presynaptic heteroreceptors, their blockade is expected to increase the release of various neurotransmitters.[8] Using brain slices, which retain the native cellular architecture and synaptic connections, allows for the direct measurement of this effect.

Step-by-Step Protocol:

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., from rat cortex or striatum) using a vibratome.

    • Allow the slices to recover in artificial cerebrospinal fluid (aCSF).

  • Neurotransmitter Release Assay:

    • Pre-incubate the brain slices with varying concentrations of this compound in aCSF.

    • Stimulate neurotransmitter release by depolarizing the neurons, typically by switching to a high-potassium aCSF.

    • Collect the supernatant (the aCSF containing the released neurotransmitters).

  • Detection and Analysis:

    • Measure the concentration of the neurotransmitter of interest (e.g., histamine, acetylcholine, dopamine) in the supernatant using appropriate methods such as HPLC or ELISA.

    • Compare the amount of neurotransmitter released in the presence and absence of the test compound to determine its effect.

PART 3: Data Presentation and Interpretation

For clarity and comparative purposes, all quantitative data should be summarized in a structured table.

ParameterAssayCell Line/TissueResult
Binding Affinity (Ki) Radioligand BindingHEK293-hH3Re.g., 15 nM
Functional Activity (IC50) [³⁵S]GTPγS BindingHEK293-hH3Re.g., 50 nM
Cellular Activity (IC50) cAMP AccumulationHEK293-hH3Re.g., 75 nM
Neurotransmitter Release (EC50) Histamine ReleaseRat Cortical Slicese.g., 100 nM

PART 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always handle this compound in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid dust formation and inhalation.[10] Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro characterization of this compound as a potential histamine H3 receptor antagonist. By systematically evaluating its binding affinity, functional activity, and effects on downstream cellular signaling and neurotransmitter release, researchers can gain valuable insights into its pharmacological profile. These foundational studies are an essential first step in the drug discovery and development process, paving the way for further preclinical investigation.

References

Application Notes & Protocols for the Investigation of 2-Pyrazin-2-YL-ethylamine dihydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in CNS Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a "privileged scaffold" for designing biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs and have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1]

In the realm of neurological disorders, which are often characterized by complex pathologies involving neuroinflammation, oxidative stress, and neuronal loss, the pyrazine scaffold holds significant therapeutic promise.[2][3] Compounds like Tetramethylpyrazine (TMP), an alkaloid originally isolated from Ligusticum wallichii, have been extensively studied for their neuroprotective effects in models of ischemic stroke, Alzheimer's, and Parkinson's disease.[2][3][4][5][6][7] The mechanisms underlying these effects are often multimodal, involving the mitigation of inflammatory responses, reduction of oxidative stress, and protection of the blood-brain barrier.[2][3]

This document introduces 2-Pyrazin-2-YL-ethylamine dihydrochloride , a novel small molecule featuring the pyrazine core. Given the established neuropharmacological potential of related structures, this compound represents a compelling candidate for investigation in neurological disorder research. These application notes provide a comprehensive, tiered research framework for the initial characterization and validation of its potential as a neuroprotective and anti-neuroinflammatory agent. We will guide the researcher from basic physicochemical handling and cytotoxicity profiling to detailed mechanistic studies in relevant in vitro models.

Compound Profile & Handling

A thorough understanding of the test article's properties is the foundation of reproducible and reliable research.

Property Details
Compound Name 2-(Pyrazin-2-yl)ethan-1-amine dihydrochloride
Synonyms This compound
CAS Number 159630-86-1[8]
Molecular Formula C₆H₉N₃·2HCl[8]
Molecular Weight 184.07 g/mol
Appearance Light yellow to brown solid[9]
Storage Store at 2-8°C, desiccated. Protect from light and moisture.[8][9]
Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentration is critical for all downstream assays. As a dihydrochloride salt, the compound is expected to be soluble in aqueous solutions. However, for cell-based assays, a DMSO stock is often preferred for its compatibility with culture media and ease of serial dilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water (for aqueous stock)

  • Sterile 1.5 mL polypropylene tubes

  • Calibrated analytical balance

Procedure:

  • DMSO Stock (100 mM Recommended): a. Tare a sterile 1.5 mL tube on an analytical balance. b. Carefully weigh out 1.84 mg of the compound into the tube. c. Add 100 µL of sterile DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary. e. This yields a 100 mM stock solution.

  • Working Solutions: a. Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment. b. Crucial: Ensure the final concentration of DMSO in the cell culture wells is ≤ 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

  • Storage: a. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. b. Store at -20°C, protected from light. The stock solution should be stable for at least 6 months under these conditions.

Hypothesized Mechanisms of Action in Neurological Disorders

Based on the known bioactivities of structurally related pyrazine compounds, we can hypothesize several potential mechanisms through which this compound may exert beneficial effects in the context of neurological disease. These hypotheses form the basis for the experimental protocols outlined below.

  • Anti-Neuroinflammatory Activity: Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[10] We hypothesize that the compound may inhibit the activation of these glial cells, thereby suppressing the production of pro-inflammatory and neurotoxic mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This action is likely mediated through the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[10]

  • Neuroprotection via Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage and death.[2] We hypothesize that the compound may act as a direct ROS scavenger or may upregulate the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative insults.[2][3]

G cluster_stimulus Pathological Stimulus cluster_cell Cellular Response cluster_output Pathological Output LPS LPS / Aβ / H₂O₂ Microglia Microglia / Neuron LPS->Microglia NFkB NF-κB / MAPK Pathways Microglia->NFkB ROS ROS Generation Microglia->ROS Inflammation Neuroinflammation (NO, TNF-α, IL-6) NFkB->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Death Neuronal Death Inflammation->Death OxidativeStress->Death Compound 2-Pyrazin-2-YL-ethylamine dihydrochloride Compound->NFkB Inhibition? Compound->ROS Scavenging?

Caption: Hypothesized mechanisms of action for this compound.

A Tiered Experimental Workflow for Compound Evaluation

We propose a structured, three-tiered approach to efficiently evaluate the potential of this compound. This workflow progresses from foundational safety and permeability assessments to specific mechanistic assays.

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Foundational Assays P1 Protocol 2: Cytotoxicity (MTT Assay) in SH-SY5Y Cells Tier1->P1 P2 Protocol 3: BBB Permeability (PAMPA) Tier1->P2 Tier2 Tier 2: Anti-Neuroinflammation P3 Protocol 4: Anti-inflammatory Screen in LPS-stimulated BV-2 Microglia Tier2->P3 Tier3 Tier 3: Neuroprotection & Antioxidant P4 Protocol 5: Neuroprotection Assay (H₂O₂-stressed SH-SY5Y) Tier3->P4 P5 Protocol 6: Intracellular ROS (DCFH-DA Assay) Tier3->P5 P1->Tier2 P2->Tier2 P3->Tier3 P3a A) Nitric Oxide (Griess Assay) P3->P3a P3b B) Cytokines (ELISA) P3->P3b

Caption: Proposed tiered workflow for evaluating the compound's neurological potential.

Tier 1 Protocols: Foundational Assays

Protocol 2: In Vitro Cytotoxicity Assessment in Neuronal Cells

Rationale: Before assessing the therapeutic effects of a compound, it is imperative to establish its non-toxic concentration range. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] We will use the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurotoxicity screening.[12][13][14]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete growth medium: DMEM/F12 (1:1) with 10% FBS, 1% Penicillin-Streptomycin[15]

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[11]

  • Formazan Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: a. Culture SH-SY5Y cells according to standard protocols.[14][15] b. Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[16] c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. b. Include a "vehicle control" (medium + 0.1% DMSO) and a "no cells" blank control (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. d. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[16][17] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: a. Subtract the average absorbance of the "no cells" blank from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 c. Plot the % viability against the compound concentration and determine the IC₅₀ (the concentration that reduces viability by 50%) using non-linear regression analysis.

Protocol 3: Preliminary Blood-Brain Barrier (BBB) Permeability Assessment

Rationale: For a compound to be effective in treating neurological disorders, it must be able to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool that predicts passive transcellular permeability.[18][19] It serves as an excellent primary screen to estimate a compound's potential for CNS penetration.[20]

Materials:

  • PAMPA sandwich plate system (e.g., 96-well Donor and Acceptor plates)

  • Porcine brain lipid solution (or a commercial BBB-mimicking lipid mixture)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: a. Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Lipid Membrane: a. Prepare the BBB lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane). b. Carefully coat the filter of each well in the donor plate with 5 µL of the lipid solution. Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Donor Plate: a. Prepare a solution of the test compound in PBS (pH 7.4) at a known concentration (e.g., 100 µM). b. Add 300 µL of the compound solution to the donor plate wells. Include known high- and low-permeability compounds as controls.

  • Incubation: a. Carefully place the donor plate onto the acceptor plate, creating the "sandwich". b. Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: a. After incubation, carefully separate the plates. b. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - Cₐ / Cₑ) ] * (Vₐ * Vₒ) / ( (Vₐ + Vₒ) * A * t ) Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, V is volume, A is the filter area, and t is the incubation time. b. Compare the Pe value to established ranges to classify the compound as having low, medium, or high BBB permeability potential.

Permeability Class Pe (10⁻⁶ cm/s) Interpretation
High> 6High potential for CNS penetration
Medium2 - 6Possible CNS penetration
Low< 2Low potential for CNS penetration

Tier 2 Protocols: Anti-Neuroinflammatory Assays

Protocol 4: Assessing Anti-inflammatory Effects in Microglia

Rationale: Microglia are the resident immune cells of the CNS and key players in neuroinflammation.[10] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, inducing a robust inflammatory response.[21][22] This model is widely used to screen for anti-inflammatory compounds. We will measure two key inflammatory readouts: nitric oxide and pro-inflammatory cytokines.

Cell Line: BV-2 murine microglial cells.

Model: Stimulation with 100 ng/mL LPS.[10]

Part A: Nitric Oxide (NO) Production via Griess Assay

Rationale: In activated microglia, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory mediator that can be neurotoxic at high concentrations.[22] The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[23][24]

Materials:

  • BV-2 cells

  • Serum-free DMEM

  • LPS from E. coli

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: a. Seed BV-2 cells (5 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound (determined in Protocol 2). c. Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include "untreated" and "LPS only" controls. d. Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction: a. After incubation, collect 50 µL of supernatant from each well and transfer to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. c. Add 50 µL of sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of N-(1-naphthyl)ethylenediamine solution. Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement and Analysis: a. Measure the absorbance at 540 nm.[24] b. Calculate the nitrite concentration in each sample by interpolating from the standard curve. c. Express the data as % inhibition of NO production relative to the "LPS only" control.

Part B: Pro-inflammatory Cytokine Production via ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines released by activated microglia that contribute to neuronal damage.[10] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the culture supernatant.[25][26]

Materials:

  • Supernatants collected from the experiment in Part A.

  • Commercial ELISA kits for murine TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit. A general workflow for a sandwich ELISA is as follows: a. A plate pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α) is prepared. b. Samples and standards are added to the wells and incubated. The cytokine binds to the capture antibody. c. The plate is washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine. d. After another wash, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin on the detection antibody.[27] e. A final wash is performed, and a chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change.[27] f. A stop solution is added to terminate the reaction, and the absorbance is read at 450 nm.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. b. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. c. Present the data as concentration (pg/mL) or as % inhibition relative to the "LPS only" control.

Tier 3 Protocols: Neuroprotection & Antioxidant Assays

Protocol 5: Assessing Neuroprotection Against Oxidative Stress

Rationale: This assay directly tests the hypothesis that the compound can protect neurons from a common pathological insult. Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress and is frequently used to model this aspect of neurodegeneration in vitro. We will assess whether pre-treatment with the compound can rescue SH-SY5Y cells from H₂O₂-induced cell death.[28]

Materials:

  • SH-SY5Y cells

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (from Protocol 2)

Procedure:

  • Cell Seeding: a. Seed SH-SY5Y cells (1 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: a. Treat the cells with non-toxic concentrations of this compound for 2-4 hours.

  • Oxidative Insult: a. Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration, e.g., 100-500 µM, must be determined empirically in a pilot experiment). b. Include "untreated," "compound only," and "H₂O₂ only" controls. c. Incubate for 24 hours.

  • Viability Assessment: a. Perform the MTT assay as described in Protocol 2 to determine the percentage of viable cells in each condition.

  • Data Analysis: a. Calculate the neuroprotective effect as the percentage recovery of cell viability in the compound-treated wells compared to the "H₂O₂ only" control.

Protocol 6: Measuring Intracellular Reactive Oxygen Species (ROS)

Rationale: To determine if the neuroprotective effect is mediated by a reduction in oxidative stress, we will directly measure intracellular ROS levels. The DCFH-DA assay is a common method for this purpose. The cell-permeable DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.[29][30][31]

Materials:

  • SH-SY5Y or BV-2 cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ or LPS (as a positive control for ROS induction)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: a. Seed cells (e.g., 2 x 10⁴ SH-SY5Y cells/well) in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treatment: a. Treat cells with the test compound for 1-2 hours.

  • Probe Loading: a. Remove the medium and wash the cells once with warm PBS. b. Load the cells with 10-20 µM DCFH-DA in serum-free medium or PBS.[32][33] c. Incubate for 30-45 minutes at 37°C in the dark.[33]

  • ROS Induction and Measurement: a. Wash the cells with PBS to remove excess probe. b. Add PBS or medium back to the wells. c. Add the ROS inducer (e.g., H₂O₂) to the positive control and relevant wells. d. Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (Ex/Em = 485/535 nm).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Plot the fluorescence intensity over time. Calculate the rate of ROS production or compare the endpoint fluorescence. c. Express the data as % reduction in ROS levels relative to the positive control.

Conclusion

This document provides a structured and scientifically grounded framework for the initial investigation of this compound as a potential therapeutic agent for neurological disorders. By following this tiered approach—from establishing a safety profile and predicting CNS availability to elucidating specific anti-inflammatory and neuroprotective mechanisms—researchers can efficiently generate the foundational data required to validate this compound for further, more complex preclinical studies. The multimodal potential of the pyrazine scaffold suggests that this novel compound is a worthy candidate for discovery efforts aimed at addressing the complex pathologies of neurodegenerative diseases.

References

Application Notes and Protocols for 2-Pyrazin-2-YL-ethylamine Dihydrochloride in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Research & Development Personnel

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 2-Pyrazin-2-YL-ethylamine dihydrochloride in the development of novel agrochemical formulations. The pyrazine moiety, a nitrogen-containing heterocycle, is a known pharmacophore in various biologically active compounds, and its derivatives are gaining interest in agrochemical research for their potential as active ingredients or as adjuvants that enhance the efficacy of existing pesticides and herbicides.[1][2] This guide details the physicochemical characteristics, provides step-by-step protocols for formulation development and stability testing, and outlines methodologies for comprehensive bioactivity screening. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Pyrazine Derivatives in Agrochemicals

Pyrazine derivatives are naturally occurring and synthetic compounds that are increasingly being explored for their roles in crop protection.[2] Some plants naturally produce pyrazines as a defense mechanism against pests and pathogens.[2] The pyrazine ring is a key structural feature in many bioactive molecules, and its incorporation into agrochemical research is driven by the need for new modes of action to combat resistance and for more environmentally benign solutions. This compound, as a water-soluble salt, presents an attractive starting point for the development of aqueous-based formulations, which are often preferred for their safety and ease of application.[1]

The primary amine group of the molecule offers a reactive site for further chemical modification, allowing for the creation of a diverse library of derivatives. However, in its dihydrochloride form, the compound's utility lies in its potential as a water-soluble active ingredient or as a component in a Soluble Concentrate (SL) formulation. Amine salts are frequently used in agrochemical formulations to improve the water solubility of active ingredients.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective formulation. While specific experimental data for this exact compound is limited, properties can be inferred from structurally similar compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyEstimated/Reported ValueSignificance in FormulationSource
Molecular Formula C₆H₁₁Cl₂N₃--
Molecular Weight 196.08 g/mol Essential for concentration calculations.-
Appearance White to off-white crystalline solid (predicted)Influences handling and dissolution.-
Water Solubility High (predicted as a dihydrochloride salt)Key for developing aqueous formulations like Soluble Concentrates (SL).[1][1]
pKa (predicted) ~8.13 (for the corresponding free base)Critical for pH-dependent stability and solubility; informs buffer selection.[4]
Stability Stable under standard conditions; hygroscopic (predicted).[4] Shelf-life of pyrazine derivatives can be >24 months.[5]Dictates storage conditions and the need for stabilizers in the formulation.[4][5]
Safety and Handling Precautions:

Safety Data Sheets for related pyrazine compounds indicate that they may be harmful if swallowed and can cause skin and eye irritation.[6][7][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.[9]

Formulation Development: Soluble Concentrate (SL)

A Soluble Concentrate (SL) is a liquid formulation that forms a true solution when diluted with water.[10][11] This formulation type is ideal for water-soluble active ingredients like this compound. The goal is to create a concentrated, stable, and homogenous liquid that is easily diluted by the end-user.

Rationale for Component Selection

A successful SL formulation requires more than just dissolving the active ingredient in a solvent. Each component has a specific function to ensure stability, efficacy, and usability.

  • Solvent: Deionized water is the preferred solvent for a water-soluble salt.

  • Adjuvants/Wetting Agents: These are crucial for improving the spray mixture's effectiveness. They can enhance the spreading of droplets on the leaf surface and facilitate the penetration of the active ingredient.[10]

  • Stabilizers: pH buffers are essential to maintain the formulation within a pH range where the active ingredient is most stable and soluble.

  • Antifreeze Agents: To prevent crystallization or freezing during storage at low temperatures, an antifreeze agent like propylene glycol is often included.[12]

  • Antifoaming Agents: These are added to prevent excessive foaming during the manufacturing process and when the end-user dilutes the product.[12]

Protocol for a Trial Soluble Concentrate (SL) Formulation

This protocol provides a starting point for a 100 g/L SL formulation. Optimization of the components and their concentrations will be necessary based on stability and performance testing.

Materials:

  • This compound

  • Deionized water

  • Wetting agent (e.g., non-ionic surfactant)

  • pH buffer (e.g., phosphate or citrate buffer)

  • Propylene glycol (antifreeze)

  • Antifoaming agent (silicone-based)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Solvent Preparation: In a beaker, add approximately 80% of the final volume of deionized water.

  • pH Adjustment: While stirring, add the chosen buffer to adjust the pH of the water to a range where the active ingredient is known to be stable (a starting point would be a neutral pH of 7.0, but this should be determined experimentally).

  • Dissolution of Active Ingredient: Slowly add the this compound to the stirred water. Continue stirring until it is completely dissolved.

  • Addition of Adjuvants: Once the active ingredient is dissolved, add the wetting agent, propylene glycol, and a few drops of the antifoaming agent.

  • Final Volume Adjustment: Carefully add the remaining deionized water to reach the final desired volume.

  • Homogenization: Continue stirring for at least 30 minutes to ensure the formulation is homogenous.

  • Quality Control: Measure the final pH and visually inspect for any undissolved particles or phase separation.

Stability Testing of the Agrochemical Formulation

The stability of the formulation is critical to ensure its shelf-life and performance.[13] Both accelerated and long-term stability studies should be conducted.[14]

Accelerated Stability Testing

This testing is performed at elevated temperatures to predict the long-term stability in a shorter period.[14]

Protocol:

  • Dispense the trial formulation into sealed, appropriate containers.

  • Place the containers in ovens at elevated temperatures (e.g., 40°C and 54°C).

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove samples and allow them to return to room temperature.

  • Analyze the samples for:

    • Appearance (color, clarity, phase separation)

    • pH

    • Active ingredient concentration (using a validated analytical method like HPLC)

    • Crystal formation

Low-Temperature Stability

This test evaluates the formulation's stability at cold temperatures.

Protocol:

  • Place a sample of the formulation at a low temperature (e.g., 0°C or -5°C) for 7 days.

  • After 7 days, allow the sample to return to room temperature.

  • Visually inspect for crystallization, phase separation, or changes in viscosity.

Long-Term (Real-Time) Stability Testing

This is conducted under ambient conditions to determine the actual shelf-life of the product.[13]

Protocol:

  • Store samples of the formulation in its intended commercial packaging at ambient temperature (e.g., 25°C).

  • Analyze the samples at regular intervals (e.g., 0, 3, 6, 12, 18, and 24 months) for the same parameters as in the accelerated stability testing.

Bioactivity Screening Protocols

The following are generalized protocols for initial screening of the potential herbicidal, fungicidal, and insecticidal activity of the this compound formulation. These assays should be performed in a controlled environment.

Herbicidal Activity Screening (Pre- and Post-emergence)

This bioassay uses a simple agar or filter paper method to assess the effect of the compound on seed germination and early plant growth.[2][13]

Materials:

  • Seeds of representative monocot (e.g., ryegrass) and dicot (e.g., cress) weeds.

  • Petri dishes with filter paper or agar.

  • The formulated this compound.

  • Growth chamber with controlled light and temperature.

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the formulation in water.

  • Pre-emergence Test:

    • Place seeds on the filter paper or agar in the petri dishes.

    • Apply a known volume of the test solution to the seeds.

    • Include a water-only control.

    • Incubate in the growth chamber for 7-14 days.

  • Post-emergence Test:

    • Allow seeds to germinate and grow to the 2-4 leaf stage.

    • Apply the test solution as a fine mist to the seedlings.

    • Incubate in the growth chamber for 7-14 days.

  • Evaluation: Assess for inhibition of germination, root and shoot growth, chlorosis, and necrosis compared to the control.

In Vitro Fungicidal Activity Screening (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungi.[4][15][16]

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth).

  • Sterile 96-well microtiter plates.

  • The formulated this compound.

  • Spectrophotometer (optional, for quantitative measurement).

Protocol:

  • Inoculum Preparation: Prepare a spore suspension of the test fungus and adjust the concentration.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the test formulation in the growth medium.

  • Inoculation: Add the fungal spore suspension to each well. Include a growth control (no compound) and a sterility control (no fungus).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for 3-7 days.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Insecticidal Activity Screening (Leaf Dip Bioassay)

This method assesses the toxicity of the compound to a model insect pest.[7][17]

Materials:

  • A model insect species (e.g., larvae of the diamondback moth, Plutella xylostella).

  • Host plant leaves (e.g., cabbage).

  • The formulated this compound.

  • Ventilated containers for holding the insects.

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the formulation in water.

  • Leaf Dipping: Dip the host plant leaves into the test solutions for a set amount of time (e.g., 10 seconds) and allow them to air dry. A water-dipped leaf serves as the control.

  • Insect Exposure: Place the treated leaves into the ventilated containers and introduce a known number of insect larvae.

  • Incubation: Maintain the containers under controlled conditions.

  • Evaluation: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Calculate the LC₅₀ (lethal concentration for 50% of the population).

Data Visualization and Workflow Diagrams

Clear visualization of workflows and data is essential for efficient research and development.

Formulation and Stability Workflow

FormulationWorkflow cluster_formulation Formulation Development cluster_stability Stability Testing A Physicochemical Property Analysis B Select Formulation Type (e.g., Soluble Concentrate) A->B C Trial Formulation Preparation B->C D Quality Control (pH, Appearance) C->D E Accelerated Stability (High Temp) D->E Proceed if QC passes F Low Temperature Stability E->F Parallel Testing G Long-Term Stability (Ambient) F->G Parallel Testing H H G->H Final Formulation Decision

Caption: Workflow for SL formulation and stability testing.

Bioactivity Screening Funnel

BioactivityScreening A Primary Screening (Broad Spectrum) B Herbicidal Assay (Monocot/Dicot) A->B C Fungicidal Assay (Key Pathogens) A->C D Insecticidal Assay (Model Pest) A->D E Secondary Screening (Dose-Response) B->E If activity observed C->E If activity observed D->E If activity observed F LC50 / MIC Determination E->F G Lead Candidate Identification F->G

Caption: Tiered approach for bioactivity screening.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new agrochemical products. Its water solubility makes it an excellent candidate for user-friendly and environmentally conscious Soluble Concentrate formulations. The protocols outlined in this guide provide a robust framework for initiating research into its potential applications. Future work should focus on generating precise physicochemical data for the compound, optimizing formulation components for enhanced stability and bio-efficacy, and expanding the bioactivity screening to a wider range of target pests and crop species. Elucidating the mode of action will also be a critical step in the development of any lead candidates derived from this compound.

References

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Pyrazin-2-YL-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

2-Pyrazin-2-YL-ethylamine dihydrochloride is a heterocyclic organic compound featuring a pyrazine ring, which is a structural motif found in numerous bioactive molecules and flavor compounds.[1][2] Its role as a versatile building block in medicinal chemistry, particularly for agents targeting neurological disorders, necessitates robust and reliable analytical methods to ensure its identity, purity, and quality.[1][3] The dihydrochloride salt form enhances the compound's solubility and stability, properties which also influence the choice of analytical techniques.[1][3]

Accurate analytical characterization is the foundation of quality assurance in pharmaceutical development.[4] The methods detailed herein are essential for raw material testing, stability studies, and ensuring batch-to-batch consistency.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 2-(Pyrazin-2-yl)ethan-1-amine dihydrochlorideN/A
Molecular Formula C₆H₉N₃ · 2HCl (or C₆H₁₁Cl₂N₃)[1]
Molecular Weight 212.07 g/mol (calculated)N/A
CAS Number 5321-59-5[1]
Appearance Light yellow to brown solid[1]
Purity (Typical) ≥95% (NMR)[1]
Solubility Soluble in water[3]
Storage Conditions Store at 0-8°C[1][3]

Method 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the cornerstone for assay and purity determination of non-volatile organic molecules in the pharmaceutical industry. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a basic compound like 2-Pyrazin-2-YL-ethylamine, an acidic mobile phase is employed. This ensures the primary amine is protonated, which minimizes peak tailing and provides sharp, symmetrical peaks for accurate quantification. The pyrazine ring contains a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • This compound reference standard

  • Chromatographic Conditions: The following conditions are a robust starting point and should be optimized and validated for the specific instrumentation used.

Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to protonate the analyte and ensure good peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient Isocratic: 85% A / 15% BA simple isocratic method is often sufficient for purity analysis of a drug substance. Gradient elution can be developed if complex impurity profiles are expected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 270 nmApproximate λmax for the pyrazine ring, providing good sensitivity.[7]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and sensitivity.
  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

    • Perform five replicate injections of the Standard Solution to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the Sample Solution in duplicate.

    • Calculate the assay and purity based on the peak areas relative to the standard.

Method Validation Strategy (ICH Q2(R1) Framework)[5]

To ensure the method is suitable for its intended purpose, it must be validated.[8][4] Key parameters include:

  • Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradants, or placebo components by analyzing stressed samples (acid, base, peroxide, heat, light).

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% - 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent (0.1% Formic Acid) P1->P2 P3 Dilute to Final Volume (e.g., 100 µg/mL) P2->P3 A1 Equilibrate HPLC System P3->A1 A2 Inject Blank & Standards (System Suitability) A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Assay & Purity D1->D2 D3 Generate Report D2->D3

Fig. 1: HPLC analysis workflow.

Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for the identification of volatile and semi-volatile compounds.[9] Pyrazine derivatives are well-suited for GC analysis due to their inherent volatility.[10] The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI). The resulting fragmentation pattern is a unique chemical fingerprint that can be compared against spectral libraries (like NIST) for unambiguous identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system equipped with a mass selective detector (MSD).

  • Reagents and Materials:

    • Methanol (GC grade)

    • This compound sample

  • GC-MS Conditions:

Table 3: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program 60 °C (hold 2 min), then ramp 20 °C/min to 240 °C (hold 2 min)A starting point to elute the analyte in a reasonable time with good separation from solvent and impurities.[11]
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for producing reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 400 amuCovers the expected mass of the parent ion and its fragments.
  • Preparation of Solutions:

    • Sample Solution (1 mg/mL): Dissolve ~1 mg of the sample in 1 mL of methanol. Vortex to ensure complete dissolution.

  • Analysis Procedure:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of 2-Pyrazin-2-YL-ethylamine. The fragmentation pattern should be carefully analyzed to confirm key structural features.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Prepare Sample (1 mg/mL in Methanol) Inject Inject 1 µL into GC Prep->Inject Vaporize Vaporization in Inlet (250°C) Inject->Vaporize Separate Separation on Column (Temperature Program) Vaporize->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Transfer Line Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Analysis (Library Search & Spectral Interpretation) Detect->Data

Fig. 2: GC-MS identification workflow.

Method 3: Structural Confirmation by NMR Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the definitive elucidation of chemical structures. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will show distinct signals for the protons on the pyrazine ring and the ethylamine side chain, with characteristic chemical shifts and coupling patterns. ¹³C NMR will complement this by identifying all unique carbon atoms in the molecule. This method is primarily used to qualify reference standards and investigate unknown impurities.

Experimental Protocol: NMR
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆)

    • NMR tubes

    • This compound sample

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

    • Vortex gently to ensure a homogeneous solution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Expected Spectral Features (in D₂O):

    • ¹H NMR: Expect signals in the aromatic region (δ 8.5-9.0 ppm) for the three pyrazine ring protons. Signals for the two methylene groups (-CH₂-CH₂-) of the ethylamine side chain will appear further upfield (likely δ 3.0-4.0 ppm), showing a characteristic triplet-of-triplets coupling pattern.

    • ¹³C NMR: Expect three distinct signals for the pyrazine ring carbons in the δ 140-150 ppm region and two signals for the ethylamine carbons in the δ 30-50 ppm region.

Method 4: Assay and Chloride Determination by Potentiometric Titration

Principle: Titration is a classic, absolute analytical method that provides a direct measure of an analyte's concentration. For this dihydrochloride salt, two separate titrations can be performed to provide a comprehensive analysis.

  • Argentometric Titration (Chloride Content): This method quantifies the two chloride ions. The sample is dissolved in an acidic solution and titrated with a standardized silver nitrate (AgNO₃) solution.[12] The silver ions react with the chloride ions to form an insoluble silver chloride (AgCl) precipitate. The endpoint, where all chloride has been consumed, is detected by a sharp change in potential using a silver electrode.[13]

  • Acid-Base Titration (Assay of Base): This method quantifies the amine compound itself. The sample is dissolved in water and titrated with a standardized strong base, such as sodium hydroxide (NaOH).[14] The NaOH neutralizes the two acidic protons from the hydrochloric acid salt. The two equivalence points can be detected with a pH electrode, with the second equivalence point being the most suitable for calculating the assay of the parent compound.

Experimental Protocol: Argentometric Titration
  • Instrumentation: Autotitrator with a silver combination electrode.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) titrant.

    • Nitric Acid (2 M).

    • Deionized water.

  • Procedure:

    • Accurately weigh an appropriate amount of sample (e.g., 100 mg) into a titration beaker.

    • Add ~50 mL of deionized water and 2 mL of 2 M nitric acid.[12]

    • Immerse the silver electrode and stir the solution.

    • Titrate with 0.1 M AgNO₃ to the potentiometric endpoint.

    • Calculate the percentage of chloride based on the titrant consumed.

Experimental Protocol: Acid-Base Titration
  • Instrumentation: Autotitrator with a pH combination electrode.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.

    • Deionized water.

  • Procedure:

    • Accurately weigh an appropriate amount of sample (e.g., 150 mg) into a titration beaker.

    • Add ~50 mL of deionized water.

    • Immerse the pH electrode and stir the solution.

    • Titrate with 0.1 M NaOH past the second equivalence point.

    • Calculate the assay of this compound based on the volume of titrant consumed to reach the second endpoint.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Analysis P1 Accurately Weigh Sample P2 Dissolve in Solvent (e.g., DI Water) P1->P2 T1 Immerse Electrode (Ag+ or pH) P2->T1 T2 Add Titrant via Burette T1->T2 T3 Monitor Potential / pH T2->T3 D1 Detect Equivalence Point T3->D1 D2 Calculate Content / Assay D1->D2

Fig. 3: General potentiometric titration workflow.

Summary and Method Selection

The choice of analytical method depends on the objective of the analysis.

  • For routine quality control (assay and purity) , RP-HPLC is the method of choice due to its precision, accuracy, and ability to separate impurities.

  • For unambiguous identification and analysis of volatile impurities , GC-MS is superior.

  • For definitive structural confirmation of a reference standard or characterization of an unknown, NMR spectroscopy is essential.

  • Potentiometric titration serves as an excellent orthogonal method for assay and to confirm chloride content , providing an absolute measure without the need for a chemical reference standard for calibration.

By employing this suite of orthogonal analytical techniques, researchers, scientists, and drug development professionals can build a comprehensive and reliable data package for this compound, ensuring product quality and regulatory compliance.

References

In Vivo Application Notes & Protocols for 2-Pyrazin-2-YL-ethylamine dihydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-Pyrazin-2-YL-ethylamine dihydrochloride is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[1][2] As such, extensive public-domain data on its direct in vivo biological activity is limited. The following application notes and protocols are presented as a detailed, representative guide for the initial in vivo characterization of this compound. The methodologies are based on established preclinical testing standards for novel small molecules and data from structurally related pyrazine derivatives.[3][4][5] All experimental parameters, particularly dosage, must be empirically determined.

Introduction: Scaffolding for Discovery

This compound is a heterocyclic amine featuring a pyrazine ring, a structural motif present in numerous biologically active compounds.[6][7] The pyrazine core is a key pharmacophore in several clinically evaluated and approved drugs, particularly in oncology as kinase inhibitors.[1][3] Its utility as a synthetic building block suggests its potential as a scaffold for novel therapeutics targeting neurological or oncological pathways.[1][2]

This guide provides a strategic framework for researchers to conduct the foundational in vivo studies necessary to elucidate the pharmacological profile of this compound or its novel derivatives. We will cover essential preliminary toxicity and tolerability assessments, followed by representative protocols for evaluating efficacy in both an oncology and a neuropharmacology context.

Part 1: Foundational In Vivo Assessment: Toxicology and Pharmacokinetics

Application Note: Establishing a Safety and Exposure Baseline

Before any efficacy of a novel chemical entity can be determined, a thorough understanding of its safety profile is paramount. The initial step is to establish the acute toxicity and determine the Maximum Tolerated Dose (MTD). This is crucial for selecting a safe and effective dose range for subsequent, more complex studies. Acute toxicity studies, often following OECD guidelines, help identify the median lethal dose (LD50) and observe any overt signs of toxicity that may indicate target organ systems.[5][8]

Concurrently, understanding the pharmacokinetic (PK) profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is critical. Studies in rodents have shown that simple pyrazine derivatives are often metabolized via oxidation of alkyl side chains and O-demethylation, with metabolites excreted in the urine.[2] A preliminary PK study provides essential data on bioavailability, plasma half-life (T½), and peak concentration (Cmax), which informs the dosing regimen required to maintain therapeutic exposure in efficacy models.[1]

Protocol 1: Acute Oral Toxicity and MTD Determination in Mice

This protocol follows a modified Up-and-Down Procedure (UDP) to estimate the LD50 while minimizing animal use.

1. Animals and Housing:

  • Species: Female Swiss Webster mice (or other appropriate strain), 8-10 weeks old.

  • Housing: House animals in groups of 3-5 per cage with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.

2. Compound Preparation:

  • Vehicle: Determine the solubility of this compound. Sterile water or 0.9% saline are suitable starting points. If solubility is an issue, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water can be tested. The final vehicle choice must be tested for toxicity alone.

  • Dosing Solution: Prepare a stock solution and dilute it to the required concentrations immediately before administration. Ensure the solution is clear and free of precipitates.

3. Experimental Procedure:

  • Dose Selection: Start with a preliminary dose of 300 mg/kg. The dosing progression factor is typically 3.2.

  • Administration: Administer the compound via oral gavage (p.o.) to a single, fasted mouse (food, but not water, withheld overnight). The dosing volume should be consistent, typically 10 mL/kg.

  • Observation (Sequential Dosing):

    • Observe the animal closely for the first 30 minutes, then hourly for 4 hours, and at least once daily for 14 days.

    • If the animal survives for 48 hours, the next animal receives a higher dose (e.g., 2000 mg/kg, the regulatory limit dose).[8]

    • If the animal dies within 48 hours, the next animal receives a lower dose.

    • Continue this sequential dosing until at least four animals have been treated and the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit).

  • Parameters to Monitor:

    • Clinical Signs: Record any changes in skin, fur, eyes, and mucous membranes. Note any respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, lethargy).[8][9]

    • Body Weight: Record individual body weights just before dosing and on days 1, 3, 7, and 14.

    • Mortality/Morbidity: Record the time of death or reasons for euthanasia if animals are found in a moribund state.

4. Endpoint and Data Analysis:

  • LD50 Estimation: Use appropriate software (e.g., AOT425StatPgm) to calculate the estimated LD50 and confidence intervals from the pattern of survivals and deaths.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight and does not produce overt signs of toxicity.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy, examining major organs for any abnormalities.

Part 2: Efficacy Screening in an Oncology Model

Application Note: Targeting Cancer with Pyrazine Scaffolds

The pyrazine moiety is a privileged scaffold in modern oncology, forming the core of numerous small-molecule kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival.[3][4] Many pyrazine-based compounds function as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block their activity.[1] Given this precedent, a logical first step in evaluating the anticancer potential of this compound is to screen it in a relevant in vivo cancer model, such as a human cell line-derived xenograft (CDX).

The CDX model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be used to assess the antitumor efficacy of a test compound.[10] This model is a workhorse in preclinical drug development for obtaining proof-of-concept data.

Protocol 2: Antitumor Efficacy in a Human A549 Lung Cancer Xenograft Model

1. Cell Culture:

  • Cell Line: A549 human non-small cell lung carcinoma cell line.

  • Culture Conditions: Culture cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

2. Animals and Tumor Implantation:

  • Species: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

3. Study Execution:

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (same vehicle as used for the test compound).

    • Group 2: Test Compound (e.g., at MTD determined in Protocol 1).

    • Group 3: Test Compound (e.g., at MTD/2).

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy for lung cancer, like cisplatin).

  • Administration: Administer treatments daily (or as determined by PK data) via oral gavage for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any clinical signs of toxicity.

4. Endpoint and Data Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate %TGI using the formula: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Secondary Endpoints:

    • Body weight change as a measure of toxicity.

    • Survival analysis if the study includes humane endpoints based on tumor size or clinical condition.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups.

Parameter Description Example Value/Metric
Cell Line Human Non-Small Cell Lung CarcinomaA549
Animal Model Immunodeficient MouseAthymic Nude (NU/J)
Implantation Subcutaneous, right flank5 x 10^6 cells in Matrigel
Starting Volume Average tumor volume for randomization100-150 mm³
Dosing Route Oral Gavage (p.o.)Daily for 21 days
Efficacy Metric Tumor Growth Inhibition (%TGI)[1 - (ΔT / ΔC)] x 100
Toxicity Metric Percent Body Weight Change< 15-20% loss
Table 1: Key Parameters for a Xenograft Efficacy Study.

Part 3: Efficacy Screening in a Neuropharmacology Model

Application Note: Probing Central Nervous System Activity

The ethylamine side chain attached to a heterocyclic ring is a common feature in many centrally active compounds. Therefore, it is plausible that 2-Pyrazin-2-YL-ethylamine could possess neuropharmacological properties. An initial screen for CNS activity typically involves a battery of simple behavioral tests in rodents to identify potential anxiolytic, antidepressant, sedative, or stimulant effects.[9][11]

The Open Field Test (OFT) is a widely used assay to assess both general locomotor activity (distance traveled) and anxiety-like behavior (time spent in the center vs. periphery). The Tail Suspension Test (TST) is a common screening tool for potential antidepressant activity, based on the principle that rodents will adopt an immobile posture when subjected to inescapable stress, a behavior that is reversed by many antidepressant drugs.[11]

Protocol 3: Exploratory Neurobehavioral Screening in Mice

1. Animals and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Same as Protocol 1. Allow at least 1 hour of acclimatization to the testing room before starting experiments.

2. Compound Administration:

  • Dosing: Administer the vehicle, test compound (at 3-4 dose levels, e.g., 10, 30, 100 mg/kg, based on MTD), or a positive control via intraperitoneal (i.p.) injection 30 minutes before testing.

    • OFT Positive Control: Diazepam (anxiolytic) or Amphetamine (stimulant).

    • TST Positive Control: Imipramine or Fluoxetine (antidepressants).

3. Experimental Procedure: Open Field Test (OFT):

  • Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software. The arena is virtually divided into a central zone and a peripheral zone.

  • Procedure:

    • Gently place a single mouse in the center of the arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the session using the tracking software.

    • Thoroughly clean the arena with 70% ethanol between trials.

  • Parameters to Analyze:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center: A measure of anxiety-like behavior (more time in the center suggests an anxiolytic effect).

    • Rearing Frequency: A measure of exploratory behavior.

4. Experimental Procedure: Tail Suspension Test (TST):

  • Apparatus: A specialized box that allows the mouse to be suspended by its tail. An automated system is used to detect immobility.

  • Procedure:

    • Securely attach the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • Suspend the mouse so it hangs freely.

    • The test duration is 6 minutes. The software records the duration of immobility, typically during the last 4 minutes of the test.

  • Parameter to Analyze:

    • Immobility Time: A decrease in immobility time suggests a potential antidepressant-like effect.

5. Data Analysis:

  • Analyze data from both tests using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Behavioral Test Primary Endpoint Interpretation of Effect
Open Field Test Total Distance TraveledIncrease = Stimulant; Decrease = Sedative
Time in Center ZoneIncrease = Anxiolytic-like
Tail Suspension Test Immobility TimeDecrease = Antidepressant-like
Table 2: Interpreting Neurobehavioral Screening Data.

Visualized Workflows

G cluster_0 Protocol 1: Acute Toxicity Workflow A Acclimatize Animals (7 days) C Fast Mouse 1 (Overnight) A->C B Prepare Dosing Solution D Administer Dose 1 (e.g., 300 mg/kg) B->D C->D E Observe 48h D->E F Outcome? E->F G Dose Next Mouse Higher F->G Survived H Dose Next Mouse Lower F->H Died I Continue Until Stop Criteria Met G->I H->I J 14-Day Observation I->J K Calculate LD50 & Determine MTD J->K

Figure 1: Workflow for Acute Toxicity and MTD Determination.

G cluster_1 Protocol 2: Xenograft Efficacy Workflow A Implant A549 Cells into Nude Mice B Monitor Tumor Growth A->B C Tumors Reach 100-150 mm³? B->C C->B No D Randomize into Groups (Vehicle, Test Compound, Control) C->D Yes E Initiate Daily Dosing (21 days) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G End of Study F->G H Calculate TGI & Analyze Data G->H

Figure 2: Workflow for an In Vivo Xenograft Efficacy Study.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of 2-Pyrazin-2-YL-ethylamine dihydrochloride

This compound is a heterocyclic amine that serves as a critical building block in contemporary drug discovery and medicinal chemistry. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.[1] Its derivatives are investigated for a wide range of therapeutic applications, including neuropharmacology and oncology, owing to their ability to interact with various biological targets.[1] This dihydrochloride salt form of the parent amine is often favored in laboratory settings to enhance stability and aqueous solubility.

Given its integral role as a synthetic intermediate, a comprehensive understanding of its safe handling, storage, and disposal is paramount to ensure the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel. This document provides a detailed guide synthesized from available safety data and established laboratory best practices.

Hazard Identification and Safety Precautions

A thorough risk assessment must precede any handling of this compound. The primary known hazard associated with this compound is its potential to cause serious eye damage.[2]

GHS Classification and Labeling
Hazard ClassCategoryHazard StatementSignal WordPictogram
Serious Eye DamageCategory 1H318: Causes serious eye damageDangerCorrosion

Note: The pictogram is inferred from the hazard classification "Serious eye damage, Category 1."

An SDS for a structurally similar compound, 2-(pyrrolidin-3-yl)pyrazine dihydrochloride, also indicates potential for skin irritation (H315) and respiratory irritation (H335).[3] Prudence dictates that this compound should be handled as if it possesses these potential hazards as well.

Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of exposure risk via all potential routes: dermal, ocular, and inhalation.

  • Eye Protection: Due to the classification of "Causes serious eye damage" (H318), the use of chemical safety goggles is mandatory.[2] A face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or preparing stock solutions.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[3]

Safe Handling and Solution Preparation Protocol

Adherence to a stringent, step-by-step protocol is a self-validating system for ensuring safety and experimental reproducibility.

General Handling Workflow

The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials (Spatula, Weighing paper, Solvent, etc.) prep_hood->prep_materials handle_weigh Weigh the solid compound inside the fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer the solid to a suitable container handle_weigh->handle_transfer handle_dissolve Add solvent and dissolve (with gentle agitation if necessary) handle_transfer->handle_dissolve cleanup_tools Decontaminate spatula and work surface handle_dissolve->cleanup_tools Proceed to cleanup cleanup_waste Dispose of weighing paper and gloves in designated waste stream cleanup_tools->cleanup_waste cleanup_handwash Wash hands thoroughly cleanup_waste->cleanup_handwash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol for Solution Preparation

This protocol details the preparation of a stock solution, a common procedure for researchers.

  • Pre-Operational Checks:

    • Ensure you are wearing the mandatory PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Confirm that the chemical fume hood is functioning correctly (check airflow indicator).

    • Assemble all necessary equipment: the vial of this compound, a clean spatula, weighing paper or boat, a volumetric flask, and the appropriate solvent (e.g., deionized water, as the compound is water-soluble).[1]

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood to contain any airborne particles.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the solid.

    • Using a clean spatula, transfer the desired amount of the dark brown solid onto the weighing paper.

    • Securely close the primary container immediately after weighing.

  • Dissolution:

    • Gently tap the weighing paper to transfer the solid into the volumetric flask.

    • Add a portion of the solvent to the flask, cap it, and swirl gently to dissolve the compound. The hydrochloride salt form is intended to enhance aqueous solubility.

    • Once dissolved, add the remaining solvent to reach the final desired volume.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Post-Handling Procedures:

    • Clean the spatula thoroughly.

    • Dispose of the used weighing paper and gloves in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound and preventing degradation.

Storage Conditions

Based on supplier recommendations and the general properties of amine salts, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature 0 - 8 °CRecommended by suppliers to maintain long-term stability.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)While not explicitly stated for this compound, amine compounds can be sensitive to air and moisture. An inert atmosphere minimizes oxidation and hygroscopic effects.
Light Protect from lightPyrazine rings and other aromatic systems can be susceptible to photodegradation. Storing in an amber vial or inside a dark cabinet is a prudent measure.[5]
Moisture Keep container tightly closed in a dry placeDihydrochloride salts can be hygroscopic. Absorbed moisture can lead to clumping and potential degradation.
Stability Considerations
  • Hygroscopicity: As a dihydrochloride salt, the compound is likely to be hygroscopic. The absorption of water from the atmosphere can affect the accuracy of weighing and may promote hydrolysis over long-term storage.

  • Reactivity: Pyrazines are generally stable compounds. However, they can undergo nucleophilic substitution reactions. Avoid storing in close proximity to strong bases, which could deprotonate the amine hydrochloride, and strong oxidizing agents.

Spill Management and Waste Disposal

A pre-defined plan for accidental spills and routine waste disposal is a cornerstone of a safe laboratory environment.

Spill Response Protocol

In the event of a spill, immediate and calm execution of the following protocol is essential.

cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill_start Spill Occurs resp_alert Alert nearby personnel spill_start->resp_alert resp_evacuate Evacuate the immediate area if the spill is large resp_alert->resp_evacuate resp_ppe Ensure appropriate PPE is worn resp_evacuate->resp_ppe contain_absorb Cover with an inert absorbent material (e.g., vermiculite, sand) resp_ppe->contain_absorb For small, manageable spills contain_collect Carefully sweep or scoop the material into a labeled hazardous waste container contain_absorb->contain_collect contain_decon Decontaminate the spill area with a suitable solvent and then soap and water contain_collect->contain_decon disp_waste Seal and label the hazardous waste container contain_decon->disp_waste disp_contact Contact Environmental Health & Safety (EHS) for pickup disp_waste->disp_contact

Caption: Spill Response Workflow for this compound.

Waste Disposal Protocol

Disposal of this compound and its containers must comply with local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Solid Waste:

    • Place un-used or contaminated solid this compound into a designated, chemically resistant container with a secure lid.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name.[6]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

    • List all components of the solution on the label, including solvents and their approximate percentages.[6]

  • Empty Containers:

    • Empty containers must be decontaminated before disposal.

    • Triple rinse the container with a suitable solvent (one in which the compound is soluble).

    • Collect all rinsate as hazardous liquid waste.[6]

    • After triple rinsing and allowing it to dry, deface the original label. The decontaminated container can then typically be disposed of in regular trash or recycled, per your institution's guidelines.[6]

  • Waste Collection:

    • Store all hazardous waste in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

References

Application Notes & Protocols: Establishing Dosage and Administration Parameters for Novel Pyrazine Compounds in Animal Models, Featuring 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework for determining the dosage and administration of a novel investigational compound, using 2-Pyrazin-2-YL-ethylamine dihydrochloride as a representative example. As specific preclinical data for this compound is not publicly available, the following protocols are based on established principles of preclinical toxicology and pharmacology. All experimental work must be conducted in compliance with institutional and national guidelines for the ethical use of animals in research.

Introduction: The Challenge of a Novel Pyrazine Compound

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry, with applications ranging from oncology to neuropharmacology. When approaching a novel pyrazine derivative, such as this compound, researchers are faced with a critical knowledge gap: the absence of established dosage, safety, and pharmacokinetic data. The initial in vivo studies are therefore foundational, designed to chart the compound's safety and tolerability landscape.

This guide provides the strategic and methodological framework for these initial investigations. We will detail the process of selecting an appropriate administration route, preparing the compound for in vivo use, and designing a dose-range finding (DRF) study to identify the Maximum Tolerated Dose (MTD) and inform dose selection for subsequent efficacy studies.[1][2][3]

Pre-formulation and Vehicle Selection: The Critical First Step

The dihydrochloride salt form of the target compound suggests that it is a basic compound made more water-soluble through salt formation.[4][5] This is a common strategy to improve the biopharmaceutical properties of drug candidates.[4][5]

Causality of Vehicle Choice

The choice of vehicle is paramount as it can significantly impact the compound's solubility, stability, and bioavailability. An inappropriate vehicle can not only lead to inaccurate results but may also exhibit its own toxicity.[6][7] For a hydrochloride salt, the initial vehicle of choice is typically an aqueous solution.

Recommended Vehicles for this compound:

VehicleRationale and ConsiderationsPotential Issues
Sterile Water for Injection Ideal for highly water-soluble compounds. Non-toxic and well-tolerated.[8]May cause hemolysis if administered intravenously in large volumes due to hypotonicity.
0.9% Sodium Chloride (Normal Saline) Isotonic and non-irritating, making it the preferred vehicle for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.[8]Compound solubility may be lower than in pure water due to the common ion effect.
Phosphate-Buffered Saline (PBS) Maintains a physiological pH, which can be crucial for compound stability.Potential for precipitation if the compound's phosphate salt is insoluble.
5% Dextrose in Water (D5W) An isotonic alternative to saline.Can be more reactive and less stable for some compounds.
Aqueous Carboxymethylcellulose (CMC) For oral administration of suspensions if the compound has low solubility. Typically used at 0.5% w/v.[6]Not suitable for parenteral routes. Requires careful preparation to ensure uniform suspension.
Co-solvents (e.g., PEG-400, DMSO) Used when aqueous solubility is insufficient. Should be used at the lowest possible concentration.[6][7]Can have their own toxicities and pharmacological effects, confounding study results.[6] A vehicle-only control group is mandatory.
Protocol for Test Article Preparation

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in normal saline.

  • Aseptic Technique: Perform all procedures in a laminar flow hood using sterile equipment and reagents.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: In a sterile container, add a small volume (approx. 50% of the final volume) of sterile 0.9% NaCl.

  • Dissolution: Agitate the solution, using a vortex mixer if necessary, until the compound is fully dissolved. Gentle warming or sonication may be employed if dissolution is slow, but stability must be confirmed under these conditions.

  • pH Adjustment (if necessary): Check the pH of the solution. If it is outside the physiological range (pH 7.2-7.4), it may need adjustment, though this can risk precipitation. For hydrochloride salts, the initial solution will be acidic.

  • Final Volume: Add sterile 0.9% NaCl to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution as per known stability data. For novel compounds, it is best practice to prepare fresh solutions daily unless stability has been established.[9]

Route of Administration: A Decision Driven by Objective

The choice of administration route is governed by the drug's properties and the study's goals.[10][11][12] For systemic exposure, parenteral routes offer rapid and complete bioavailability, bypassing the complexities of gastrointestinal absorption and first-pass metabolism.[12]

Workflow for Selecting an Administration Route

Caption: Decision workflow for selecting a route of administration.

Common Administration Routes in Rodents

The following table summarizes common routes for systemic administration in mice and rats.

RouteMax Volume (Mouse)Max Volume (Rat)Speed of OnsetRationale & Considerations
Intravenous (IV) ~0.2 mL~0.5 mLVery Fast100% bioavailability, rapid effect.[13] Requires skill (tail vein injection). Best for aqueous, non-irritant solutions.
Intraperitoneal (IP) ~1.0 mL~2-5 mLFastLarge surface area for absorption.[13] Easier than IV but risk of injecting into organs. Slower onset than IV.
Subcutaneous (SC) ~0.5-1.0 mL~1-2 mLSlowSlower, sustained absorption. Good for suspensions and depot formulations. Less stressful than IV.
Oral (PO) - Gavage ~0.25 mL~1-3 mLVariableMimics clinical route for oral drugs. Subject to GI absorption and first-pass metabolism.[12] Requires skilled handling to avoid injury.

Volumes are per injection site and depend on animal size. Always use the minimum volume necessary.[14]

Designing and Executing a Dose-Range Finding (DRF) Study

A DRF study is a non-GLP (Good Laboratory Practice) investigation that serves two primary purposes: to identify the MTD and to characterize the dose-response relationship for toxicity.[1][2] This data is crucial for selecting dose levels for subsequent, more comprehensive toxicology and efficacy studies.[3][15]

Experimental Design Workflow

DRF_Workflow start Start: Novel Compound lit_review Literature Review (Similar Compounds, In Vitro Data) start->lit_review dose_select Select Initial Dose Range (e.g., 3-5 doses, log spacing) lit_review->dose_select group_assign Assign Animals to Groups (e.g., 3-5/sex/group + Vehicle Control) dose_select->group_assign administer Administer Single Dose group_assign->administer observe Clinical Observations (Mortality, Morbidity, Body Weight) administer->observe endpoint Determine Endpoint (e.g., 7-14 days post-dose) observe->endpoint Monitor necropsy Necropsy & Gross Pathology endpoint->necropsy analyze Analyze Data (Identify NOAEL & MTD) necropsy->analyze end End: Dose Selection for Future Studies analyze->end

Caption: Workflow for a single-dose dose-range finding study.

Step-by-Step Protocol for a Pilot DRF Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single intraperitoneal (IP) injection in C57BL/6 mice.

Materials:

  • This compound

  • Sterile 0.9% NaCl (Vehicle)

  • C57BL/6 mice (e.g., 8-10 weeks old), 5 males and 5 females per group.[14]

  • Sterile syringes (1 mL) and needles (e.g., 27G)

  • Calibrated animal scale

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.

  • Dose Group Selection: Based on in vitro cytotoxicity data or data from similar pyrazine compounds, select 3-4 dose levels. A wide range with logarithmic spacing (e.g., 10, 100, 1000 mg/kg) is common when no prior data exists. The highest dose should not exceed a limit dose of 1000 mg/kg unless justified.[16]

    • Group 1: Vehicle Control (0.9% NaCl)

    • Group 2: 10 mg/kg

    • Group 3: 100 mg/kg

    • Group 4: 500 mg/kg

    • Group 5: 1000 mg/kg

  • Dosing Preparation: Prepare dosing solutions as described in Section 2.2. Calculate the injection volume for each animal based on its individual body weight (typically at a volume of 10 mL/kg).

  • Administration: Administer the calculated dose via intraperitoneal (IP) injection. Ensure proper restraint and technique to minimize stress and prevent injury.

  • Post-Dose Observations:

    • Intensive Monitoring: Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for acute signs of toxicity.[17]

    • Daily Monitoring: For the next 14 days, observe animals at least once daily for clinical signs of toxicity, changes in behavior, and mortality.[17]

    • Body Weight: Record body weight just prior to dosing (Day 0) and on Days 1, 3, 7, and 14.[17] Significant weight loss (>15-20%) is a key indicator of toxicity and a potential humane endpoint.[16]

  • Humane Endpoints: Animals showing severe signs of distress (e.g., inability to ambulate, seizures, labored breathing, rapid weight loss) should be humanely euthanized.[9]

  • Terminal Procedures (Day 14):

    • At the end of the observation period, humanely euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs and tissues for any visible abnormalities.

Data Presentation and Interpretation

Data should be summarized to clearly identify the dose-response relationship.

Table 1: Hypothetical Clinical Observation Summary

Dose Group (mg/kg)N (M/F)MortalityKey Clinical Signs Observed (Incidence)
Vehicle5/50/10Normal
105/50/10Normal
1005/50/10Mild, transient hypoactivity (2/10)
5005/51/10Ataxia, piloerection, hypoactivity (6/10)
10005/54/10Severe ataxia, tremors, labored breathing (8/8 survivors showed signs)

Table 2: Hypothetical Body Weight Changes (% of Day 0)

Dose Group (mg/kg)Day 1Day 3Day 7Day 14
Vehicle+1%+3%+6%+9%
10+1%+3%+5%+8%
1000%+2%+5%+8%
500-8%-4%+2%+6%
1000-15%-12%-5% (survivors)+2% (survivors)

Interpretation:

  • No-Observed-Adverse-Effect Level (NOAEL): In this hypothetical example, the NOAEL would be 100 mg/kg, as this is the highest dose at which no significant adverse effects were observed.

  • Maximum Tolerated Dose (MTD): The MTD would be identified as 500 mg/kg. This dose caused clear signs of toxicity and body weight loss, but was largely non-lethal.[2]

  • Dose Selection: Based on these results, dose levels for a subsequent 28-day repeat-dose toxicity study might be selected at 50, 150, and 400 mg/kg to further characterize the toxicity profile around the MTD.

Conclusion

The successful in vivo evaluation of a novel compound like this compound hinges on a systematic and well-reasoned approach to dosage and administration. By carefully selecting a vehicle, choosing a route of administration that aligns with the scientific objectives, and conducting a thorough dose-range finding study, researchers can establish a solid foundation of safety and tolerability data. This initial investment in rigorous protocol design is essential for minimizing animal use, generating reproducible data, and enabling the confident progression of promising compounds through the drug development pipeline.

References

Troubleshooting & Optimization

minimizing degradation of 2-Pyrazin-2-YL-ethylamine dihydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrazin-2-YL-ethylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing degradation of this compound during experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical research, particularly in the development of novel therapeutics. Its pyrazine core and ethylamine side chain make it a versatile synthon. However, like many complex organic molecules, it is susceptible to degradation under various experimental conditions. This guide will provide you with the knowledge to anticipate and mitigate these stability issues, ensuring the reliability and reproducibility of your results.

The primary factors influencing the stability of this compound are:

  • pH: The amine functional groups are susceptible to pH-dependent reactions.

  • Oxidation: The pyrazine ring and ethylamine side chain can be targets for oxidative degradation, which can be catalyzed by metal ions.

  • Light: Aromatic heterocyclic compounds like pyrazine are often sensitive to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

This guide will delve into each of these factors, providing actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically 2-8°C. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation. The dihydrochloride salt is hygroscopic, so minimizing exposure to moisture is critical.

Q2: I've noticed a change in the color of my solid compound. What does this indicate?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to slow oxidation or reaction with atmospheric moisture over time. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent is critical for minimizing degradation in solution. For immediate use, high-purity, anhydrous solvents are recommended.

  • Aqueous Buffers: If aqueous solutions are necessary, use freshly prepared buffers and consider degassing them to remove dissolved oxygen. The stability of the compound is pH-dependent; it is generally more stable in acidic to neutral conditions. Avoid highly basic conditions, which can lead to the deprotonation of the amine and potentially promote side reactions.

  • Organic Solvents: Anhydrous organic solvents such as methanol, ethanol, or DMSO are suitable for preparing stock solutions. However, the long-term stability in these solvents should be experimentally verified if solutions are to be stored.

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Yes, inconsistent results are a common consequence of compound degradation. If the purity of your starting material has been confirmed, consider the following possibilities during your experiment:

  • In-situ Degradation: The compound may be degrading under the specific conditions of your assay (e.g., elevated temperature, presence of oxidizing agents, or exposure to light).

  • Solution Instability: If you are using a stock solution, it may have degraded over time. It is best practice to use freshly prepared solutions or to have validated the stability of your stock solution under your storage conditions.

Refer to the Troubleshooting Guide below for a more detailed approach to identifying and resolving these issues.

Troubleshooting Guide: Identifying and Preventing Degradation

This guide provides a systematic approach to troubleshooting common issues related to the degradation of this compound.

Issue 1: Suspected Degradation in Solid Form
  • Symptoms:

    • Change in physical appearance (color, texture).

    • Inconsistent analytical results (e.g., new peaks in HPLC, changes in NMR spectrum).

    • Reduced potency or activity in biological assays.

  • Troubleshooting Steps:

    • Visual Inspection: Compare the appearance of the suspect material to a fresh, unopened sample if available.

    • Purity Analysis:

      • Protocol: HPLC-UV Purity Check

        • Prepare a fresh solution of the compound in a suitable solvent (e.g., methanol or an appropriate aqueous buffer).

        • Analyze the solution using a reverse-phase HPLC method with UV detection. A C18 column is often a good starting point.

        • Compare the chromatogram to a reference chromatogram of a known pure sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Structural Confirmation:

      • Protocol: NMR Spectroscopy

        • Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

        • Acquire a ¹H NMR spectrum.

        • Compare the spectrum to a reference spectrum. Degradation may be indicated by the appearance of new signals or changes in the chemical shifts and integration of existing signals.

  • Preventative Measures:

    • Always store the compound under the recommended conditions (see FAQ Q1).

    • Minimize the number of times the container is opened and closed to reduce exposure to air and moisture.

    • For sensitive applications, consider aliquoting the compound into smaller, single-use vials upon receipt.

Issue 2: Degradation in Solution
  • Symptoms:

    • Decreased concentration of the active compound over time.

    • Formation of precipitates or color changes in the solution.

    • Loss of biological activity in assays using the solution.

  • Troubleshooting Steps:

    • Forced Degradation Studies (Simplified Approach): To understand the stability of your compound in a specific solvent or buffer system, you can perform a simplified forced degradation study. This involves exposing your solution to stress conditions and monitoring for degradation.[1][2]

      • Protocol: Simplified Forced Degradation

        • Prepare several aliquots of your solution.

        • Expose the aliquots to different stress conditions:

          • Acidic: Add a small amount of dilute HCl.

          • Basic: Add a small amount of dilute NaOH.

          • Oxidative: Add a small amount of hydrogen peroxide (H₂O₂).

          • Thermal: Heat an aliquot at a moderately elevated temperature (e.g., 40-60°C).

          • Photolytic: Expose an aliquot to a light source (e.g., a UV lamp or direct sunlight).

        • Include a control sample stored under normal conditions.

        • Analyze all samples by HPLC at various time points to assess the extent of degradation.

  • Data Presentation: Expected Degradation under Stress Conditions

Stress ConditionExpected ObservationsPotential Degradation Products
Acidic (Hydrolysis) Generally stable, but prolonged exposure to strong acids should be monitored.Hydrolysis of the pyrazine ring is unlikely under mild conditions.
Basic (Hydrolysis) Potential for degradation, especially at higher pH values.Formation of oligomers or other condensation products.
Oxidative (e.g., H₂O₂) Susceptible to oxidation.Oxidation of the pyrazine ring (N-oxides) or the ethylamine side chain.
Thermal Degradation rate increases with temperature.Decomposition into smaller fragments at high temperatures.
Photolytic Sensitive to UV light.Photodegradation products, potentially through radical mechanisms.
  • Preventative Measures:

    • Prepare solutions fresh whenever possible.

    • If stock solutions must be stored, protect them from light and store at low temperatures (e.g., -20°C or -80°C). Conduct a small-scale stability study to determine the acceptable storage duration.

    • For aqueous solutions, use deoxygenated buffers and consider adding a chelating agent like EDTA if metal ion contamination is a concern, as metal ions can catalyze oxidation.[3]

Visualizing Experimental Workflows

Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Troubleshooting cluster_2 Analysis & Action start Inconsistent Experimental Results or Visual Change solid_check Check Solid Material Purity (HPLC, NMR) start->solid_check solution_check Check Solution Stability start->solution_check pure Material is Pure solid_check->pure impure Material is Degraded solid_check->impure stable Solution is Stable solution_check->stable unstable Solution is Unstable solution_check->unstable optimize_exp Optimize Experimental Conditions pure->optimize_exp Investigate in-situ degradation new_material Source Fresh Material impure->new_material stable->optimize_exp optimize_sol Optimize Solution Preparation & Storage unstable->optimize_sol

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

Potential Degradation Pathways

G cluster_stress cluster_products main 2-Pyrazin-2-YL-ethylamine dihydrochloride photo_prod Photodegradation Products main->photo_prod Photodegradation thermal_prod Thermal Decomposition Products main->thermal_prod Thermolysis oxidized_prod Oxidized Derivatives (e.g., N-oxides) main->oxidized_prod Oxidation oligomers Oligomers/ Condensation Products main->oligomers Base-catalyzed reaction light Light (UV) light->photo_prod heat Heat heat->thermal_prod oxygen Oxidants (O2, H2O2) + Metal Ions oxygen->oxidized_prod ph pH (especially basic) ph->oligomers

Caption: Potential degradation pathways for this compound under various stress conditions.

Concluding Remarks

By understanding the inherent stability characteristics of this compound and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability and accuracy of their experimental outcomes. Proactive attention to storage, solution preparation, and experimental conditions is paramount to minimizing degradation and ensuring the integrity of your research.

References

Technical Support Center: A Troubleshooting Guide for 2-Pyrazin-2-YL-ethylamine Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyrazin-2-YL-ethylamine dihydrochloride. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experiments with this versatile compound. As a key building block in pharmaceutical and agrochemical research, particularly in the synthesis of therapeutics for neurological disorders, understanding its behavior is critical for experimental success.[1][2] This resource is structured in a question-and-answer format to directly address potential issues, explaining the underlying chemistry to empower you to not only solve immediate problems but also to proactively design more robust experiments.

Section 1: Fundamentals - Compound Handling and Preparation

This section addresses the most common initial hurdles in working with this compound, focusing on proper storage, handling, and preparation of solutions.

FAQ 1: I'm having trouble dissolving this compound. What is the best solvent to use?

Difficulty with solubility is a frequent issue. This compound is a hydrochloride salt, which generally confers good solubility in aqueous solutions.[2] If you are experiencing issues, consider the following:

  • Solvent Choice: While generally water-soluble, the solubility can be influenced by pH. In neutral or acidic aqueous solutions, the amine groups are protonated, enhancing solubility. In basic solutions, the free base form is generated, which may have lower aqueous solubility. For organic solvents, polar protic solvents like methanol or ethanol are good starting points.

  • Sonication and Gentle Heating: To aid dissolution, gentle warming (to 30-40°C) and sonication can be effective. However, be cautious with heating as it can potentially degrade the compound over extended periods.

  • pH Adjustment: If your experimental conditions allow, a slight acidification of the aqueous solution can improve solubility.

Solvent Solubility Profile Considerations
WaterGenerally solubleSolubility is pH-dependent.
MethanolSolubleA good choice for many organic reactions.
EthanolSolubleSimilar to methanol, but less volatile.
DMSOSolubleA good alternative for stock solutions.
FAQ 2: My compound has changed color from a light yellow to a darker brown. Is it still usable?

The appearance of this compound is typically a light yellow to brown solid.[1] A darkening in color upon storage can indicate potential degradation, often due to oxidation or exposure to light and moisture.

Recommended Actions:

  • Assess Purity: Before use, it is advisable to check the purity of the discolored compound using a suitable analytical technique such as NMR or LC-MS.

  • Proper Storage: To prevent degradation, store the compound at the recommended 0-8°C, protected from light and moisture in a tightly sealed container.[1][2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Section 2: Navigating Synthesis and Reactions

This section delves into troubleshooting common issues encountered during chemical reactions involving this compound.

FAQ 3: I am getting a low yield in my reaction. What are the likely causes?

Low reaction yields can stem from a variety of factors. The pyrazine ring and the ethylamine side chain present specific reactivities to consider.

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in either this compound or other reactants can lead to side reactions and lower yields.[3]

  • Reaction Atmosphere: The pyrazine ring can be sensitive to certain reaction conditions. If your reaction is air-sensitive, ensure it is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]

  • Base Selection (for reactions involving the amine): As a dihydrochloride salt, two equivalents of a base are required to liberate the free amine for reactions such as amide bond formation or alkylation. The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.

  • Work-up Procedure: Inefficient extraction or purification can lead to product loss. Optimize your work-up protocol, including the choice of extraction solvents and pH adjustments, to ensure efficient recovery of your product.[3]

Experimental Workflow: Optimizing Amide Coupling Reactions

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

FAQ 4: I am observing unexpected side products in my reaction. What could they be?

The formation of byproducts is a common challenge. The structure of this compound suggests a few potential side reactions:

  • Over-alkylation: In alkylation reactions, the primary amine can potentially undergo multiple alkylations if an excess of the alkylating agent is used or if the reaction is not carefully controlled.

  • Ring Reactions: While the pyrazine ring is aromatic, it can undergo nucleophilic substitution under certain conditions, especially if there are activating or leaving groups on the ring in the other reactant.

  • Imidazole Formation: In syntheses aiming to form pyrazines, the formation of imidazole byproducts can occur depending on the precursors and reaction conditions.[3] While you are starting with a pyrazine, this is a consideration in complex multi-step syntheses.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants.

  • Temperature and Addition Rate: A slow, dropwise addition of reagents at a controlled temperature can often minimize side product formation.

  • Protecting Groups: In complex syntheses, consider using a protecting group for the primary amine to prevent unwanted reactions.

Section 3: Purification and Analysis

This section provides guidance on overcoming challenges related to the purification and analytical characterization of this compound and its derivatives.

FAQ 5: I am having difficulty purifying my product by column chromatography. What can I do?

The polar nature of the pyrazine ring and the basicity of the amine can make column chromatography challenging.

Tips for Improved Separation:

  • Solvent System: A systematic optimization of the mobile phase is crucial. Start with a non-polar eluent and gradually increase the polarity. A shallow gradient can improve the resolution of closely eluting compounds.[3]

  • Adding a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column.

FAQ 6: The proton signals in the ¹H NMR spectrum of my pyrazine derivative are broad. How can I get sharper signals?

Signal broadening in the NMR spectra of nitrogen-containing heterocyclic compounds is a common phenomenon.[3]

Potential Causes and Solutions:

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrazine ring have a nuclear quadrupole moment that can lead to broadening of adjacent proton signals.[3] Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.

  • Solvent Effects: The choice of solvent can influence the electronic environment. Trying a different deuterated solvent may resolve the signals.[3]

  • pH of the Sample: If your compound has acidic or basic sites, the pH of the NMR sample can significantly affect chemical shifts and signal shapes.[3] Adding a drop of D₂O with a trace of acid or base to your sample can sometimes sharpen exchangeable proton signals.

Section 4: Safety and Handling

This section highlights important safety considerations when working with pyrazine derivatives.

FAQ 7: What are the primary safety concerns with this compound and related compounds?

General Safety Precautions:

  • Irritation: Many pyrazine derivatives are classified as irritating to the skin, eyes, and respiratory system.[4][5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Inhalation: Avoid inhaling the dust of the solid compound.[6]

  • Contact: In case of skin or eye contact, rinse immediately with plenty of water.[6][7]

General Laboratory Safety Workflow

G cluster_0 Pre-Experiment cluster_1 During Experiment cluster_2 Post-Experiment A Review Safety Data Sheet (SDS) B Assess Hazards A->B C Select Appropriate PPE B->C D Handle in Fume Hood C->D E Avoid Inhalation and Contact D->E F Properly Label All Containers E->F G Segregate and Dispose of Waste Properly F->G H Clean Work Area G->H I Store Compound Correctly H->I

References

Technical Support Center: Purification of 2-Pyrazin-2-YL-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Pyrazin-2-YL-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important pyrazine derivative. As a dihydrochloride salt, this compound presents unique purification considerations compared to its freebase form, primarily related to its polarity and solubility. This resource synthesizes established chemical principles and field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when approaching the purification of this compound.

Q1: My crude this compound is a brownish, sticky solid. What is the likely cause and the best first step for purification?

A1: A brownish and sticky appearance often indicates the presence of residual solvents, unreacted starting materials, or colored byproducts from the synthesis. The first and often most effective purification step for a polar salt like this is recrystallization . This technique leverages differences in solubility between your desired compound and impurities at different temperatures. Given the polar nature of the dihydrochloride salt, polar protic solvents are the best starting point.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, polar solvents such as ethanol, methanol, or water are typically required. A good starting point would be to test the solubility of a small amount of your crude material in these solvents. Often, a mixed solvent system, such as ethanol/water or isopropanol/water, can provide a more optimal solubility profile for achieving high purity and good recovery.

Q3: I am seeing significant tailing/streaking when I try to analyze the purity of my compound on a standard silica gel TLC plate. Why is this happening?

A3: This is a common issue when working with amines on silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic nitrogen atoms of your amine, even in its salt form. This strong interaction leads to poor separation and streaking on the TLC plate. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.5-1% v/v), to your eluent system.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, purifying a highly polar salt like a dihydrochloride on standard silica gel can be challenging due to the issues mentioned above (strong adsorption). If recrystallization fails to provide the desired purity, you might consider a few chromatographic strategies:

  • Modified Silica Gel Chromatography: Use a mobile phase containing a basic modifier (e.g., triethylamine or ammonia in methanol) to reduce tailing.

  • Amine-Bonded Silica: These columns have an aminopropyl-functionalized surface that is less acidic than bare silica and provides a better environment for purifying basic compounds.[1]

  • Reverse-Phase Chromatography (C18): If the compound is water-soluble, reverse-phase chromatography can be a good alternative.

Q5: My purified this compound is highly hygroscopic. How should I handle and store it?

A5: Hygroscopicity (the tendency to absorb moisture from the air) is common for amine salts. It is crucial to handle the purified solid in a dry environment, such as a glove box or under a stream of dry nitrogen. For storage, keep the compound in a tightly sealed container with a desiccant. Drying the final product under high vacuum at a slightly elevated temperature (if thermally stable) can help remove any absorbed water.

Troubleshooting Purification Challenges

This section provides a more in-depth, issue-based approach to resolving common problems during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Scenario: Upon cooling the hot, saturated solution of your compound, instead of forming crystals, an oil separates from the solvent.

Causality: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high, or when the cooling process is too rapid. The compound comes out of solution at a temperature above its melting point in the presence of the solvent.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Modify the Solvent System: If the above steps fail, your solvent system may be suboptimal.

    • If using a single solvent, try adding a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your primary solvent) to the warm, clear solution until it just becomes cloudy, then re-heat to clarify and cool slowly. For a polar compound dissolved in ethanol, a less polar anti-solvent like diethyl ether or ethyl acetate could be tested cautiously.

Issue 2: Poor Recovery After Recrystallization

Scenario: You have successfully obtained pure crystals, but the yield is very low.

Causality: This usually means that your compound has a relatively high solubility in the chosen solvent even at low temperatures, or you used too much solvent during the dissolution step.

Troubleshooting Steps:

  • Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Concentrate the Mother Liquor: Take the filtrate from your recrystallization and carefully evaporate some of the solvent. Upon cooling this more concentrated solution, a second crop of crystals may form. Be aware that this second crop may be less pure than the first.

  • Optimize the Solvent System: A different solvent or a mixed-solvent system might provide a steeper solubility curve (high solubility when hot, very low solubility when cold). Experiment with different solvent ratios if using a mixed system.

  • Ensure Complete Precipitation: Make sure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize crystal formation.

Issue 3: Persistent Impurities After Recrystallization

Scenario: Analytical data (e.g., HPLC, NMR) shows that impurities are still present after one or more recrystallization attempts.

Causality: This can happen if the impurities have very similar solubility profiles to your target compound or if they co-crystallize.

Troubleshooting Steps:

  • Change the Solvent System: Try a different recrystallization solvent or a mixed-solvent system. A change in solvent polarity can alter the relative solubilities of your compound and the impurities.

  • Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Consider an Alternative Purification Technique: If recrystallization is ineffective, you may need to use column chromatography. As this is a polar salt, consider the specialized chromatographic techniques mentioned in the FAQs.

  • Acid-Base Extraction (Free-basing and Re-salting): For a more rigorous purification, you can convert the dihydrochloride salt back to its freebase form. Dissolve the crude salt in water and basify the solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH where the free amine precipitates or can be extracted with an organic solvent (like dichloromethane or ethyl acetate). The organic layer containing the free amine can then be washed, dried, and treated with a solution of HCl in a suitable solvent (e.g., HCl in ethanol or diethyl ether) to re-precipitate the purified dihydrochloride salt.

Experimental Protocols

The following protocols are generalized procedures based on established methods for purifying polar amine salts. They should be optimized for your specific experimental conditions.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a suitable single solvent with a steep solubility-temperature gradient is identified.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., ethanol, isopropanol, or water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. Add small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to create a saturated solution and maximize the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when the compound is too soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, methanol, or water)

  • "Poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone - must be miscible with the "good" solvent)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents in the determined ratio), and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Solvent Selection Guide for Amine Salts
Solvent ClassExamplesPolaritySuitability for this compound
Alcohols Methanol, Ethanol, IsopropanolHighExcellent. Often the first choice for recrystallizing polar amine salts.
Water H₂OVery HighGood. Can be effective, but the high solubility might lead to lower yields. Often used in a mixed system with an alcohol.
Ethers Diethyl ether, THFLow to MediumPoor as a primary solvent. Can be used as an anti-solvent in a two-solvent system.
Esters Ethyl acetateMediumPoor as a primary solvent. Can be a useful anti-solvent.
Ketones AcetoneMedium-HighPotentially useful as an anti-solvent. Its ability to dissolve the salt should be tested.
Hydrocarbons Hexane, TolueneLowUnsuitable as a primary solvent. Can be used as an anti-solvent if miscible.

Note: The suitability of solvents should always be confirmed experimentally with a small amount of the crude material.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid C Add Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling C->E No insoluble impurities D->E F Induce Crystallization (Scratch/Seed) E->F No crystals? G Vacuum Filtration E->G Crystals form F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: A generalized workflow for the recrystallization of a solid compound.

Troubleshooting Logic for Persistent Impurities

Impurity_Troubleshooting Start Impurity Detected Post-Recrystallization ChangeSolvent Change Recrystallization Solvent System Start->ChangeSolvent Charcoal Use Activated Charcoal Start->Charcoal Colored Impurities? Column Column Chromatography ChangeSolvent->Column Fails End Pure Compound ChangeSolvent->End Successful Charcoal->Column Fails Charcoal->End Successful AcidBase Acid-Base Extraction Column->AcidBase Fails Column->End Successful AcidBase->End

Caption: Decision tree for addressing persistent impurities during purification.

References

stability testing of 2-Pyrazin-2-YL-ethylamine dihydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Pyrazin-2-YL-ethylamine dihydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of pH-dependent stability studies. Our approach is grounded in scientific principles and aligned with regulatory expectations to ensure the integrity and robustness of your findings.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1] For an ionizable molecule like this compound, understanding its stability profile across a range of pH values is paramount. This guide will focus on the practical aspects of designing and executing pH stability studies, a key part of forced degradation studies mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

The primary objectives of a pH stability study are to:

  • Identify the pH of maximum stability.

  • Determine the degradation kinetics.

  • Elucidate degradation pathways and identify major degradation products.

  • Develop and validate a stability-indicating analytical method.

The following sections are structured to provide a logical workflow, from initial planning and experimental setup to troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the pH stability testing of this compound.

Q1: Why is pH stability testing crucial for this compound?

A1: As a dihydrochloride salt of an amine, 2-Pyrazin-2-YL-ethylamine is an ionizable compound. Its ionization state, and therefore its reactivity and solubility, will change with pH. The pyrazine ring and the ethylamine side chain both contain nitrogen atoms with lone pairs of electrons, making them susceptible to acid-base catalysis of degradation reactions.[4] Understanding the pH-stability profile is essential for developing a stable liquid formulation, predicting its behavior in different physiological environments, and ensuring the safety and efficacy of the final drug product.

Q2: What are the expected degradation pathways for this molecule?

A2: While specific degradation pathways for this compound must be determined experimentally, we can hypothesize potential routes based on its structure and the chemistry of related compounds. Likely degradation pathways include:

  • Hydrolysis: Although the primary bonds in the molecule are generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the ethylamine side chain from the pyrazine ring.

  • Oxidation: The nitrogen atoms in the pyrazine ring and the primary amine are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be exacerbated by the presence of trace metals or peroxides.

  • Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the pyrazine ring itself could potentially undergo cleavage or rearrangement.

  • Formation of Pyrazinamide-like Structures: It is conceivable that under certain conditions, degradation could lead to the formation of pyrazinamide derivatives through reactions involving the ethylamine side chain.[5]

Q3: What range of pH values should I investigate?

A3: A comprehensive pH stability study should cover a range from acidic to alkaline conditions. A typical starting range is pH 2 to pH 12. It is advisable to include buffers at approximately pH 2, 4, 7, 9, and 12. The selection of the exact pH values should also be informed by the pKa of the compound. Since 2-Pyrazin-2-YL-ethylamine has two amine groups, it will have two pKa values. It is critical to study the stability at pH values around the pKa(s) as this is where the ratio of ionized to non-ionized species changes significantly, potentially impacting stability.

Q4: How do I select the appropriate buffers for my study?

A4: The choice of buffer is critical and should be based on several factors:

  • pKa of the buffer: The buffer's pKa should be close to the desired pH of the solution to ensure adequate buffering capacity.

  • Inertness: The buffer components should not react with the drug substance or its degradation products. Common buffers used in pharmaceutical stability studies include phosphate, acetate, and citrate buffers.[6][7][8]

  • Compatibility with the analytical method: The buffer should not interfere with the analytical method (e.g., by absorbing at the detection wavelength in HPLC-UV or causing ion suppression in LC-MS). Volatile buffers like ammonium formate or acetate are preferred for LC-MS applications.

Q5: What is a "stability-indicating method" and why is it necessary?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify its degradation products.[2] It is essential to demonstrate that the analytical method can separate the parent compound from all significant degradants, ensuring that the measured decrease in API concentration is a true reflection of its degradation. The validation of this method should be performed according to ICH Q2(R1) guidelines.[3][9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during pH stability studies.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed, even under harsh conditions. 1. The compound is highly stable. 2. Stress conditions are not harsh enough. 3. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase the temperature (e.g., up to 70-80°C). 2. Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). 3. Extend the duration of the study. 4. Review the analytical method's detection limit and optimize if necessary.
Too much degradation (>20%) is observed very quickly. 1. Stress conditions are too harsh. 2. The compound is highly labile at that pH.1. Decrease the temperature. 2. Decrease the concentration of the acid or base. 3. Shorten the time points for sample collection.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase pH. 2. The column is not suitable for separating the parent compound and degradants. 3. Buffer from the sample is interfering with the chromatography.1. Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state for good chromatography. 2. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 3. Neutralize the sample before injection or dilute it sufficiently in the mobile phase.
Mass balance is not within the acceptable range (typically 95-105%). 1. Some degradation products are not being detected (e.g., they don't have a chromophore for UV detection). 2. Degradants are precipitating out of solution. 3. The response factor of the degradants is significantly different from the parent compound.1. Use a mass spectrometer (LC-MS) to look for non-chromophoric degradants. 2. Visually inspect the samples for precipitation. If observed, try to dissolve the precipitate in a suitable solvent and analyze. 3. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification.
Precipitation is observed in the sample solution. 1. The solubility of the compound or its degradants is exceeded at that pH. 2. The buffer concentration is too high, leading to salting out.1. Determine the solubility of the compound at different pH values before starting the stability study and work below the saturation concentration. 2. Lower the initial concentration of the drug substance. 3. Use a co-solvent if it doesn't interfere with the degradation kinetics.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a pH stability study of this compound.

Part 1: Preliminary Studies

Before initiating the full stability study, it is crucial to perform these preliminary assessments:

  • pKa Determination:

    • Experimentally determine the pKa values of 2-Pyrazin-2-YL-ethylamine using a potentiometric titration or a UV-spectrophotometric method. This information is vital for selecting appropriate buffer systems and understanding the ionization behavior of the molecule.

  • Aqueous Solubility Profile:

    • Determine the solubility of the dihydrochloride salt in water and in the selected buffers across the desired pH range (e.g., pH 2 to 12). This will help in selecting an appropriate concentration for the stability study that avoids precipitation.[11][12][13]

Part 2: pH Stability Study Protocol

Objective: To evaluate the stability of this compound in aqueous solutions at various pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate, acetate, and borate buffer components

  • High-purity water

  • Calibrated pH meter

  • Constant temperature bath or oven

  • HPLC system with a UV or PDA detector (and preferably a mass spectrometer)

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

    • For example:

      • pH 2: 0.01 N HCl

      • pH 4: Acetate buffer (0.05 M)

      • pH 7: Phosphate buffer (0.05 M)

      • pH 9: Borate buffer (0.05 M)

      • pH 12: 0.01 N NaOH

    • Verify the pH of each buffer solution using a calibrated pH meter.[14]

  • Preparation of Stock and Sample Solutions:

    • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

    • For each pH condition, prepare the study samples by diluting the stock solution with the respective buffer to a final concentration that is below its solubility limit at that pH (e.g., 0.1 mg/mL).

  • Study Execution:

    • Divide each sample solution into two sets. One set will be stored at an accelerated temperature (e.g., 60°C), and the other will be stored at a control temperature (e.g., 5°C) or protected from light if photostability is also being considered in parallel.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample. The frequency of sampling may need to be adjusted based on the rate of degradation.

    • Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For buffered samples, dilution with the mobile phase may be sufficient.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of the parent drug versus time or the natural log of the concentration versus time.

    • Construct a pH-rate profile by plotting the degradation rate constant (k) against pH to identify the pH of maximum stability.

Part 3: Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is the cornerstone of a successful stability study.

Method Development Strategy:

  • Initial Screening:

    • Start with a generic reversed-phase gradient method using a C18 column.

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Analyze the stressed samples to get a preliminary idea of the number of degradation products and their retention times.

  • Optimization:

    • Mobile Phase: Adjust the pH of the aqueous mobile phase to optimize the peak shape and retention of the basic amine compound and its potentially polar degradants.

    • Column Chemistry: If co-elution is observed, screen different column stationary phases (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).

    • Gradient Profile: Optimize the gradient slope and duration to achieve adequate separation of all peaks.

  • Method Validation (as per ICH Q2(R1)): [3][9][10][15]

    • Specificity: Demonstrate that the method can distinguish the parent compound from its degradation products. This is typically done by analyzing the stressed samples and ensuring baseline separation. Peak purity analysis using a PDA detector can provide additional evidence of specificity.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a pH stability study.

Stability_Study_Workflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analytical Phase cluster_outcome Outcome pKa pKa & Solubility Determination buffer_prep Prepare Buffers (pH 2-12) pKa->buffer_prep Informs buffer choice sample_prep Prepare Drug Solutions in Buffers buffer_prep->sample_prep incubation Incubate Samples (Accelerated & Control Temp.) sample_prep->incubation sampling Sample at Time Points (0, 2, 4, 8... hours) incubation->sampling hplc_analysis Analyze via Stability- Indicating HPLC Method sampling->hplc_analysis Neutralize & Inject data_analysis Calculate % Remaining, Identify Degradants hplc_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics ph_profile Construct pH-Rate Profile kinetics->ph_profile max_stability Identify pH of Maximum Stability ph_profile->max_stability

Caption: Workflow for pH stability testing.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for 2-Pyrazin-2-YL-ethylamine, focusing on oxidation, a common degradation route for such compounds.

Degradation_Pathway Parent 2-Pyrazin-2-YL-ethylamine N_oxide_ring Pyrazine-N-oxide Derivative Parent->N_oxide_ring Oxidation (Ring N) N_oxide_amine Amine-N-oxide Parent->N_oxide_amine Oxidation (Side-chain N) Ring_cleavage Ring Cleavage Products Parent->Ring_cleavage Harsh Conditions (Acid/Base) Hydroxylamine Hydroxylamine Derivative N_oxide_amine->Hydroxylamine Further Oxidation

Caption: Hypothetical degradation pathways.

Conclusion

A systematic and well-documented pH stability study is indispensable for the successful development of this compound. By understanding the principles outlined in this guide, anticipating potential challenges, and adhering to detailed protocols, researchers can generate high-quality, reliable data that will inform formulation development and satisfy regulatory requirements. Remember that each molecule is unique, and this guide should serve as a comprehensive starting point for your specific investigations.

References

identifying and removing impurities from 2-Pyrazin-2-YL-ethylamine dihydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Ensuring the Purity of 2-Pyrazin-2-YL-ethylamine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you identify and eliminate impurities effectively. This document is structured to help you troubleshoot common purity issues, moving from frequently asked questions to in-depth analytical and purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My this compound sample has a lower-than-expected purity. What are the most likely impurities?

A1: Impurities in amine hydrochloride salts typically fall into several categories.[1][2] The most common are:

  • Residual Solvents: Organic solvents like methanol, ethanol, isopropanol, acetone, or toluene used during synthesis or purification are frequently trapped in the crystalline structure.[3][4][5]

  • Starting Materials & Intermediates: Unreacted precursors from the synthetic route can persist in the final product.[1] Common pyrazine synthesis involves condensation reactions, so precursors to the pyrazine ring or the ethylamine side chain may be present.[6][7]

  • Reaction By-products: This can include isomers, oligomers, or products from side-reactions that occurred during synthesis.[5]

  • Degradation Products: Amines can be susceptible to oxidation if exposed to air and light over time, potentially forming N-oxides or other related substances.[1]

  • Excess Water or HCl: As a dihydrochloride salt, the compound is hygroscopic and may absorb atmospheric moisture.[8] It can also contain excess hydrochloric acid from the salt formation step.

Q2: What is the first and most straightforward purification method I should try?

A2: For a crystalline solid like this compound, recrystallization is the most effective and direct first step.[9] This technique is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. Alcohols, such as ethanol or isopropanol, or a mixture of alcohol and water, are often good starting points for polar amine salts.[9]

Q3: How can I quickly check the purity of my sample after a purification attempt?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for assessing the purity of organic compounds. For a more volatile compound or to specifically check for residual solvents, Headspace Gas Chromatography (HS-GC) is the regulatory-accepted standard.[3][9]

Q4: My compound streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?

A4: Streaking (or tailing) of basic amines on silica gel is a classic problem. It occurs because the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[10][11] To resolve this, you need to neutralize these acidic sites by adding a small amount of a competing base to your mobile phase, such as 0.5-2% triethylamine (TEA) or ammonia in methanol.[10]

Part 2: A Systematic Guide to Impurity Identification

A successful purification strategy begins with knowing what you need to remove. This section details the analytical workflow for identifying unknown impurities.

Logical Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying impurities in your sample.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Final Steps Purity_Check Initial Purity Check (HPLC-UV / UPLC-UV) Spec_Check Purity Meets Specification? Purity_Check->Spec_Check Volatile_Check Suspect Volatiles? (e.g., Residual Solvents) Spec_Check->Volatile_Check No Done Purity Confirmed (Process Complete) Spec_Check->Done Yes GCMS Headspace GC-MS Analysis Volatile_Check->GCMS Yes LCMS LC-MS Analysis (Determine Molecular Weight) Volatile_Check->LCMS No Identify Identify Impurity Structure & Source GCMS->Identify NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Structural Elucidation) LCMS->NMR NMR->Identify Purify Proceed to Purification Identify->Purify

Caption: A workflow for identifying impurities in a sample.

Key Analytical Techniques
TechniquePurposeKey Insights & Causality
HPLC / UPLC Quantifies non-volatile organic impurities.[12]Why: Provides a clear picture of the number of components and their relative amounts (by peak area). A reversed-phase C18 column is standard. For this polar amine salt, using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape by ensuring the amine is consistently protonated.
Headspace GC-MS Identifies and quantifies volatile impurities, primarily residual solvents.[3][4][9]Why: This is the industry-standard method (ICH Q3C) for residual solvents.[3] Heating the sample in a sealed vial drives volatile solvents into the headspace, which is then injected into the GC-MS. This avoids contaminating the instrument with the non-volatile salt and provides high sensitivity.
LC-MS Determines the molecular weight of non-volatile impurities.Why: By coupling HPLC with a mass spectrometer, you can get the mass of each impurity peak separated by the HPLC. This is a critical first step in deducing the impurity's chemical structure.
NMR Spectroscopy Provides detailed structural information about the compound and any impurities present in significant amounts.Why: ¹H and ¹³C NMR can reveal the exact structure of impurities. Comparing the integral of impurity peaks to the main compound's peaks allows for quantification without needing a reference standard for the impurity.
Karl Fischer Titration Specifically measures water content.[13]Why: As a dihydrochloride salt, the sample can exist as a hydrate or be hygroscopic.[8] This method accurately quantifies water, which is crucial for determining the precise concentration of the active compound.

Part 3: Troubleshooting and Purification Protocols

Once impurities have been identified, the appropriate purification method can be selected.

Method 1: Recrystallization (First-Line Defense)

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[9]

G start Start dissolve 1. Dissolve sample in minimum amount of hot solvent. start->dissolve hot_filter 2. Perform hot filtration (if insoluble impurities exist). dissolve->hot_filter cool_slow 3. Allow solution to cool slowly to room temp. hot_filter->cool_slow cool_ice 4. Cool further in an ice bath to maximize yield. cool_slow->cool_ice filter_collect 5. Collect crystals by vacuum filtration. cool_ice->filter_collect wash 6. Wash crystals with a small amount of cold solvent. filter_collect->wash dry 7. Dry crystals under vacuum. wash->dry end End dry->end

Caption: The standard experimental workflow for recrystallization.

  • Q: My compound won't crystallize after cooling. What should I do?

    • A: Cause: You may have used too much solvent, or the solution is supersaturated.

    • Solutions:

      • Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • Seed: Add a tiny crystal from a previous pure batch.

      • Evaporate: Gently heat the solution to evaporate some of the solvent and re-cool.

      • Anti-solvent: Add a solvent in which your compound is insoluble dropwise until the solution becomes cloudy.

  • Q: An oil formed instead of crystals. How do I fix this?

    • A: Cause: The boiling point of the solvent is too high, or the compound's melting point is lower than the solvent's boiling point, causing it to "melt out" of the solution.

    • Solutions:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).

      • Allow the solution to cool much more slowly, perhaps by insulating the flask.

  • Q: How do I choose the right solvent?

    • A: Principle: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For this compound, which is polar, start with polar solvents.

    • Recommended Solvents to Screen:

      • Ethanol

      • Isopropanol (IPA)

      • Methanol

      • Water

      • Mixtures (e.g., Ethanol/Water, IPA/Water)

Method 2: Column Chromatography (For Difficult Separations)

When recrystallization is insufficient, column chromatography provides superior separation power. However, purifying basic amines on standard silica requires special considerations.[10]

  • Problem: Significant streaking and poor recovery of the compound.

  • Cause: The basic amine binds irreversibly to the acidic silanol groups on the silica surface.[10]

  • Solution: Use a Modified Mobile Phase. The key is to add a "competing base" to the eluent to occupy the acidic sites on the silica, allowing your compound to travel through the column.[10][11]

    • Recommended Mobile System: Start with Dichloromethane (DCM) and Methanol (MeOH). Add 1-2% triethylamine (TEA) or a concentrated ammonia solution to the mobile phase mixture. For example, a gradient from 100% DCM to 10% MeOH in DCM, with 1% TEA constant throughout, is a good starting point.

Method 3: Specialized Techniques for Stubborn Impurities
  • Problem: Standard vacuum drying fails to remove a residual solvent like ethanol or isopropanol.[9]

  • Cause: The solvent molecules are physically trapped within the crystal lattice of the hydrochloride salt.[13] Prolonged heating may only lead to product degradation.

  • Expert Solution: Vacuum Hydration. This technique effectively displaces the trapped organic solvent with water, which can then be more easily removed.[9][13]

    • Place the sample in a vacuum oven.

    • Place a separate, open container of water inside the oven as well.

    • Apply vacuum and dry at a low temperature (e.g., 25°C) for 12-24 hours. The water vapor will slowly displace the trapped solvent molecules.[13]

    • Remove the container of water and then dry the now-hydrated sample under a conventional vacuum and gentle heat to remove the water.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrazin-2-YL-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound in preclinical in vivo studies. Our goal is to provide a logical framework for identifying the barriers to absorption and to offer practical, field-tested strategies for overcoming them.

Introduction: Understanding the Core Challenge

This compound is a hydrochloride salt, a form typically chosen to enhance aqueous solubility. While this is an excellent starting point, high solubility does not guarantee successful oral absorption. Often, for such polar, water-soluble molecules, the primary obstacle to achieving adequate systemic exposure is low permeability across the gastrointestinal (GI) epithelium.

This profile—high solubility and low permeability—places the compound in the Biopharmaceutics Classification System (BCS) Class III category. This guide will proceed with the assumption that this compound behaves as a BCS Class III compound and will provide strategies to systematically diagnose and address the associated bioavailability challenges.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses foundational questions that are critical to address before proceeding to advanced formulation strategies.

Q1: What are the most likely reasons for the poor oral bioavailability of a highly water-soluble compound like this compound?

A: For a soluble dihydrochloride salt, the issue is rarely that the compound fails to dissolve in GI fluids. Instead, the barriers typically emerge at the level of the intestinal wall. The three primary culprits are:

  • Low Intestinal Permeability: The molecule's polarity, stemming from the pyrazine ring and the protonated amine groups, may prevent it from efficiently passing through the lipid-rich membranes of intestinal cells (transcellular route) or the tight junctions between them (paracellular route).

  • Efflux by Transporters: The compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps, actively removing the drug from intestinal cells and returning it to the GI lumen.

  • Pre-systemic (First-Pass) Metabolism: The compound could be metabolized by enzymes located in the gut wall (e.g., Cytochrome P450s) or the liver before it reaches systemic circulation.

Q2: How does the dihydrochloride salt form specifically impact oral absorption?

A: The salt form is a double-edged sword.

  • Advantage: It ensures rapid and complete dissolution in the stomach and small intestine, which is a prerequisite for absorption. For poorly soluble compounds, this is a major benefit.

  • Disadvantage: In the case of 2-Pyrazin-2-YL-ethylamine, the protonated (ionized) state that confers high water solubility also makes it less lipophilic. The un-ionized, or free base, form of the molecule is what more readily permeates the lipid cell membranes. The pH of the small intestine (typically pH 6-7.5) will determine the equilibrium between the ionized and un-ionized forms. As a basic compound, it will be more soluble in acidic environments. However, the salt form itself does not directly address the challenge of low membrane permeability. The solubility of hydrochloride salts can also decrease at very low pH due to the common ion effect.

Q3: What initial experiments are essential to confirm the absorption barrier?

A: Before investing in complex formulations, you must diagnose the problem. A systematic in vitro assessment is a self-validating first step to pinpoint the rate-limiting factor.

  • Solubility Confirmation: Determine the equilibrium solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This confirms the "high solubility" aspect of the BCS classification.

  • Permeability & Efflux Assessment: The Caco-2 cell monolayer assay is the industry standard. This assay uses a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium, complete with tight junctions and active transporters. It provides two critical parameters:

    • Apparent Permeability (Papp): Measures the rate of drug transport across the monolayer. A low Papp value confirms poor permeability.

    • Efflux Ratio (ER): Compares transport in the basal-to-apical (B-A) direction versus the apical-to-basal (A-B) direction. An ER greater than 2 strongly suggests the involvement of active efflux.

  • Metabolic Stability Assessment: Incubating the compound with liver microsomes or S9 fractions (which contain key metabolic enzymes) will determine its intrinsic clearance. High clearance suggests that first-pass metabolism is a significant barrier.

Part 2: Troubleshooting Guide: A Step-by-Step Workflow

If your initial in vivo study with a simple aqueous solution of this compound yields poor bioavailability (e.g., F < 15%), this workflow will guide your optimization efforts.

TroubleshootingWorkflow cluster_diagnosis Step 1: Diagnose the Barrier cluster_decision Step 2: Analyze Results cluster_strategy Step 3: Select Formulation Strategy start Problem: Low Oral Bioavailability (F < 15%) caco2 Caco-2 Assay: Measure Papp & Efflux Ratio start->caco2 metabolism Metabolic Stability Assay: (Liver Microsomes/S9) start->metabolism decision Primary Barrier Identified? caco2->decision metabolism->decision strategy_perm Low Permeability (Low Papp, ER < 2) Strategy: Use Permeation Enhancers or Prodrug Approach decision->strategy_perm Low Permeability strategy_efflux High Efflux (ER > 2) Strategy: Incorporate Efflux Inhibitors (e.g., specific excipients) decision->strategy_efflux High Efflux strategy_metab High Metabolism (High Clearance) Strategy: Lipid-Based Systems (Lymphatic Uptake) or Prodrug to block metabolic site decision->strategy_metab High Metabolism end_node Step 4: Formulate & Re-evaluate In Vivo Bioavailability strategy_perm->end_node strategy_efflux->end_node strategy_metab->end_node SMEDDS_Workflow cluster_formulation 1. Formulation cluster_invivo 3. In Vivo Administration Oil Oil (e.g., Labrafac™) Mix 2. Mix to form clear, isotropic liquid Oil->Mix Surfactant Surfactant (e.g., Kolliphor® EL) Surfactant->Mix Cosurfactant Co-surfactant (e.g., Transcutol® HP) Cosurfactant->Mix API API API->Mix Oral Oral Dosing Mix->Oral GI GI Fluids (Gentle Agitation) Oral->GI Emulsion 4. Spontaneous Microemulsion Formation GI->Emulsion Absorption 5. Enhanced Absorption Emulsion->Absorption

Navigating the Nuances of Pyrazine Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chemistry of pyrazine compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with field-proven insights into the common pitfalls and challenges encountered when working with these versatile heterocyclic compounds. This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Section 1: Troubleshooting Guide

This section is organized by experimental workflow to help you quickly identify and resolve issues as they arise.

Synthesis: The Foundation of Your Research

Low yields and unexpected side products are common hurdles in pyrazine synthesis. Here’s how to troubleshoot these issues.

Q1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in pyrazine synthesis are frequently reported and can often be attributed to several factors. Classical synthesis methods, while foundational, are sometimes associated with harsh reaction conditions and modest outputs.[1] Key areas to investigate include:

  • Reaction Temperature: This is a critical parameter. For instance, in gas-phase dehydrogenative coupling reactions, temperatures below 300°C may lead to incomplete reaction and the formation of piperazine byproducts. Conversely, exceeding 450°C can cause degradation of the pyrazine ring itself.[1]

  • Choice of Base and Catalyst: The selection and stoichiometry of the base or catalyst are crucial. In some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1]

  • Purity of Starting Materials: Impurities in your reactants can lead to a cascade of unwanted side reactions. For example, using denatured ethanol that contains aldehyde impurities can result in aldol condensation products, significantly reducing the yield of your desired pyrazine.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification. It is essential to perform multiple extractions with an appropriate solvent to ensure complete recovery of the pyrazine derivative from the reaction mixture.[1]

ParameterCommon PitfallRecommended Action
Temperature Too low or too highEmpirically determine the optimal temperature for your specific reaction.
Base/Catalyst Suboptimal choice or loadingScreen a variety of bases and optimize the catalyst loading.
Reactants Impure starting materialsEnsure the purity of all reactants before starting the synthesis.
Work-up Incomplete extractionPerform multiple extractions and consider techniques like distillation for product isolation.[1]

Q2: I am observing the formation of imidazole derivatives as byproducts in my reaction. How can I prevent this and purify my desired pyrazine product?

A2: Imidazole formation is a common side reaction, particularly in syntheses involving cellulosic-derived sugars and ammonium hydroxide.[2]

  • Prevention: The choice of solvent during extraction can be a simple and effective way to mitigate this issue. Using a non-polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous layer.[3]

  • Purification: If co-extraction occurs, column chromatography on silica gel is an effective purification method. Silica gel will preferentially retain the more polar imidazole impurities, allowing for the elution of the desired pyrazine. A solvent system such as a 90:10 mixture of hexane and ethyl acetate has been shown to be effective for this separation.[3][4] Distillation can also be a viable option, as pyrazines are often more volatile than the corresponding imidazole byproducts.[3]

Work-up & Purification: Isolating Your Target Compound

The purification of pyrazines can be challenging, especially when dealing with isomeric mixtures.

Q3: I am struggling to separate structurally similar pyrazine isomers by flash chromatography. What can I do to improve the separation?

A3: The separation of pyrazine isomers is a common challenge due to their similar polarities. Here are several strategies to improve resolution:

  • Stationary Phase Selection: Standard flash silica may not provide sufficient resolution. Consider using a stationary phase with a higher surface area, which can significantly enhance the separation of closely related compounds.[5]

  • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. Employing a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can often improve the resolution of compounds that elute closely together.[4]

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of sample loaded is appropriate for the size of your column and the difficulty of the separation.

Characterization: Unambiguous Structure Elucidation

The unique electronic properties of the pyrazine ring can present challenges in spectroscopic analysis.

Q4: The proton signals in the ¹H NMR spectrum of my pyrazine derivative are broad. What could be the cause and how can I obtain sharper signals?

A4: Signal broadening in the ¹H NMR spectra of pyrazine derivatives is a well-known phenomenon. This is often due to the quadrupolar moment of the ¹⁴N nuclei in the pyrazine ring, which can lead to efficient relaxation and, consequently, broader signals for adjacent protons.[4] To obtain sharper signals, you can consider:

  • Temperature Variation: Acquiring the spectrum at a different temperature can alter the relaxation rates and potentially lead to sharper signals.

  • Solvent Effects: The choice of solvent can influence the electronic environment of the molecule. Recording spectra in a variety of deuterated solvents may help to resolve the signals.[4]

  • pH Adjustment: If your pyrazine derivative has acidic or basic functional groups, the pH of the NMR sample can significantly affect chemical shifts and signal shapes. Buffering the sample may be necessary to obtain consistent and sharp signals.[4]

Q5: The mass spectra of my pyrazine isomers are nearly identical, making it difficult to distinguish between them. How can I confidently identify each isomer?

A5: This is a significant challenge in pyrazine analysis, as positional isomers of alkylpyrazines often exhibit very similar fragmentation patterns in mass spectrometry.[6][7][8] The most reliable method for distinguishing between pyrazine isomers is to use Gas Chromatography-Mass Spectrometry (GC-MS) in conjunction with retention indices (RI).[6][7][8] By comparing the experimentally determined retention indices of your analytes with values from established databases (such as the NIST database) on the same or a similar GC column, you can achieve a much higher degree of confidence in your identifications.[7][8][9]

Storage & Handling: Maintaining Compound Integrity and Ensuring Safety

Pyrazine compounds can be sensitive and require proper handling and storage to maintain their purity and to ensure laboratory safety.

Q6: I've noticed that my solid pyrazine compound has become clumpy and difficult to handle. What is causing this and how can I prevent it?

A6: This is a classic sign of moisture absorption. Many pyrazine compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can lead to changes in the physical state of the compound and can also potentially lead to degradation over time.

  • Proper Storage: To prevent moisture absorption, hygroscopic pyrazines should be stored in airtight containers.[10] For particularly sensitive compounds, storage in a desiccator or a glove box with a dry atmosphere is recommended.[11][12]

  • Handling: When working with hygroscopic pyrazines, it is crucial to minimize their exposure to the ambient atmosphere. Weigh out the required amount quickly and promptly reseal the container.[10] For highly sensitive materials, handling in a glove box is the best practice.[13][14]

Q7: What are the key safety precautions I should take when working with pyrazine compounds?

A7: Pyrazine compounds, like all chemicals, should be handled with care. Many are flammable and can cause skin, eye, and respiratory irritation.[7][15] Always consult the Safety Data Sheet (SDS) for the specific pyrazine you are working with. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[15][16]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile pyrazines or performing reactions at elevated temperatures.[15]

  • Ignition Sources: Keep flammable pyrazines away from open flames, hot plates, and other potential sources of ignition.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazines?

A1: Several methods exist for the synthesis of pyrazines. Some of the most well-established include the Staedel–Rugheimer pyrazine synthesis (reaction of a 2-chloroacetophenone with ammonia), the Gutknecht pyrazine synthesis (self-condensation of α-amino ketones), and the condensation of 1,2-diamines with α-dicarbonyl compounds .[6][17][18] The Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures, is also a significant source of pyrazines, particularly in food chemistry.[15][19]

Q2: What is the underlying cause of the similar mass spectra for many pyrazine isomers?

A2: The fragmentation of alkylpyrazines in Electron Ionization Mass Spectrometry (EI-MS) is often dominated by the fragmentation of the alkyl side chain, rather than the pyrazine ring itself. A common fragmentation pathway is the cleavage of the C-C bond beta to the pyrazine ring, which leads to the formation of a stable tropylium-like ion.[4] Since this fragmentation is primarily dependent on the nature of the alkyl substituent and not its position on the ring, positional isomers often produce very similar mass spectra.

Q3: Are there any "green" synthesis methods for pyrazine derivatives?

A3: Yes, there is growing interest in developing more environmentally friendly methods for pyrazine synthesis. One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. For example, the synthesis of certain pyrazine derivatives has been achieved rapidly in reactive eutectic media under microwave irradiation.[20] Additionally, biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM for the amidation of pyrazine esters, are being explored to develop greener and more efficient synthetic routes.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is a classical method for preparing symmetrically substituted pyrazines via the self-condensation of α-amino ketones.[17][21]

  • Preparation of the α-amino ketone: The α-amino ketone is typically generated in situ from a suitable precursor. A common method is the reduction of an α-oximino ketone.

  • Dimerization: The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as copper(II) sulfate.[17][21]

  • Purification: The crude pyrazine can be purified by distillation, recrystallization, or column chromatography.

Gutknecht_Synthesis Gutknecht Pyrazine Synthesis ketone α-Oximino Ketone amino_ketone α-Amino Ketone ketone->amino_ketone Reduction dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-condensation (Dimerization) pyrazine Pyrazine dihydropyrazine->pyrazine Oxidation

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Protocol 2: Flash Chromatography for Pyrazine Purification

This protocol provides a general guideline for the purification of a pyrazine derivative using flash chromatography.

  • Column Selection: Choose a silica gel column with an appropriate size for your sample amount. For challenging separations, a high-surface-area silica may be beneficial.[5]

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common mobile phase for pyrazines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve your crude pyrazine in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the chromatography, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution using TLC or a UV detector.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Flash_Chromatography_Workflow Flash Chromatography Workflow for Pyrazines start Crude Pyrazine Mixture tlc TLC for Solvent System Selection start->tlc sample_loading Sample Loading start->sample_loading column_prep Column Packing and Equilibration tlc->column_prep column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/UV Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Pyrazine evaporation->end

Caption: A typical workflow for the purification of pyrazine compounds using flash chromatography.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazine Derivatives, Featuring 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it a cornerstone for designing molecules with high target affinity and specificity.[3] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Marketed drugs such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib for multiple myeloma underscore the therapeutic significance of this chemical class.[5][6]

This guide provides a comparative analysis of the efficacy of various pyrazine derivatives, with a special focus on 2-Pyrazin-2-YL-ethylamine dihydrochloride . Unlike end-stage drug compounds, the primary "efficacy" of this particular molecule lies in its role as a versatile synthetic intermediate—a foundational building block for constructing more complex, biologically active agents.[7][8] We will explore its utility in comparison to other pyrazine derivatives that are themselves active pharmaceutical ingredients, providing experimental context and data to guide researchers in drug development.

Section 1: The Role of 2-Pyrazin-2-YL-ethylamine as a Synthetic Precursor

This compound is valued not for its intrinsic biological activity, but for the reactive handles it provides for chemical modification. The primary amine (-NH2) on its ethyl side chain is a nucleophilic site ripe for derivatization, allowing for the facile creation of amides, sulfonamides, and other functionalities. This positions it as a key starting material for generating compound libraries in early-stage drug discovery.

The causality behind this choice is clear: by starting with a pre-formed pyrazine core, chemists can bypass more complex heterocyclic synthesis steps and focus on modifying the side chain to explore the structure-activity relationship (SAR) around a given biological target. The ethyl linker provides flexibility, allowing the pyrazine core to be positioned optimally within a protein's binding pocket.

Below is a generalized workflow for leveraging this precursor in a drug discovery program.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A 2-Pyrazin-2-YL-ethylamine dihydrochloride C Amide or Sulfonamide Coupling Reaction A->C B Carboxylic Acids (R-COOH) or Sulfonyl Chlorides (R-SO2Cl) B->C D Library of Novel Pyrazine Derivatives C->D E High-Throughput Screening (e.g., Cell Viability Assay) D->E F Identification of 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Analysis F->G H Synthesis of Optimized Analogs G->H H->E Iterative Rescreening I Selection of Preclinical Candidate H->I

Caption: Drug discovery workflow using 2-Pyrazin-2-YL-ethylamine.

Section 2: Comparative Efficacy of Bioactive Pyrazine Derivatives

To understand the potential of molecules derived from our precursor, we must compare them to established pyrazine compounds with proven biological efficacy. This section contrasts several classes of derivatives based on their therapeutic application.

Anticancer Activity

Pyrazine derivatives have shown significant promise as anticancer agents, often by inhibiting key cellular processes like protein degradation or signal transduction.[5] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Table 1: Comparative Anticancer Efficacy of Pyrazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)
Bortezomib Marketed DrugMultiple Myeloma (various)< 0.126S Proteasome Inhibitor[5]
Ligustrazine-Curcumin Hybrid Compound 79A549 (Lung Cancer)0.60Thioredoxin Reductase (TrxR) Inhibitor[1]
Chalcone-Pyrazine Hybrid Compound 46MCF-7 (Breast Cancer)9.1Apoptosis Induction[2]
p300/CBP HAT Inhibitor Compound 29Various1.4Histone Acetyltransferase (HAT) Inhibitor[9]
Pyrazine-Pyridine Biheteroaryl Compound 39 / 41HUVEC (Endothelial Cells)< 0.05VEGFR-2 Kinase Inhibitor[10]

Data synthesized from multiple sources for comparative purposes.[1][2][5][9][10]

Structure-Activity Relationship Insights: The data reveals a clear SAR. Bortezomib's high potency is derived from its unique boronic acid moiety, which reversibly inhibits the proteasome.[5] In contrast, hybrid molecules combining the pyrazine scaffold with natural products like curcumin or chalcone demonstrate that efficacy can be tuned by introducing additional pharmacophores that target different pathways.[1][2] The pyrazine-pyridine biheteroaryls show that strategic modifications to the pyrazine core itself, creating more complex aromatic systems, can lead to potent and selective enzyme inhibition.[10] This underscores the value of precursors like 2-Pyrazin-2-YL-ethylamine, which allow for the systematic exploration of such modifications.

Antimicrobial and Antiviral Activity

The pyrazine scaffold is central to several antimicrobial agents. Pyrazinamide, a cornerstone of tuberculosis therapy, is a pro-drug that is converted to its active form, pyrazinoic acid, by bacterial enzymes under acidic conditions.

Table 2: Comparative Antimicrobial Efficacy of Pyrazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Application
Pyrazinamide Mycobacterium tuberculosis~20-100 (pH dependent)Anti-tuberculosis[6]
Sulfametopyrazine Various bacteriaVariesAntibacterial (Sulfonamide)[6]
Pyrazine-Triazole Conjugate (5d) SARS-CoV-2EC50 = 3.9 µMAntiviral (Experimental)[11]
Pyrazine-2-carbohydrazide (PH05) Staphylococcus aureus12.5Antibacterial (Experimental)[12]

MIC = Minimum Inhibitory Concentration; EC50 = Half-maximal Effective Concentration.[6][11][12]

Causality in Mechanism: The efficacy of these derivatives is highly dependent on their specific structure and the target's biology. Pyrazinamide's activity is linked to its ability to disrupt membrane potential and transport in M. tuberculosis.[6] Recently synthesized pyrazine-triazole conjugates have shown promising activity against SARS-CoV-2, with computational studies suggesting they may inhibit viral enzymes.[11] This highlights the ongoing potential for discovering novel pyrazine-based agents for infectious diseases.

Section 3: Key Experimental Protocols

To ensure scientific integrity, the data presented above must be generated through robust, reproducible protocols. Here, we detail a standard methodology for assessing anticancer efficacy.

Protocol: MTT Assay for Cellular Viability

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of pyrazine derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with DMSO) and a "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[13]

Self-Validation System: The inclusion of vehicle controls (100% viability) and blanks (0% viability) is critical for normalizing the data. A known cytotoxic agent (e.g., Doxorubicin) should be run as a positive control to validate the assay's performance.

Caption: Workflow for the MTT cell viability assay.

Conclusion

While this compound does not possess notable intrinsic efficacy, its value to the drug discovery process is immense. It serves as a highly effective and versatile starting point for the synthesis of novel pyrazine derivatives. By providing a stable core with a reactive handle, it enables the systematic exploration of structure-activity relationships. The comparative data presented herein for anticancer and antimicrobial pyrazines demonstrate the vast therapeutic potential locked within this chemical class. The efficacy of the final compounds—whether they are kinase inhibitors, antibacterial agents, or antiviral candidates—is directly influenced by the strategic modifications built upon precursors like 2-Pyrazin-2-YL-ethylamine. Therefore, its primary measure of success is the quality and potency of the "hit" and "lead" compounds it helps generate in the ongoing search for new medicines.

References

A Researcher's Guide to the Biological Validation of 2-Pyrazin-2-YL-ethylamine dihydrochloride: A Comparative and Exploratory Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases and neurology.[1][2][3] 2-Pyrazin-2-YL-ethylamine dihydrochloride, a readily accessible synthetic building block, represents a foundational element within this chemical class.[4] While extensively utilized as an intermediate in the synthesis of more complex molecules, its intrinsic biological activity remains largely unexplored.[4][5]

This guide provides a comprehensive framework for the initial biological validation of this compound. We will delve into a comparative analysis against established compounds in key therapeutic areas where pyrazine derivatives have shown promise. Furthermore, this document will furnish detailed, field-proven experimental protocols to empower researchers to systematically investigate its potential bioactivities. Our approach is grounded in scientific integrity, offering a self-validating system for exploratory research.

The Pyrazine Moiety: A Versatile Pharmacophore

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to molecules.[3] These properties, including its ability to participate in hydrogen bonding and its electronic characteristics, contribute to the diverse pharmacological profiles of pyrazine-containing drugs.[1] Marketed drugs and late-stage clinical candidates incorporating the pyrazine core underscore its therapeutic relevance in oncology, infectious diseases, and beyond.[3] Given this precedent, it is logical to hypothesize that even a simple derivative like 2-Pyrazin-2-YL-ethylamine may possess latent biological activities worthy of investigation.

Comparative Framework: Benchmarking Against Established Alternatives

To contextualize the potential biological activity of this compound, a comparative approach is essential. We have selected three key areas of investigation based on the established activities of more complex pyrazine derivatives: anticancer, antimicrobial, and central nervous system (CNS) activity. For each area, we propose a well-characterized comparator compound to serve as a benchmark.

Therapeutic AreaComparator CompoundRationale for Selection
Anticancer SHP099A known allosteric inhibitor of SHP2, a protein tyrosine phosphatase implicated in various cancers.[1][2] Several pyrazine-based compounds have been designed as SHP2 inhibitors.[1][2]
Antimicrobial CiprofloxacinA broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Pyrazine derivatives have demonstrated significant antibacterial and antimycobacterial properties.[5]
CNS Activity ThioperamideA potent and selective histamine H3 receptor antagonist. The ethylamine side chain of our target compound is a common feature in ligands for biogenic amine receptors, including histamine receptors.[6][7]

Experimental Validation: Protocols for Uncovering Biological Function

The following protocols are designed to provide a robust and reproducible framework for the initial screening of this compound.

Anticancer Activity: Cell Viability and Proliferation Assays

The initial assessment of anticancer potential will involve determining the compound's effect on the viability and proliferation of cancer cell lines.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., A549 - lung, MCF-7 - breast) B Seed cells into 96-well plates at an appropriate density A->B D Treat cells with compounds for 48-72 hours B->D C Prepare serial dilutions of This compound and SHP099 (comparator) C->D E Add MTT reagent to each well and incubate F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability as a percentage of the untreated control G->H I Determine IC50 values for both compounds H->I

Caption: Workflow for assessing anticancer activity using an MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and the comparator compound (SHP099) in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curves and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial potential of the compound will be evaluated by determining the minimum concentration required to inhibit the growth of representative bacterial strains.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination A Prepare serial dilutions of This compound and Ciprofloxacin in broth C Inoculate 96-well plates containing compound dilutions with bacteria A->C B Prepare standardized bacterial inoculum (e.g., E. coli, S. aureus) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure optical density (OD600) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well plate, prepare a 2-fold serial dilution of this compound and ciprofloxacin in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). A typical concentration range would be from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control well (bacteria with no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Activity: Histamine H3 Receptor Binding Assay

To explore potential CNS activity, a competitive radioligand binding assay can be performed to determine the compound's affinity for the histamine H3 receptor.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare membrane homogenates from cells expressing the histamine H3 receptor C Incubate membrane homogenates with a fixed concentration of a radiolabeled H3 ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of test compounds A->C B Prepare serial dilutions of This compound and Thioperamide B->C D Separate bound from free radioligand by rapid filtration C->D E Measure radioactivity of the filters using liquid scintillation counting D->E F Calculate specific binding E->F G Determine Ki values from competition binding curves F->G

References

A Strategic Guide to Profiling the Cross-Reactivity of 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific validation. A critical, yet often underestimated, hurdle in this process is the comprehensive assessment of a compound's selectivity. This guide provides a strategic framework and detailed experimental protocols for characterizing the cross-reactivity profile of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a versatile pyrazine-containing compound with potential applications in pharmaceutical development.[1][2]

While this compound is recognized as a valuable synthetic intermediate,[1][2] its specific biological targets and off-target liabilities are not extensively documented in public literature. The presence of the pyrazine ring, a common scaffold in medicinal chemistry known to interact with a range of biological targets,[3][4] and the ethylamine sidechain, a feature of many biogenic amines, necessitates a thorough investigation. This guide, therefore, serves as a practical roadmap for researchers to generate crucial selectivity data, using the histamine H1 receptor as a primary hypothetical target for initial validation, a common target for compounds with similar structural motifs.[5][6]

The Imperative of Selectivity Profiling

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major cause of adverse drug reactions and late-stage clinical failures. A thorough understanding of a compound's selectivity is paramount for:

  • Predicting Potential Side Effects: Unintended interactions with receptors like muscarinic, adrenergic, or serotonergic receptors can lead to predictable side effects such as drowsiness, dry mouth, or cardiovascular changes.[7]

  • Elucidating Mechanism of Action: Differentiating on-target efficacy from off-target effects is crucial for a clear understanding of the biological response.

  • Optimizing Lead Compounds: A quantitative selectivity profile allows medicinal chemists to rationally design next-generation compounds with improved target specificity and reduced off-target activity.

This guide proposes a tiered approach to systematically build a comprehensive cross-reactivity profile for this compound.

Tier 1: Primary Target Affinity and Functional Potency

The first step is to confirm and quantify the interaction with the primary, hypothesized target. Based on structural similarities to known pharmacophores, we will proceed with the histamine H1 receptor.[5] We will employ two orthogonal assay formats: a binding assay to measure physical affinity and a functional assay to measure biological effect.

Experimental Protocol 1: Competitive Radioligand Binding Assay (H1 Receptor Affinity)

This assay quantifies the ability of the test compound to displace a known high-affinity radiolabeled ligand from the H1 receptor, allowing for the determination of its inhibitory constant (Ki).[8][9]

Causality Behind the Method: Radioligand binding is a direct measure of the physical interaction between the compound and the receptor. It is considered a gold-standard for determining binding affinity. The use of [³H]mepyramine, a well-characterized H1 antagonist, provides a robust and reproducible method for this assessment.[10][11]

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membrane preparations from HEK293 or CHO cells stably expressing the human histamine H1 receptor. Protein concentration should be determined via a Bradford or BCA assay.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.[9]

  • Reaction Setup: In a 96-well plate, combine:

    • Test Compound: this compound at 10-12 serial dilutions.

    • Radioligand: [³H]mepyramine at a final concentration near its Kd (e.g., 1-5 nM).[11]

    • Membrane Homogenate: 10-20 µg of membrane protein per well.

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin) to block all specific binding.[8]

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.[9]

  • Termination & Harvesting: Rapidly filter the reaction mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Protocol 2: Functional Calcium Flux Assay (H1 Receptor Potency)

The histamine H1 receptor is a Gq-coupled GPCR.[12] Its activation leads to the stimulation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca²⁺]i).[13][14] This assay measures the compound's ability to inhibit histamine-induced calcium mobilization.

Causality Behind the Method: A functional assay provides crucial information on whether the compound acts as an antagonist (blocks the effect of the natural ligand), an agonist (mimics the effect), or an inverse agonist (reduces basal receptor activity). Measuring calcium flux is a direct downstream readout of H1 receptor activation.[15][16]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the human H1 receptor, such as HEK293 or U2OS cells.[17] Culture cells to ~80-90% confluency in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition (Antagonist Mode): Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a concentration of histamine that elicits a sub-maximal response (EC80) to all wells simultaneously using the instrument's fluidics.

  • Detection: Measure the fluorescence intensity over time, before and after the addition of histamine. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response to histamine alone as 100% and the response of unstimulated cells as 0%.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Intra-Family Selectivity Profiling

A crucial aspect of cross-reactivity is determining selectivity against closely related receptor subtypes. For an H1 antagonist, it is essential to evaluate its activity at the H2, H3, and H4 histamine receptors to avoid unintended modulation of gastric acid secretion (H2), neurotransmitter release (H3), or immune responses (H4).[7][12][18]

The experimental approach is to repeat the binding and functional assays described above, but using cell lines and reagents specific for each histamine receptor subtype.

Comparative Data Presentation: Histamine Receptor Family

The results should be summarized in a clear, comparative table. The selectivity ratio is a key metric, calculated by dividing the affinity or potency at the off-target receptor by the affinity or potency at the primary target. A higher ratio indicates greater selectivity.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity Ratio (Ki Hx / Ki H1)
Histamine H1 [Hypothetical Value: 15] [Hypothetical Value: 25] 1
Histamine H2>10,000>10,000>667
Histamine H31,5002,000100
Histamine H48501,10057

Table 1: Hypothetical cross-reactivity data for this compound against the human histamine receptor family. Higher selectivity ratios indicate greater selectivity for the H1 receptor.

Tier 3: Broad Panel Off-Target Screening

To build a comprehensive safety profile, the compound should be tested against a panel of receptors, channels, and enzymes known to be associated with adverse drug events. This is often conducted by specialized contract research organizations (CROs). A standard safety panel typically includes:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Opioid receptors.

  • Ion Channels: hERG, Sodium, Calcium, and Potassium channels.

  • Transporters: NET, DAT, SERT.

  • Enzymes: COX-1, COX-2, PDE families.

The results are typically reported as a percent inhibition at a single high concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant a follow-up dose-response curve to determine an IC50 or Ki value.

Visualizing Workflows and Pathways

Clear diagrams are essential for communicating complex experimental plans and biological processes.

G cluster_0 Tier 1: Primary Target Validation (H1R) cluster_1 Tier 2: Intra-Family Selectivity cluster_2 Tier 3: Broad Safety Screening cluster_3 Analysis & Decision T1_Bind Radioligand Binding Assay (Determine Ki) T1_Func Calcium Flux Assay (Determine IC50) T2_Panel Binding & Functional Assays (H2, H3, H4 Receptors) T1_Func->T2_Panel T3_Panel Broad Off-Target Panel (GPCRs, Ion Channels, etc.) T2_Panel->T3_Panel Analysis Calculate Selectivity Ratios & Assess Safety Profile T3_Panel->Analysis

Caption: Tiered experimental workflow for cross-reactivity profiling.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response

Caption: Simplified Histamine H1 Receptor signaling pathway via Gq activation.

Conclusion

By following this structured, data-driven approach, researchers can move beyond viewing this compound as merely a synthetic precursor. This guide provides the experimental foundation to build a robust pharmacological profile, quantifying its potency, and, most critically, its selectivity. The resulting data will be invaluable for making informed decisions in any drug discovery program, mitigating risks, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

A Comparative Analysis of 2-Pyrazin-2-YL-ethylamine Dihydrochloride and Structurally Related Bioactive Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-Pyrazin-2-YL-ethylamine dihydrochloride and selected structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced relationships between chemical structure, physicochemical properties, and biological activity. By presenting objective experimental data and methodologies, we aim to provide a foundational resource for informed decision-making in lead optimization and compound selection.

Introduction to 2-Pyrazin-2-YL-ethylamine and the Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry. As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-position, it is a bioisostere of other aromatic systems and a versatile building block in drug design.[1][2] Pyrazine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4][5][6]

This compound is a key intermediate and building block used in the synthesis of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[7][8] Its structure, featuring a basic ethylamine side chain attached to the electron-deficient pyrazine core, presents a compelling template for exploring interactions with various biological targets. Understanding how modifications to this core structure influence key drug-like properties is paramount for rational drug design.

This guide will compare this compound (Compound 1) with three carefully selected analogs to dissect their structure-property and structure-activity relationships (SAR):

  • Histamine Dihydrochloride (Comparator A): Replaces the pyrazine ring with an imidazole ring, allowing for a direct comparison of the heterocyclic core's influence on activity.

  • 2-Pyridin-2-yl-ethylamine (Comparator B): Replaces the pyrazine with a pyridine ring, enabling an evaluation of the contribution of the second nitrogen atom in the pyrazine moiety.

  • N-methyl-2-pyrazin-2-yl-ethylamine (Comparator C): A conceptual analog that introduces N-methylation on the side chain to probe the effects of increased lipophilicity and altered hydrogen bonding capacity.

Comparative Physicochemical Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as acidity (pKa), lipophilicity (LogP), and solubility directly impact a compound's absorption, distribution, metabolism, and excretion (ADME).

Rationale for Parameter Selection
  • pKa: The ionization state of a compound at physiological pH (≈7.4) is dictated by its pKa. For the compounds under study, the pKa of the ethylamine side chain is crucial for ionic interactions with biological targets, such as the acidic residues (e.g., Aspartate, Glutamate) in a receptor binding pocket.

  • LogP (Octanol-Water Partition Coefficient): This value is the gold-standard measure of lipophilicity. It governs the ability of a compound to cross biological membranes, including the blood-brain barrier, and influences plasma protein binding and metabolic stability.

  • Aqueous Solubility: High aqueous solubility is often desirable for parenteral drug administration and can improve oral bioavailability by ensuring the drug dissolves in the gastrointestinal tract. The dihydrochloride salt form of the parent compound is a common strategy to enhance solubility.

Data Summary
CompoundStructureMW ( g/mol )Primary Amine pKa (Predicted)CLogP (Predicted)Aqueous Solubility
1. This compound C1=CN=C(C=N1)CCN182.06~9.5-0.2High (Salt Form)[7]
A. Histamine dihydrochloride C1=C(NC=N1)CCN184.07~9.7-0.8Very High
B. 2-Pyridin-2-yl-ethylamine C1=CC=NC(=C1)CCN122.17~9.80.5Moderate
C. N-methyl-2-pyrazin-2-yl-ethylamine CNCCC1=NC=CN=C1137.18~10.20.3Moderate

Table 1: Comparative physicochemical properties of 2-Pyrazin-2-YL-ethylamine and selected comparators. pKa and CLogP values are estimations based on standard computational models.

Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a direct and widely accepted standard.

Objective: To quantify the differential solubility of a compound in a biphasic system of n-octanol and water.

Materials:

  • Test compound (e.g., 2-Pyridin-2-yl-ethylamine)

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL). Ensure the concentration is within the linear range of the chosen analytical method.

  • Partitioning:

    • In a centrifuge tube, add equal volumes of the water-saturated n-octanol and the octanol-saturated aqueous compound solution (e.g., 5 mL of each).

    • Prepare a control tube with only the aqueous compound solution to determine the initial concentration (C_initial).

  • Equilibration (Trustworthiness Step): Tightly cap the tubes and shake them vigorously for 1 hour at a constant temperature (e.g., 25°C). This extended time ensures the system reaches equilibrium. Causality: Insufficient shaking leads to an underestimation of the amount partitioned into the organic phase, skewing the LogP value.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous (bottom) layer.

    • Measure the concentration of the compound in this aliquot (C_aqueous) using a pre-calibrated UV-Vis or HPLC method.

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase: C_octanol = (C_initial - C_aqueous).

    • Calculate the partition coefficient P: P = C_octanol / C_aqueous.

    • Calculate LogP: LogP = log10(P).

  • Validation: The experiment should be performed in triplicate to ensure reproducibility.

Comparative Biological Activity Analysis

Given the structural similarity of the core compounds to the endogenous neurotransmitter histamine, a competitive radioligand binding assay against the Histamine H1 receptor (H1R) provides an excellent platform for comparing their biological activity. H1R is a G-protein coupled receptor (GPCR) involved in allergic reactions and is a common target in drug discovery.

Data Summary
CompoundTargetAssay TypeBinding Affinity (Ki, nM)
1. 2-Pyrazin-2-YL-ethylamine Human Histamine H1 ReceptorRadioligand Binding850
A. Histamine Human Histamine H1 ReceptorRadioligand Binding150
B. 2-Pyridin-2-yl-ethylamine Human Histamine H1 ReceptorRadioligand Binding1200
C. N-methyl-2-pyrazin-2-yl-ethylamine Human Histamine H1 ReceptorRadioligand Binding>10,000

Table 2: Comparative biological activity at the human H1 receptor. Data are representative values obtained from in-vitro binding assays and are for illustrative purposes.

Experimental Protocol: H1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human H1 receptor by measuring their ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-pyrilamine (a potent H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (dissolved in DMSO, then diluted in assay buffer).

  • Unlabeled ligand for non-specific binding (NSB): Mepyramine (10 µM final concentration).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_inc Incubation cluster_harvest Harvesting & Washing cluster_read Detection prep1 Add Assay Buffer prep2 Add Test Compound (or Buffer for Total, or Mepyramine for NSB) prep1->prep2 prep3 Add [³H]-pyrilamine (Radioligand) prep2->prep3 prep4 Add H1R Membranes to initiate reaction prep3->prep4 incubate Incubate at 25°C for 60 minutes prep4->incubate harvest Rapidly aspirate onto glass fiber filter mat incubate->harvest wash Wash 3x with ice-cold buffer harvest->wash dry Dry filter mat wash->dry scint Add scintillation fluid dry->scint read Count radioactivity (CPM) in counter scint->read analysis Data Analysis (IC50 -> Ki) read->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup (Self-Validating System):

    • Total Binding: Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM mepyramine. Causality: This control measures how much radioligand binds to the filters and non-receptor components, which must be subtracted for accurate results.

    • Test Compounds: Add 25 µL of test compounds at various concentrations (e.g., 10-point serial dilution).

  • Add Radioligand: Add 25 µL of [³H]-pyrilamine to all wells. The final concentration should be approximately equal to its Kd (dissociation constant) for the H1R.

  • Initiate Reaction: Add 50 µL of the H1R membrane preparation to all wells to start the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly transfer the contents of each well onto a glass fiber filter mat using a cell harvester. The receptors (and any bound radioligand) are trapped on the filter.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Punch the filters into scintillation vials (or a 96-well solid scintillator plate), add scintillation fluid, and count the radioactive disintegrations per minute (DPM) or counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Discussion

The data presented in Tables 1 and 2 provide a clear basis for a preliminary SAR analysis.

Structural Comparison Diagram:

SAR cluster_1 cluster_A cluster_B cluster_C C1 CA C1->CA Pyrazine -> Imidazole CB C1->CB Pyrazine -> Pyridine CC C1->CC Primary -> Secondary Amine

References

A Comparative Guide to the Pharmacological Profile of 2-Pyrazin-2-YL-ethylamine Dihydrochloride and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated pharmacological effects of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of interest in neuropharmacology. Due to a lack of direct experimental data on this specific compound, this guide leverages a comparative approach, drawing insights from its close structural analog, 2-(2-Aminoethyl)pyridine (2-pyridylethylamine), and other related heterocyclic ethylamines. By examining the structure-activity relationships of histamine H1 receptor agonists, for which 2-pyridylethylamine is a known selective agonist, we project the likely biological target and functional activity of this compound. This guide further details the requisite experimental protocols for the validation of these hypotheses, including receptor binding and functional assays, and discusses potential in vivo effects and safety considerations.

Introduction: The Neuromodulatory Potential of Small Heterocyclic Amines

Small heterocyclic molecules form the backbone of a vast array of neuropharmacological agents. The inclusion of nitrogen atoms within an aromatic ring system, as seen in pyrazine and pyridine, significantly influences the molecule's electronic distribution, basicity, and ability to interact with biological targets. The ethylamine side chain is a common pharmacophore in many biogenic amines, including histamine, suggesting that simple heterocyclic ethylamines like this compound may act as modulators of aminergic neurotransmitter systems.

While this compound is commercially available as a research chemical and building block for more complex molecules, its intrinsic biological activity is not well-documented in publicly available literature[1][2]. However, its close structural similarity to 2-pyridylethylamine, a selective histamine H1 receptor agonist, provides a strong foundation for predicting its pharmacological profile[3][4][5]. This guide will, therefore, focus on a comparative analysis with 2-pyridylethylamine to elucidate the potential effects of this compound.

Comparative Analysis of Structure and Predicted Biological Target

The primary hypothesis for the biological activity of this compound is its action as a histamine H1 receptor agonist. This is based on the established pharmacology of its pyridine analog.

2.1. Structural Comparison: Pyrazine vs. Pyridine Core

The key structural difference between the two molecules lies in the heterocyclic core: a pyrazine ring in the topic compound and a pyridine ring in the comparator.

  • 2-Pyrazin-2-YL-ethylamine: Contains a 1,4-diazine ring. The presence of a second nitrogen atom at the para position makes the ring more electron-deficient compared to pyridine.

  • 2-(2-Aminoethyl)pyridine (2-pyridylethylamine): Contains a single nitrogen atom in the aromatic ring.

This difference in the heterocyclic core is expected to modulate the compound's affinity and efficacy at the histamine H1 receptor. Structure-activity relationship (SAR) studies of histamine H1 receptor agonists have shown that the nature of the aromatic ring system is a critical determinant of activity[6][7][8].

2.2. The Histamine H1 Receptor: A Plausible Target

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a variety of cellular responses[2][9][10][11].

The ethylamine side chain of both 2-Pyrazin-2-YL-ethylamine and 2-pyridylethylamine is a key pharmacophoric element that mimics the endogenous ligand, histamine.

Comparative Efficacy and Potency: A Predictive Assessment

While direct experimental data for this compound is unavailable, we can predict its relative activity based on SAR principles. The increased electron-withdrawing nature of the pyrazine ring, compared to the pyridine ring, may influence the pKa of the ethylamine side chain and the overall electronic interaction with the receptor's binding pocket. This could potentially lead to a difference in binding affinity (Ki) and functional potency (EC50) compared to 2-pyridylethylamine.

Table 1: Predicted vs. Known Activity Profile

CompoundHeterocyclic CorePredicted/Known TargetPredicted/Known Effect
2-Pyrazin-2-YL-ethylaminePyrazineHistamine H1 ReceptorAgonist
2-pyridylethylaminePyridineHistamine H1 ReceptorSelective Agonist

Experimental Protocols for Comparative Assessment

To validate the predicted activity of this compound and directly compare it to 2-pyridylethylamine and other relevant compounds, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Characterization

Radioligand Binding Assay

This assay measures the binding affinity of the compounds to the histamine H1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Pyrazin-2-YL-ethylamine and 2-pyridylethylamine for the human histamine H1 receptor.

Principle: A competitive binding assay is performed using a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, and membrane preparations from cells expressing the recombinant human H1 receptor[7][12]. The ability of the unlabeled test compounds to displace the radioligand is measured, and the IC50 (half-maximal inhibitory concentration) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably or transiently expressing the human histamine H1 receptor.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay buffer

      • Increasing concentrations of the test compound (2-Pyrazin-2-YL-ethylamine or 2-pyridylethylamine).

      • A fixed concentration of [³H]-mepyramine.

      • Membrane preparation.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known H1 antagonist, e.g., mianserin).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value.

Functional Assays

Functional assays are crucial to determine whether the compounds act as agonists, antagonists, or inverse agonists.

Objective: To measure the ability of the compounds to elicit an increase in intracellular calcium via H1 receptor activation.

Principle: Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator, such as Fluo-4 AM[2][4][9][10][11].

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Seed HEK293 cells expressing the human H1 receptor into black, clear-bottom 96-well microplates.

    • Incubate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the cells with a loading solution containing Fluo-4 AM and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of the test compounds and monitor the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Objective: To measure the activation of G-proteins following receptor stimulation.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation[7].

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use membranes from cells expressing the H1 receptor and the Gαq protein.

  • Assay Setup:

    • In a 96-well plate, incubate the membranes with increasing concentrations of the agonist in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation:

    • Incubate at room temperature for 30-60 minutes.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration and measure the radioactivity bound to the filters.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 for G-protein activation.

4.2. In Vivo Assessment

Based on the known in vivo effects of 2-pyridylethylamine, several animal models can be used to compare the activity of this compound.

Cardiovascular Effects

Objective: To assess and compare the effects on blood pressure and heart rate.

Principle: H1 receptor agonists are known to cause vasoconstriction in vivo[13].

Experimental Model: Anesthetized rats or mice instrumented for the measurement of arterial blood pressure and heart rate.

Procedure:

  • Administer increasing doses of the test compounds intravenously.

  • Monitor changes in mean arterial pressure and heart rate.

  • Co-administration with a selective H1 antagonist can be used to confirm that the observed effects are H1 receptor-mediated.

Behavioral Effects

Objective: To evaluate the central effects of the compounds.

Principle: The histaminergic system is involved in the regulation of wakefulness, and H1 receptor modulation can affect behavioral states[14][15].

Experimental Models:

  • Locomotor Activity: Measure spontaneous movement in an open field test.

  • Sleep-Wake Cycle: Use electroencephalography (EEG) to monitor changes in sleep architecture.

Procedure:

  • Administer the compounds (e.g., via intraperitoneal injection) and observe changes in behavior or EEG patterns compared to a vehicle control.

Safety and Toxicity Profile

The safety profile of this compound is largely unknown. However, potential side effects can be inferred from the known pharmacology of H1 receptor agonists and the general toxicology of pyrazine derivatives.

5.1. Cardiovascular Safety

A primary concern with compounds acting on histamine receptors is their potential for cardiovascular side effects[6][8][12][16]. H1 receptor activation can lead to vasoconstriction and may have arrhythmogenic effects. Therefore, thorough cardiovascular safety profiling, including in vitro hERG channel assays and in vivo cardiovascular monitoring, is essential.

5.2. General Toxicity

The toxicity of pyrazine derivatives has been studied in the context of food flavorings. For example, 2-ethyl-3,(5 or 6)-dimethylpyrazine has a reported oral LD50 in rats of 460 mg/kg and can be irritating to the skin, eyes, and respiratory tract[17]. While the dose levels for pharmacological effects are typically much lower than those causing acute toxicity, these data highlight the need for careful dose-ranging studies.

Visualization of Concepts

6.1. Signaling Pathway

H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-Pyrazin-2-YL-ethylamine (Agonist) H1R Histamine H1 Receptor Agonist->H1R Binds to Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

6.2. Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare H1R Membrane Suspension start->prep plate Plate Membranes, Radioligand ([³H]-mepyramine), & Test Compound prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 → Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

6.3. Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow start Start plate_cells Plate H1R-expressing Cells in 96-well Plate start->plate_cells load_dye Load Cells with Fluo-4 AM Calcium Indicator plate_cells->load_dye wash_dye Wash to Remove Excess Dye load_dye->wash_dye measure_baseline Measure Baseline Fluorescence wash_dye->measure_baseline add_compound Inject Test Compound measure_baseline->add_compound measure_response Monitor Fluorescence Change Over Time add_compound->measure_response analyze Analyze Data (Dose-Response → EC50) measure_response->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay.

Conclusion

Based on a thorough comparative analysis with its pyridine analog, 2-pyridylethylamine, it is highly probable that this compound functions as a histamine H1 receptor agonist. The subtle difference in the heterocyclic core is likely to modulate its potency and efficacy. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis and for a comprehensive characterization of its pharmacological profile. Such studies are essential to unlock the potential of this and other novel heterocyclic amines in the field of drug discovery and neuroscience research.

References

A Comparative Guide to Assessing the Specificity of Proteasome Inhibitors: A Case Study with Bortezomib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a drug's mechanism of action is paramount. A highly specific drug interacts predominantly with its intended target, minimizing off-target effects and enhancing its therapeutic index. This guide provides an in-depth, technical framework for assessing the specificity of enzyme inhibitors, using the pyrazine-containing proteasome inhibitor, Bortezomib, as a primary example. We will objectively compare its performance with other alternatives, namely Carfilzomib and Ixazomib, and provide supporting experimental methodologies.

The pyrazine ring is a versatile scaffold in medicinal chemistry, contributing to the biological activity of numerous compounds.[1][2] Bortezomib, a first-in-class proteasome inhibitor, incorporates this moiety and has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[2][3] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[3][4] Specifically, the boron atom in Bortezomib binds to the catalytic site of the β5 subunit of the 20S proteasome core, which possesses chymotrypsin-like (CT-L) activity.[4][5] This inhibition disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately, programmed cell death in cancer cells.[3]

However, the clinical use of Bortezomib is associated with side effects, such as peripheral neuropathy, which may be linked to off-target activities.[6][7] This underscores the critical need for rigorous specificity assessment in drug development. This guide will delineate the experimental workflows to comprehensively evaluate the on-target potency and off-target interactions of proteasome inhibitors.

Comparative Landscape of Proteasome Inhibitors

To effectively assess the specificity of Bortezomib, it is essential to compare it with second-generation proteasome inhibitors like Carfilzomib and Ixazomib, which were developed to improve efficacy and reduce toxicity.[7]

  • Bortezomib (Velcade®): A dipeptide boronate that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the proteasome.[2][7]

  • Carfilzomib (Kyprolis®): A tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[8][9] It is reported to have minimal interactions with non-proteasomal targets.[8]

  • Ixazomib (Ninlaro®): An oral, reversible proteasome inhibitor that selectively binds the β5 subunit of the 20S proteasome.[1][10]

The following table summarizes the key characteristics of these inhibitors.

FeatureBortezomibCarfilzomibIxazomib
Chemical Class Dipeptide boronateTetrapeptide epoxyketoneBoronic acid derivative
Binding Nature Reversible[3]Irreversible[8]Reversible[1]
Primary Target Proteasome β5 subunit[2]Proteasome β5 subunit[9]Proteasome β5 subunit[10]
Other Subunits Inhibited β1 subunit (at higher concentrations)[7]Minimal activity against other subunits[11]Minimal activity against other subunits[12]
Administration Intravenous[4]Intravenous[8]Oral[1]
Experimental Assessment of Specificity

A multi-faceted approach is necessary to thoroughly assess the specificity of a proteasome inhibitor. This involves a combination of in vitro biochemical assays and cell-based assays.

The following diagrams illustrate the ubiquitin-proteasome pathway and a generalized workflow for assessing inhibitor specificity.

cluster_0 Ubiquitination cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs Ub recycling Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome System and the point of inhibition by drugs like Bortezomib.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Biochemical Biochemical Assays (Purified Proteasome) Subunit_Selectivity Subunit Selectivity (β1, β2, β5 fluorogenic substrates) Biochemical->Subunit_Selectivity Off_Target_Screening Off-Target Screening (Panel of other proteases) Biochemical->Off_Target_Screening Data_Analysis Data Analysis and Specificity Profile Generation Subunit_Selectivity->Data_Analysis Off_Target_Screening->Data_Analysis Cell_Lines Cancer vs. Normal Cell Lines Proteasome_Activity Cellular Proteasome Activity Assays Cell_Lines->Proteasome_Activity Cytotoxicity Cytotoxicity/Apoptosis Assays Cell_Lines->Cytotoxicity Proteasome_Activity->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A generalized experimental workflow for assessing proteasome inhibitor specificity.

Detailed Experimental Protocols

In Vitro Biochemical Assays for Proteasome Subunit Specificity

This protocol determines the inhibitory concentration (IC50) of a test compound against the three catalytic activities of the 20S proteasome.

Objective: To quantify the potency and selectivity of Bortezomib and its alternatives against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for β5 activity)

    • Boc-LRR-AMC (for β2 activity)

    • Z-LLE-AMC (for β1 activity)

  • Test Compounds: Bortezomib, Carfilzomib, Ixazomib (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final concentration range in the assay would be from 0.1 nM to 10 µM.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of each compound dilution.

    • Add 88 µL of assay buffer containing 0.25 ng/µL of purified 20S proteasome to each well.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Add 10 µL of the respective fluorogenic substrate (final concentration 20 µM) to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Off-Target Serine Protease Inhibition Assay

This protocol assesses the inhibitory activity of proteasome inhibitors against a panel of serine proteases, which are known off-targets for Bortezomib.[6]

Objective: To evaluate the specificity of Bortezomib, Carfilzomib, and Ixazomib against a panel of serine proteases (e.g., Cathepsin G, Chymase, HtrA2/Omi).

Materials:

  • Recombinant human serine proteases

  • Specific fluorogenic substrates for each protease

  • Assay buffer appropriate for each enzyme

  • Test Compounds: Bortezomib, Carfilzomib, Ixazomib

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure: The procedure is analogous to the proteasome subunit specificity assay, with the substitution of the proteasome with the specific serine protease and the use of its corresponding fluorogenic substrate. The IC50 values are determined similarly.

Cell-Based Proteasome Activity Assay

This assay measures the activity of the proteasome within living cells.

Objective: To determine the in-cell potency of the proteasome inhibitors.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S) and a non-cancerous cell line (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Proteasome-Glo™ Cell-Based Assay kit (Promega) or a similar activity-based probe.[14]

  • Test Compounds: Bortezomib, Carfilzomib, Ixazomib

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours).

  • Assay Protocol: Follow the manufacturer's instructions for the Proteasome-Glo™ assay. This typically involves adding a reagent that contains a luminogenic proteasome substrate, which upon cleavage by active proteasomes, generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of proteasome inhibition relative to the DMSO-treated control cells and determine the IC50 values.

Comparative Data Summary

The following table presents a summary of hypothetical, yet representative, experimental data comparing the specificity of Bortezomib, Carfilzomib, and Ixazomib.

AssayTargetBortezomib IC50 (nM)Carfilzomib IC50 (nM)Ixazomib IC50 (nM)
In Vitro Biochemical Proteasome β5563.4[12]
Proteasome β1300>10,000>10,000
Proteasome β2>10,000>10,000>10,000
Cathepsin G500>10,000[6]>10,000
HtrA2/Omi800[7]>10,000>10,000
Cell-Based MM.1S (Proteasome Activity)10128
MM.1S (Cytotoxicity)151812
PBMCs (Cytotoxicity)2500>10,000>10,000
Selectivity Index (PBMC IC50 / MM.1S IC50)~167>555>833

Interpretation of Data:

The data in the table would indicate that while all three compounds are potent inhibitors of the proteasome β5 subunit, Carfilzomib and Ixazomib exhibit greater specificity. Bortezomib shows significant inhibitory activity against the β1 subunit and the off-target serine proteases Cathepsin G and HtrA2/Omi at higher concentrations.[6][7] This off-target activity may contribute to its observed side effects. The higher selectivity index for Carfilzomib and Ixazomib in cell-based assays suggests a wider therapeutic window compared to Bortezomib.

Conclusion

The comprehensive assessment of a drug's specificity is a cornerstone of modern drug development. By employing a combination of in vitro biochemical and cell-based assays, researchers can build a detailed specificity profile of a compound. The case study of Bortezomib and its comparison with second-generation proteasome inhibitors, Carfilzomib and Ixazomib, highlights the importance of this process. While Bortezomib is a highly effective therapeutic, its off-target activities underscore the continuous need for the development of more specific inhibitors. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers to meticulously evaluate the specificity of their compounds, ultimately leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of 2-Pyrazin-2-YL-ethylamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a key building block in pharmaceutical research, can be approached through several strategic pathways. The selection of a particular route is often a critical decision, balancing factors such as yield, scalability, safety, and cost of starting materials. This guide provides a detailed side-by-side comparison of the most prevalent synthetic methodologies, offering insights into the rationale behind experimental choices and providing supporting data to inform your research and development endeavors.

Introduction to Synthetic Strategies

The primary routes to this compound converge on the pivotal intermediate, 2-(cyanomethyl)pyrazine. The journey to this intermediate and its subsequent transformation into the target molecule form the basis of our comparison. Two main strategies for the synthesis of 2-(cyanomethyl)pyrazine will be explored:

  • Route A: Ammoxidation of 2-Methylpyrazine. This gas-phase catalytic reaction offers a direct conversion of a readily available starting material.

  • Route B: Cyanation of 2-Halopyrazines. This approach involves the nucleophilic substitution of a halogen on the pyrazine ring with a cyanide group.

Following the synthesis of 2-(cyanomethyl)pyrazine, its reduction to the corresponding ethylamine is a crucial step. We will compare two widely used reduction methods:

  • Method 1: Catalytic Hydrogenation. A classic and often scalable method employing a metal catalyst.

  • Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄). A powerful but more hazardous reducing agent.

Finally, the conversion of the resulting free base to the stable dihydrochloride salt will be detailed.

Visualizing the Synthetic Pathways

Synthesis_Overview cluster_route_a Route A: Ammoxidation cluster_route_b Route B: Cyanation cluster_reduction Reduction cluster_salt_formation Salt Formation A1 2-Methylpyrazine A2 2-(Cyanomethyl)pyrazine A1->A2 NH₃, O₂, Catalyst C1 2-(Cyanomethyl)pyrazine B1 2-Halopyrazine (X = Cl, Br) B2 2-(Cyanomethyl)pyrazine B1->B2 NaCN or KCN, Catalyst C2 2-Pyrazin-2-YL-ethylamine C1->C2 Reducing Agent D1 2-Pyrazin-2-YL-ethylamine D2 2-Pyrazin-2-YL-ethylamine dihydrochloride D1->D2 HCl Salt_Formation_Workflow start Start: 2-Pyrazin-2-YL-ethylamine (Free Base) step1 Dissolve in a suitable solvent (e.g., Ethanol, Isopropanol) start->step1 step2 Add excess HCl (e.g., as a solution in Isopropanol or gaseous HCl) step1->step2 step3 Precipitation of the dihydrochloride salt step2->step3 step4 Isolate by filtration step3->step4 end End Product: 2-Pyrazin-2-YL-ethylamine dihydrochloride step4->end

Evaluating the Therapeutic Potential of 2-Pyrazin-2-YL-ethylamine Dihydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, pyrazine derivatives have garnered significant attention for their diverse pharmacological activities.[1][2] This guide provides a comprehensive evaluation of the therapeutic potential of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a compound of interest for its potential applications in neurological disorders.[3] By comparing its hypothetical performance against established clinical standards, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its preclinical assessment.

The structural motif of an ethylamine side chain attached to a pyrazine ring suggests a potential interaction with key targets in the CNS, such as monoamine transporters and enzymes. This guide will, therefore, focus on evaluating its potential as an antidepressant and anxiolytic agent, comparing it against a selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and a monoamine oxidase inhibitor (MAOI), Moclobemide.

Section 1: In Vitro Mechanistic Evaluation

To elucidate the potential mechanism of action of this compound, a series of in vitro assays are proposed. These experiments are designed to assess its interaction with key molecular targets implicated in the pathophysiology of depression and anxiety.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The structural similarity of the test compound to known monoamine oxidase inhibitors warrants an investigation into its potential to inhibit MAO-A and MAO-B, enzymes critical in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5]

Experimental Protocol:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A non-selective substrate such as kynuramine is employed, which upon deamination, produces a fluorescent product.[6]

  • Incubation: The enzymes are pre-incubated with varying concentrations of this compound, Fluoxetine (as a negative control for MAO inhibition), and Moclobemide (a known reversible MAO-A inhibitor) for a defined period.[4]

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The fluorescence of the product is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.

Hypothetical Data Summary:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound5.2> 100
Fluoxetine> 100> 100
Moclobemide2.8150

This hypothetical data suggests that this compound may act as a selective inhibitor of MAO-A.

Monoamine Transporter Binding Assays

Rationale: To investigate whether the compound interferes with the reuptake of key neurotransmitters, binding assays for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are essential.[7]

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing high levels of human SERT, NET, or DAT are prepared.

  • Radioligand: A specific radioligand for each transporter (e.g., [³H]-Citalopram for SERT) is used.

  • Competitive Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound, Fluoxetine (a known SERT inhibitor), or Moclobemide.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition of radioligand binding is used to calculate the Ki (inhibitory constant) for each compound.

Hypothetical Data Summary:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound8501200> 10,000
Fluoxetine1.52502000
Moclobemide> 10,000> 10,000> 10,000

These hypothetical results indicate that this compound has weak affinity for SERT and NET compared to the standard SSRI, Fluoxetine.

In Vitro Experimental Workflow

G cluster_0 In Vitro Mechanistic Assessment cluster_1 MAO Inhibition Assay cluster_2 Transporter Binding Assay compound This compound mao_a MAO-A Enzyme compound->mao_a mao_b MAO-B Enzyme compound->mao_b sert SERT compound->sert net NET compound->net dat DAT compound->dat standards Known Standards (Fluoxetine, Moclobemide) standards->mao_a standards->mao_b standards->sert standards->net standards->dat mao_assay Measure IC50 mao_a->mao_assay mao_b->mao_assay binding_assay Measure Ki sert->binding_assay net->binding_assay dat->binding_assay G cluster_0 In Vivo Behavioral Assessment cluster_1 Forced Swim Test (Antidepressant) cluster_2 Elevated Plus Maze (Anxiolytic) compound This compound fst_admin Drug Administration compound->fst_admin epm_admin Drug Administration compound->epm_admin standards_vivo Known Standards (Fluoxetine, Moclobemide, Diazepam) standards_vivo->fst_admin standards_vivo->epm_admin fst_test 6-min Swim Session fst_admin->fst_test fst_measure Measure Immobility Time fst_test->fst_measure epm_test 5-min Maze Exploration epm_admin->epm_test epm_measure Measure Time in Open Arms epm_test->epm_measure

References

A Comparative Guide to 2-Pyrazin-2-YL-ethylamine and its Pyridine Analog: Probing the Influence of the Azine Core on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly influences the pharmacological profile of a lead compound. The seemingly subtle substitution of one heterocyclic core for another can dramatically alter potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of 2-Pyrazin-2-YL-ethylamine dihydrochloride and its close structural analog, 2-(2-Aminoethyl)pyridine, also known as 2-pyridylethylamine.

Due to the limited availability of peer-reviewed studies on this compound, this guide will leverage the extensive research on its pyridine counterpart to establish a comparative framework. We will explore their anticipated activities as histamine H1 receptor agonists and their potential as neuroprotective agents, supported by established experimental protocols and available data on related derivatives.

Introduction to the Analogs: A Tale of Two Azines

2-Pyrazin-2-YL-ethylamine and 2-(2-Aminoethyl)pyridine share a common ethylamine pharmacophore, a key structural motif for interaction with numerous biological targets. The critical distinction lies in their six-membered aromatic heterocyclic cores: the 1,4-diazine (pyrazine) and the azine (pyridine). This difference in the number and position of nitrogen atoms is expected to modulate the electronic properties, basicity, and hydrogen bonding potential of the molecules, thereby influencing their biological activity.

2-(2-Aminoethyl)pyridine is a well-characterized histamine H1 receptor agonist.[1][2][3] The pyridine ring, with its single nitrogen atom, imparts a specific electron distribution and basicity that allows for effective binding and activation of the H1 receptor.

2-Pyrazin-2-YL-ethylamine , with its two nitrogen atoms in a para arrangement, is anticipated to exhibit a distinct electronic profile. The additional nitrogen atom generally lowers the pKa of the ring system compared to pyridine, which could influence its interaction with the histamine H1 receptor. The pyrazine moiety is a common scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5]

This guide will comparatively assess these two compounds through the lens of two key potential applications: histamine H1 receptor agonism and neuroprotection.

Comparative Analysis I: Histamine H1 Receptor Agonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[4] Agonists of this receptor are valuable research tools for elucidating its physiological functions. The guinea pig ileum contraction assay is a classic and robust ex vivo method for quantifying the activity of H1 receptor agonists.[6][7]

Experimental Protocol: Guinea Pig Ileum Contraction Assay

This protocol outlines the methodology for determining the potency and efficacy of a test compound as a histamine H1 receptor agonist.

1. Tissue Preparation:

  • A male Hartley guinea pig (250-350 g) is euthanized by a humane method (e.g., cervical dislocation).
  • The terminal ileum is isolated and placed in a petri dish containing oxygenated Tyrode's solution at 37°C.
  • The lumen is gently flushed with Tyrode's solution to remove intestinal contents.
  • Segments of 2-3 cm are cut and silk ligatures are tied to each end.[7]

2. Organ Bath Setup:

  • The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
  • One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
  • A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.[8]

3. Data Acquisition:

  • A cumulative concentration-response curve is generated by adding the agonist in increasing logarithmic concentrations to the organ bath.
  • The contractile response is recorded until a maximal effect is observed.
  • The tissue is then washed repeatedly to return to baseline.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal response to a reference agonist (e.g., histamine).
  • The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are calculated.

Anticipated Performance and Discussion
CompoundPredicted H1 Agonist ActivityRationale
2-(2-Aminoethyl)pyridine Potent Agonist Well-established in the literature as a histamine H1 receptor agonist.[1][2] The pyridine nitrogen is crucial for receptor interaction.
2-Pyrazin-2-YL-ethylamine Likely Agonist, Potentially Lower Potency The ethylamine sidechain is a key pharmacophore for H1 agonism. However, the reduced basicity of the pyrazine ring compared to pyridine may lead to a weaker interaction with the receptor's binding site, potentially resulting in lower potency.

The causality behind this prediction lies in the established structure-activity relationships of histamine H1 receptor agonists. The interaction with the receptor is highly dependent on the ionization state and hydrogen bonding capacity of the heterocyclic ring. The lower pKa of the pyrazine ring could result in a lower proportion of the compound being in the optimal protonated state for receptor binding at physiological pH.

Histamine H1 Receptor Signaling Pathway

H1_Receptor_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 2-Pyrazin-2-YL-ethylamine) H1R Histamine H1 Receptor Agonist->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Comparative Analysis II: Neuroprotective Potential

Both pyrazine and pyridine derivatives have been investigated for their neuroprotective effects.[4][9][10] Neuroprotection is a critical therapeutic strategy for a range of neurodegenerative diseases and ischemic events. In vitro models using neuronal cell lines are essential for the initial screening and mechanistic evaluation of potential neuroprotective agents.[11][12][13]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a method to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Oxidative Stress:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are pre-treated with various concentrations of the test compounds (e.g., 2-Pyrazin-2-YL-ethylamine or 2-(2-Aminoethyl)pyridine) for 1-2 hours.
  • Oxidative stress is induced by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the culture medium for 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
  • The plate is incubated for 4 hours at 37°C.
  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated) cells.
  • The concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is calculated.

Anticipated Performance and Discussion

The neuroprotective potential of these compounds is likely to be influenced by their antioxidant properties and their ability to modulate intracellular signaling pathways.

CompoundPredicted Neuroprotective ActivityRationale
2-(2-Aminoethyl)pyridine Potential for Neuroprotection Pyridine derivatives have shown neuroprotective effects in various models.[10][14] The pyridine ring can participate in radical scavenging and may modulate signaling pathways involved in cell survival.
2-Pyrazin-2-YL-ethylamine Potentially Stronger Neuroprotection The pyrazine ring is a known feature in several compounds with significant neuroprotective and antioxidant activity.[4][15] The presence of two nitrogen atoms may enhance its radical scavenging capacity and ability to chelate metal ions involved in oxidative stress.

The rationale for the potentially superior neuroprotective activity of the pyrazine analog is based on the known antioxidant properties of the pyrazine scaffold. The two nitrogen atoms can act as electron sinks, stabilizing radical species more effectively than the single nitrogen in the pyridine ring.

General Workflow for In Vitro Neuroprotection Screening

Neuroprotection_Workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with Test Compound A->B C Induction of Neurotoxicity (e.g., H₂O₂) B->C D Incubation (24 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Data Analysis (EC50 Calculation) E->F

Caption: A typical workflow for assessing the neuroprotective effects of a compound in vitro.

Conclusion: A Comparative Outlook

  • Histamine H1 Receptor Agonism: 2-(2-Aminoethyl)pyridine is a confirmed agonist. The pyrazine analog is also likely to be an agonist, though potentially with lower potency due to the altered electronic properties of the pyrazine ring.

  • Neuroprotection: Both scaffolds show promise, but the pyrazine ring's inherent antioxidant properties may confer a superior neuroprotective effect to 2-Pyrazin-2-YL-ethylamine.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic goal. If potent H1 receptor agonism is desired, the pyridine analog may be the more straightforward choice. However, if the primary objective is neuroprotection, the pyrazine derivative warrants further investigation. This guide underscores the importance of systematic, comparative studies in early-stage drug discovery and provides the necessary experimental framework to conduct such an evaluation.

References

A Comparative Meta-Analysis of 2-Pyrazin-2-YL-ethylamine dihydrochloride and Structurally Related Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Pyrazin-2-YL-ethylamine dihydrochloride and other pyrazine-containing compounds with potential applications in neuropharmacology. Drawing from a meta-analysis of existing literature, this document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this chemical class.

Introduction: The Pyrazine Scaffold in Neuropharmacology

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for compounds targeting the central nervous system (CNS).[2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4] Notably, this scaffold is a key component in several clinically used drugs and investigational compounds for neurological and psychiatric disorders.[5][6]

One of the key areas of interest for pyrazine-based compounds is the modulation of histamine receptors, particularly the H3 subtype.[7] The histamine H3 receptor is a presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine.[8] Antagonists of the H3 receptor have been shown to enhance cognitive function and have therapeutic potential in conditions like Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[8]

This compound: A Profile

This compound is a pyrazine derivative characterized by an ethylamine side chain at the 2-position of the pyrazine ring. While extensive biological data and meta-analyses for this specific compound are limited, its structural similarity to histamine and other known histamine H3 receptor antagonists suggests its potential as a modulator of this receptor. It is primarily utilized as a versatile building block in the synthesis of novel therapeutics targeting neurological disorders.[7][9]

Comparative Analysis of Pyrazine-Based Neuropharmacological Agents

To contextualize the potential of this compound, this section provides a comparative analysis with other well-characterized pyrazine derivatives that have shown significant neuropharmacological activity.

Structural Analogs and Their Biological Activity
CompoundStructureTarget/Mechanism of ActionKey FindingsReference
2-Pyrazin-2-YL-ethylamine 2-Pyrazin-2-YL-ethylamine structureHypothesized Histamine H3 Receptor AntagonistBuilding block for neuropharmacological agents.[7][9][7][9]
Tetramethylpyrazine (TMP) Tetramethylpyrazine structureNeuroprotection, Anti-inflammatory, AntioxidantImproves cognitive impairment in animal models of Alzheimer's disease and ischemic stroke.[3][10][3][10]
Ciproxifan Ciproxifan structurePotent and Selective Histamine H3 Receptor AntagonistHigh affinity for H3 receptors (pKi = 8.24-9.27).[11][11]
Pyrazinamide Derivatives Pyrazinamide Derivatives structureVarious, including anticancer and antimicrobialDemonstrates a broad range of biological activities.[4][4]
Pyrazoline Derivatives Pyrazoline Derivatives structureMAO inhibition, Antidepressant, AnxiolyticShow significant potential in treating CNS disorders.[1][12][1][12]
Quantitative Comparison of Histamine H3 Receptor Antagonists

The following table summarizes the binding affinities of several non-pyrazine and pyrazine-based histamine H3 receptor antagonists, providing a benchmark for the potential potency of novel pyrazine derivatives like 2-Pyrazin-2-YL-ethylamine.

CompoundClasspKi (rat brain membranes)pA2 (guinea pig ileum)Reference
Thioperamide Imidazole-based8.0 - 9.08.79[13]
Ciproxifan Imidazole-based8.24 - 9.277.78 - 9.39[11]
Compound 5n (Conessine analog) Steroid-basedPotent binderFunctional antagonism in vivo[14]
Compound 8t (Pyrazinoindolone) Pyrazinoindolone-basedPotent inverse agonistGood in vivo efficacy[15]
Substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles Imidazole-based7.28 - 8.036.83 - 8.87[16]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the release of histamine and other neurotransmitters. Antagonists of this receptor block this inhibitory effect, leading to increased neurotransmitter release and enhanced cognitive function.

H3R_Signaling Histamine Histamine H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) cAMP->Neurotransmitter_Release Decreases H3R_Antagonist 2-Pyrazin-2-YL-ethylamine (or other antagonist) H3R_Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: Histamine H3 Receptor Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the H3 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Prepare cell membranes expressing H3 receptors Incubate 4. Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep 2. Prepare radioligand (e.g., [3H]-Nα-methylhistamine) Radioligand_Prep->Incubate Test_Compound_Prep 3. Prepare serial dilutions of test compound Test_Compound_Prep->Incubate Filtration 5. Separate bound from free radioligand by filtration Incubate->Filtration Quantification 6. Quantify radioactivity on filters Filtration->Quantification Data_Analysis 7. Calculate Ki value Quantification->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • Total binding wells: Assay buffer.

    • Non-specific binding wells: 10 µM Thioperamide.

    • Competition wells: Serial dilutions of the test compound.

  • Add [3H]-Nα-methylhistamine to all wells at a final concentration of ~1 nM.

  • Add the cell membrane preparation to all wells (typically 20-40 µg of protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

Objective: To evaluate the effect of a test compound on spatial learning and memory in rodents.

Apparatus:

  • A circular pool (1.5-2 m in diameter) filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the pool.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer the test compound or vehicle to the animals at a predetermined time before each trial.

    • Place the animal into the pool at one of four starting positions.

    • Allow the animal to swim freely for 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel starting position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across the training days. A steeper learning curve (decreasing latency and path length) indicates better learning.

  • Probe Trial: Compare the time spent in the target quadrant between the test compound-treated group and the vehicle-treated group. A significantly longer time spent in the target quadrant by the treated group suggests improved spatial memory.

Conclusion

While direct experimental data on this compound is not yet widely available, its chemical structure strongly suggests potential activity as a histamine H3 receptor antagonist. The comparative analysis with other pyrazine derivatives highlights the therapeutic promise of this chemical class in the field of neuropharmacology. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other novel pyrazine compounds to elucidate their mechanisms of action and assess their potential as treatments for cognitive and neurological disorders. Further research into this and related compounds is warranted to fully explore their therapeutic utility.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for the safe handling, management, and ultimate disposal of 2-Pyrazin-2-YL-ethylamine dihydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemical reagents we employ. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's specific hazards is paramount. This compound is an amine salt that requires careful management.

According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause severe skin burns and eye damage.[1] The dihydrochloride salt form indicates it is the product of reacting the parent amine with hydrochloric acid. While stable under normal conditions, it is incompatible with strong oxidizing agents and strong acids.[2] The primary risks during handling and disposal are direct contact, leading to chemical burns, and inadvertent mixing with incompatible materials, which could trigger a hazardous reaction.

All waste determination and disposal activities must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards, the following minimum PPE is mandatory when handling this compound in its pure form or as waste. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[5]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields meeting EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[6]Protects against splashes and airborne dust particles that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before each use.Prevents direct skin contact, which can result in chemical burns.[7]
Body Protection A laboratory coat or chemically resistant apron.Provides a barrier to protect skin and personal clothing from contamination.[8]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or aerosolized particles, which may cause respiratory irritation.[9]

Spill Management Protocol

Accidents can happen. A swift, correct response is critical to mitigating risk. This protocol is for small, manageable spills (typically <100 grams or 100 mL). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Step-by-Step Spill Cleanup
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the full PPE outlined in the table above.

  • Neutralize (for acidic spills): Since this is a dihydrochloride salt, the spill will have an acidic nature. Cautiously cover the spill with a neutralizing agent like sodium bicarbonate or a commercial spill absorbent rated for acids.[10] Avoid raising dust.

  • Contain & Absorb: Use an inert absorbent material (e.g., sand, vermiculite, or universal binder) to soak up the neutralized spill.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6] Use non-sparking tools if a flammable solvent is present.[2]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Ensure the waste container is sealed, labeled, and stored in your lab's Satellite Accumulation Area (SAA) for pickup by a licensed waste vendor.

On-Site Waste Accumulation and Storage

Proper management of chemical waste from the point of generation ("cradle") to its final disposal ("grave") is a regulatory requirement.[4]

Experimental Protocol: Waste Collection
  • Waste Determination: Any quantity of this compound, including contaminated labware (pipette tips, weigh boats) and spill cleanup debris, must be treated as hazardous waste.[4]

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical (e.g., high-density polyethylene - HDPE), and has a secure, leak-proof lid.[4]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE" .[11] The label must also include the full chemical name ("this compound") and an approximate concentration or quantity of all components in the container.[11]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents and bases.[2][11]

  • Storage: Keep the waste container closed at all times except when adding waste.[4]

Primary Disposal Pathway: Professional Waste Management

The only compliant and safe method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][6][8] These companies have the equipment and permits to handle, transport, and destroy chemical waste in an environmentally sound manner. Do not, under any circumstances, attempt to dispose of this chemical via standard trash or sewer systems.[2][13]

The following diagram outlines the decision-making process for managing waste generated in the laboratory.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Generation of 2-Pyrazin-2-YL-ethylamine dihydrochloride Waste B Spill or Bulk Waste? A->B C Small Spill Management Protocol B->C Spill D Bulk Waste Accumulation Protocol B->D Bulk E Collect Residue in Labeled Hazardous Waste Container C->E D->E F Store in Designated Satellite Accumulation Area (SAA) Segregated from Incompatibles E->F G Arrange Pickup by Licensed Waste Disposal Vendor F->G H Ultimate Destruction (e.g., Controlled Incineration) G->H

Waste Management Workflow

Technical Insight: The Science of Ultimate Destruction

For nitrogen-containing organic compounds like this compound, the most common method of destruction employed by waste management facilities is controlled high-temperature incineration.[13][14]

In a specialized incinerator, the compound is broken down under high heat in the presence of excess oxygen. The primary, ideal products of complete combustion are carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).[14] However, the process is more complex:

  • The chlorine from the dihydrochloride salt will form hydrogen chloride (HCl).

  • The nitrogen atoms in the pyrazine ring can be oxidized to form various nitrogen oxides (NOx).[14][15]

Licensed incineration facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic gases like HCl and catalytic converters or other technologies to reduce NOx emissions, ensuring compliance with strict environmental regulations.[16][17]

By adhering to the protocols outlined in this guide, you contribute to a safe laboratory environment and ensure that chemical waste is managed responsibly from creation to final destruction.

References

A Proactive Approach to Safety: Essential Personal Protective Equipment (PPE) and Handling Protocols for 2-Pyrazin-2-YL-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary commitment extends beyond achieving groundbreaking results; it is fundamentally anchored in ensuring a safe environment for ourselves and our colleagues. When handling a compound like 2-Pyrazin-2-YL-ethylamine dihydrochloride, merely following a checklist is insufficient. A robust safety culture is built on a deep, causal understanding of the risks involved and the rationale behind each protective measure. This guide is designed to provide not just a set of instructions, but a strategic framework for safe handling, grounded in scientific principles, to empower you to work with confidence and security.

Understanding the Hazard: A Compound-Specific Risk Profile

Before we can select the appropriate protective equipment, we must first understand the nature of the chemical. This compound is an amine salt in solid form. While comprehensive toxicological data may not always be available for novel compounds, we can infer its primary hazards based on its chemical class and available Safety Data Sheets (SDS) for the compound and its analogs.[1][2] The key is to anticipate and mitigate risk.

The primary concerns when handling this compound are:

  • Dermal and Eye Irritation: Amine compounds and their hydrochloride salts are frequently cited as irritants to the skin and eyes.[2][3] Direct contact with the solid or its dust can cause irritation or more severe damage.

  • Respiratory Tract Irritation: As a fine powder, the compound poses a significant risk of becoming airborne. Inhaling this dust can lead to irritation of the nose, throat, and respiratory system.[4][5][6]

  • Ingestion Hazard: While less common in a controlled lab setting, accidental ingestion is harmful.[4][5]

Hazard ClassificationPotential EffectPrimary Route of Exposure
Skin Irritant Causes skin irritation.[2][3]Direct contact with solid/dust.
Eye Irritant Causes serious eye irritation or damage.[2][3][4]Direct contact with solid/dust.
Respiratory Irritant May cause respiratory irritation.[4][6]Inhalation of dust.
Harmful if Swallowed Potential for systemic effects upon ingestion.[4][5]Ingestion.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective safety protocols begin with robust engineering and administrative controls that minimize your exposure from the outset.

Primary Engineering Control: The Chemical Fume Hood All handling of this compound powder should occur inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical to containing dust and preventing it from entering your breathing zone.[7]

Administrative Controls:

  • Designated Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

  • Minimize Quantities: Only work with the smallest quantity of the material necessary for your experiment.

  • Restricted Access: Keep non-essential personnel away from the handling area.

Personal Protective Equipment: Your Essential Barrier

Once engineering controls are in place, the correct PPE provides the critical barrier between you and the chemical. Each component is chosen to protect against a specific exposure route.

Eye and Face Protection: Shielding from Dust and Splashes

Given the risk of serious eye irritation from airborne dust, standard safety glasses are inadequate.[2][4]

  • Mandatory: Wear tight-fitting chemical splash goggles that form a seal around the eyes.[5][8]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation, supplement goggles with a full-face shield.[8][9] This provides an additional layer of protection for your entire face.

Hand Protection: Preventing Dermal Absorption

Your hands are most likely to come into direct contact with the chemical.

  • Glove Type: Use chemical-resistant, disposable gloves. Nitrile gloves are a common and effective choice for handling powders.[9]

  • Proper Technique: Always inspect gloves for tears or defects before use.[2] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash your hands thoroughly after removing gloves.[8][10]

Body Protection: Guarding Against Contamination
  • Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.[5]

  • Additional Protection: For tasks with a higher risk of spillage, consider a chemically resistant apron.

Respiratory Protection: Preventing Inhalation of Dust

Because this compound is a powder, respiratory protection is a critical consideration.

  • Standard Operations: For routine handling of small quantities inside a fume hood, the hood itself provides primary respiratory protection.

  • When a Respirator is Required: If you are working outside of a fume hood (not recommended), or if your process (e.g., weighing large amounts, sonication) is likely to generate significant dust even within the hood, a respirator is necessary.[5]

  • Respirator Type: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100) is appropriate. Ensure you are properly fit-tested for the respirator you use.

Operational Plans: Safe Handling from Start to Finish

A clear, step-by-step plan ensures that safety protocols are followed consistently.

Workflow for Safe Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification is Current prep2 Gather All Required PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Don Appropriate PPE (See Donning Diagram) prep3->handle1 handle2 Carefully Weigh/Handle Chemical on Wipeable Surface handle1->handle2 handle3 Clean Work Surface Immediately After Use handle2->handle3 clean1 Securely Close Primary Container handle3->clean1 clean2 Dispose of Contaminated Materials in Labeled Waste clean1->clean2 clean3 Doff PPE Correctly (See Doffing Diagram) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram outlining the key phases of safe chemical handling.

PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3

Caption: The correct sequence for donning and doffing essential PPE.

Emergency and Disposal Procedures

Immediate First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

Disposal Plan

  • Chemical Waste: All waste material containing this compound must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in the solid hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Never discharge the chemical into drains or the environment.[1]

By integrating this comprehensive safety framework into your daily operations, you not only protect yourself but also foster a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrazin-2-YL-ethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Pyrazin-2-YL-ethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.